Methyl 4-amino-2-methoxy-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJURECWKNETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866754 | |
| Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-84-0 | |
| Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-5-nitro-o-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-amino-5-nitro-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS 59338-84-0 properties
An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0): Properties, Synthesis, and Applications in Pharmaceutical Analysis
Executive Summary
This compound is a substituted aromatic compound of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, its primary role as a known impurity and certified reference standard, particularly for the drug Alizapride, makes a thorough understanding of its properties essential for quality control and regulatory compliance.[1] This guide provides a comprehensive technical overview of its chemical identity, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its critical applications in drug development. The narrative is framed from the perspective of an application scientist, emphasizing the causality behind its chemical behavior and analytical methodologies.
Chemical Identity and Physicochemical Properties
The unique arrangement of an amino, a methoxy, a nitro group, and a methyl ester on a benzene ring dictates the compound's chemical behavior, reactivity, and analytical profile.
Caption: Regioselective nitration of Methyl 4-amino-2-methoxybenzoate.
Detailed Experimental Protocol: Nitration
This protocol is a representative methodology adapted from standard organic synthesis procedures for aromatic nitration. [2][3]It is designed to be self-validating through in-process monitoring.
-
Reagents and Equipment :
-
Methyl 4-amino-2-methoxybenzoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) apparatus
-
-
Step-by-Step Procedure :
-
Reaction Setup : Dissolve Methyl 4-amino-2-methoxybenzoate in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice bath with constant stirring. The use of a strong acid protonates the amino group, moderating its reactivity and preventing oxidative side reactions.
-
Reagent Addition : Prepare a nitrating mixture of nitric acid and sulfuric acid. Add this mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not exceed 10 °C. This slow, controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.
-
Reaction Monitoring : Monitor the reaction's progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Purification :
-
Quenching : Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This neutralizes the strong acid and precipitates the crude product.
-
Neutralization & Extraction : The aqueous mixture is then carefully neutralized with a saturated NaHCO₃ solution until effervescence ceases. Extract the product from the aqueous layer multiple times with an organic solvent like ethyl acetate. [2] * Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure yellow solid. [4]
-
Caption: General workflow for the synthesis and purification process.
Key Applications in Drug Development
The primary value of this compound is not in its therapeutic activity but in its role as a crucial analytical tool.
-
Pharmaceutical Reference Standard : This compound is formally identified as "Alizapride Impurity E". [1]In pharmaceutical manufacturing, controlling impurities is a mandate from regulatory bodies like the FDA and EMA.
-
Causality : The structure of this compound suggests it could be a byproduct formed from residual starting materials or side reactions during the synthesis of Alizapride or a related API.
-
Application : A highly purified version of this compound is used as a reference standard. Analytical scientists develop validated methods (typically HPLC or LC-MS) to detect and quantify this specific impurity in final drug products. The standard allows for accurate calibration of the analytical instrument, ensuring that batches of the API do not exceed the safety thresholds for this impurity.
-
-
Synthetic Intermediate : With three distinct functional groups (amine, nitro, ester), this molecule is a versatile building block for further chemical synthesis. [5]The amino group can be acylated or diazotized, the nitro group can be reduced to a second amino group, and the ester can be hydrolyzed to a carboxylic acid, opening pathways to a wide range of more complex heterocyclic structures valuable in medicinal chemistry. [6]
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely published, a reliable hazard assessment can be made based on the constituent functional groups and data from structurally similar compounds like Methyl 4-nitrobenzoate. [7][8][9]
-
Hazard Assessment :
-
The compound contains a nitroaromatic group, which can be toxic.
-
Aromatic amines can be skin and respiratory sensitizers.
-
It is prudent to handle this chemical with the assumption of moderate toxicity. It may cause skin, eye, and respiratory tract irritation. [9]
-
-
Recommended Handling Procedures :
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [7] * Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Spill Management : In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a suitable container for disposal. Prevent entry into drains. [8]
-
-
First Aid Measures :
-
Skin Contact : Wash off with soap and plenty of water. [8][10] * Eye Contact : Flush eyes with water as a precaution for at least 15 minutes. [8][10] * Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. [8][10] * Ingestion : Rinse mouth with water. Do not induce vomiting. [8][10] * In all cases of significant exposure, consult a physician.
-
-
Storage : Store in a tightly closed container in a cool, dry, and dark environment, away from incompatible substances like strong oxidizing agents. [7][11]
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). Cas NO. 59338-84-0 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 59338-84-0. Retrieved from [Link]
-
NIST. (n.d.). Methyl p-nitro benzoate. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]
-
MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 336-347. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. arborpharmchem.com [arborpharmchem.com]
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- 7. chembk.com [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 11. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-amino-2-methoxy-5-nitrobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key chemical intermediate. We will delve into its chemical structure, synthesis, spectral properties, and applications, offering insights grounded in established chemical principles and supported by relevant literature.
Introduction and Chemical Identity
This compound is a substituted aromatic compound with the chemical formula C₉H₁₀N₂O₅.[1] It presents as a yellow crystalline solid and is soluble in many common organic solvents like methanol and ethanol.[1] Its structure incorporates an amino group, a methoxy group, and a nitro group attached to a methyl benzoate core, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 59338-84-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Predicted Boiling Point | 429.0 ± 40.0 °C | [1] |
| Predicted Flash Point | 232.9 °C | [1] |
| Predicted Density | 1.367 ± 0.06 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is conceptually a multi-step process that leverages fundamental organic reactions. A logical and commonly employed strategy involves the nitration of a pre-existing substituted benzene ring.
Retrosynthetic Analysis
A plausible retrosynthetic pathway starts with the target molecule and disconnects the nitro group, leading back to Methyl 4-amino-2-methoxybenzoate. This precursor is readily synthesized from 4-amino-2-methoxybenzoic acid. This approach is advantageous as the starting materials are commercially available.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A Proposed Synthesis
This protocol is based on well-established organic chemistry transformations and analogous procedures found in the chemical literature.
Step 1: Esterification of 4-amino-2-methoxybenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and effective method for this transformation.
-
Reaction: In a round-bottom flask, 4-amino-2-methoxybenzoic acid is suspended in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the product side.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be further purified by recrystallization.
Step 2: Nitration of Methyl 4-amino-2-methoxybenzoate
The subsequent step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring. The existing amino and methoxy groups are activating and ortho-, para-directing. The nitro group will preferentially add to the position that is ortho to the amino group and meta to the methoxy group, which is the C5 position.
-
Reaction: Methyl 4-amino-2-methoxybenzoate is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C) in an ice bath.
-
Nitrating Agent: A nitrating mixture, usually a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction rate and prevent side reactions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Conditions: The reaction mixture is stirred for a period at low temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is carefully poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at C3 will be deshielded by the adjacent methoxy and ester groups, while the proton at C6 will be significantly deshielded by the electron-withdrawing nitro group.
-
Methoxy Protons: A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Ester Methyl Protons: A singlet integrating to three protons is expected around δ 3.7-3.9 ppm.
-
Amino Protons: A broad singlet corresponding to the two amino protons is anticipated, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing nitro group and the oxygen of the methoxy and ester groups will be significantly shifted downfield.
-
Methoxy and Methyl Carbons: The carbons of the methoxy and ester methyl groups will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300-3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1700-1730 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| N-O Stretch (Nitro) | 1500-1550 and 1300-1350 | Strong |
| C-O Stretch (Ester/Ether) | 1000-1300 | Strong |
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (226.19). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester methyl group (-CH₃), and the nitro group (-NO₂).
Applications and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis. Its trifunctional nature (amino, methoxy, and nitro groups) allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.
One notable application is its role as a precursor in the synthesis of Alizapride , a dopamine D2 antagonist used as an antiemetic. The synthesis of Alizapride from this intermediate would involve the reduction of the nitro group to an amine, followed by further functionalization.
The reactivity of the molecule is dictated by its functional groups:
-
The amino group can undergo acylation, alkylation, and diazotization reactions.
-
The nitro group is susceptible to reduction to an amino group using various reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: While specific toxicity data is limited, related nitro-aromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin. It is prudent to treat this compound with care.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and researchers working with this compound.
References
-
ChemBK. This compound. [Link]
- Google Patents. Preparation process of alizapride hydrochloride.
-
PubChem. 4-Amino-2-methoxy-5-nitrobenzoic acid. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
Sources
An In-depth Technical Guide to the Spectral Analysis of C9H10N2O5: The Case of 2,2'-Anhydrouridine
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of a molecule is a cornerstone of innovation. The molecular formula C9H10N2O5 represents a number of potential isomers, each with unique chemical and biological properties. This guide provides an in-depth technical exploration of the spectral data associated with a key isomer, 2,2'-Anhydrouridine.[1] By delving into the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive analytical narrative. This document is designed not merely as a list of procedures, but as a self-validating system of logic that demonstrates how spectral data are acquired, interpreted, and synthesized to confirm the structure of 2,2'-Anhydrouridine.
The Subject Molecule: 2,2'-Anhydrouridine
2,2'-Anhydrouridine is a synthetic nucleoside analog that has garnered interest in biochemical research and as a building block for antiviral agents.[2] Its rigid bicyclic structure, formed by an ether linkage between the C2' of the ribose sugar and the C2 of the uracil base, presents a distinct spectroscopic fingerprint.[1] Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in biological systems.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and the connectivity of the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for preparing a sample of 2,2'-Anhydrouridine for NMR analysis. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often employed for its ability to dissolve a wide range of compounds and for its unobtrusive signals in the ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,2'-Anhydrouridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shim the magnetic field to achieve homogeneity.
-
Lock onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Perform additional experiments as needed, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
-
Data Presentation: Predicted and Reported NMR Data for 2,2'-Anhydrouridine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.8 | Doublet | 1H | Uracil |
| H-1' | ~6.2 | Doublet | 1H | Anomeric |
| H-5 | ~5.8 | Doublet | 1H | Uracil |
| H-3' | ~5.0 | Multiplet | 1H | Sugar |
| OH-5' | ~4.9 | Triplet | 1H | Hydroxyl |
| H-2' | ~4.5 | Multiplet | 1H | Sugar |
| H-4' | ~4.2 | Multiplet | 1H | Sugar |
| H-5'a, H-5'b | ~3.6 | Multiplet | 2H | Sugar |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-4 | ~170 | Carbonyl |
| C-2 | ~160 | Uracil |
| C-6 | ~140 | Uracil |
| C-5 | ~102 | Uracil |
| C-1' | ~90 | Anomeric |
| C-4' | ~85 | Sugar |
| C-2' | ~80 | Sugar |
| C-3' | ~70 | Sugar |
| C-5' | ~60 | Sugar |
Note: The above data are representative and may vary slightly based on experimental conditions. The availability of spectral data from sources like Sigma-Aldrich is noted in PubChem.[1]
Interpretation and Causality
The ¹H NMR spectrum of 2,2'-Anhydrouridine is expected to show distinct signals corresponding to the uracil base and the arabinofuranosyl sugar moiety. The downfield signals around 7.8 and 5.8 ppm are characteristic of the vinylic protons of the uracil ring. The anomeric proton (H-1') typically appears as a doublet around 6.2 ppm, with its coupling constant providing information about the stereochemistry of the glycosidic bond. The remaining sugar protons will appear in the more upfield region (3.5-5.0 ppm).
The ¹³C NMR spectrum will corroborate this structure, with carbonyl carbons appearing far downfield, followed by the unsaturated carbons of the uracil ring, and finally the saturated carbons of the sugar ring.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Acquiring an FT-IR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Place a small amount of solid 2,2'-Anhydrouridine directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
Data Presentation: Key IR Absorptions for 2,2'-Anhydrouridine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3200 | Broad | O-H Stretch | Hydroxyl |
| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic |
| ~1700 | Strong | C=O Stretch | Carbonyl (Amide) |
| 1650-1550 | Medium | C=C Stretch | Alkene |
| 1200-1000 | Strong | C-O Stretch | Ether/Alcohol |
Note: PubChem indicates the availability of FTIR spectra for 2,2'-Anhydrouridine.[1]
Interpretation and Causality
The IR spectrum of 2,2'-Anhydrouridine will be dominated by several key features. A broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl groups on the sugar. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the amide-like carbonyl groups in the uracil ring. Absorptions in the 1200-1000 cm⁻¹ range will correspond to the C-O stretching of the ether linkage and the alcohol functionalities.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2,2'-Anhydrouridine, as it minimizes fragmentation.
-
Sample Preparation:
-
Prepare a dilute solution of 2,2'-Anhydrouridine in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the spectrum in either positive or negative ion mode. For 2,2'-Anhydrouridine, protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ are commonly observed in positive mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.
-
Data Presentation: Expected Mass Spectrometric Data
| Ion | Calculated m/z | Observed m/z |
| [C9H10N2O5 + H]⁺ | 227.0662 | Consistent with calculated value |
| [C9H10N2O5 + Na]⁺ | 249.0482 | Consistent with calculated value |
Note: Commercial suppliers like MedChemExpress often provide mass spectrometry data for their compounds.
Interpretation and Causality
The ESI mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 227.0662. The observation of this peak confirms the molecular weight of 226.19 g/mol .[1] High-resolution mass spectrometry can further validate the molecular formula by providing a highly accurate mass measurement that distinguishes C9H10N2O5 from other potential formulas with the same nominal mass.
IV. Synthesis of Data and Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. The NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and formula.
Logical Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of 2,2'-Anhydrouridine.
This logical progression, from data acquisition to interpretation and final confirmation, ensures a trustworthy and authoritative structural assignment. Each piece of spectral data serves as a check on the others, creating a self-validating analytical system.
Conclusion
The structural elucidation of a molecule with the formula C9H10N2O5, exemplified by 2,2'-Anhydrouridine, is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. This guide has outlined the experimental protocols, data interpretation, and logical workflow required to confidently assign the structure. For professionals in drug development and chemical research, a thorough understanding of these analytical principles is paramount for advancing scientific discovery.
References
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PubChem. 2,2'-Anhydrouridine. National Center for Biotechnology Information. [Link]
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Miah, A., Reese, C. B., Song, Q., & Sturdy, Z. (1998). 2′,3′-Anhydrouridine. A useful synthetic intermediate. Journal of the Chemical Society, Perkin Transactions 1, (20), 3277–3284. [Link]
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Xu, J., Chmela, V., Green, N. J., Sutherland, J. D., & Krishnamurthy, R. (2020). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature, 582(7810), 60–66. [Link]
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Introduction: The Strategic Importance of a Key Building Block
An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
This compound is a highly functionalized aromatic compound, appearing as a yellow crystalline solid soluble in common organic solvents like methanol and ethanol.[1][2] Its molecular formula is C₉H₁₀N₂O₅.[1][2][3][4] While not an end-product itself, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[5] Its strategic value is particularly noted in the development of tyrosine kinase inhibitors, such as Vatalanib (PTK787), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) investigated for its anti-angiogenic properties in cancer therapy.[6][7]
The precise arrangement of its four substituents—an amine, a methoxy group, a nitro group, and a methyl ester—presents a distinct regiochemical challenge. A successful synthesis must navigate the competing directing effects of these groups to install the nitro moiety at the correct C5 position. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, emphasizing the chemical rationale behind each procedural step to ensure reproducibility and high yield.
Synthetic Strategy: A Protection-Based Approach to Regiocontrol
A retrosynthetic analysis reveals that the core challenge lies in the electrophilic aromatic substitution (nitration) step. The starting material, Methyl 4-amino-2-methoxybenzoate, possesses two powerful ortho-, para-directing groups: the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is particularly strongly activating and is also highly sensitive to oxidation by the strong acids used in nitration. Direct nitration would likely lead to a mixture of products and significant degradation of the starting material.
Therefore, a robust and logical synthesis hinges on a protection-de-protection strategy. The highly reactive amino group is temporarily masked as an acetamido group (-NHCOCH₃). This serves two critical functions:
-
Moderation of Reactivity: It tempers the powerful activating nature of the amine, allowing for a more controlled reaction.
-
Protection from Oxidation: The amide is resistant to the oxidative conditions of the nitrating mixture.
With the amino group protected, the acetamido and methoxy groups collaboratively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C5 position, which is ortho to the methoxy group and meta to the acetamido group. A final hydrolysis step removes the acetyl protecting group to yield the target molecule.
Synthesis Pathway Visualization
The following diagram illustrates the validated three-step synthetic workflow from Methyl 4-amino-2-methoxybenzoate.
Caption: A three-step synthesis of the target compound.
Quantitative Data Summary
The following table outlines the key quantitative parameters for each step of the synthesis, providing a clear reference for laboratory execution.
| Step | Reactant | Key Reagent(s) | Molar Eq. (Reagent) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1. Acetylation | Methyl 4-amino-2-methoxybenzoate | Acetic Anhydride | 1.2 | Pyridine | 0 to 25 | 2 | ~95% |
| 2. Nitration | Methyl 4-acetamido-2-methoxybenzoate | Nitric Acid (66%) | 1.1 | Sulfuric Acid | 0 to 5 | 1.5 | ~88% |
| 3. Hydrolysis | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | Hydrochloric Acid (conc.) | Catalytic | Methanol/Water | 65 | 4 | ~92% |
Detailed Experimental Protocols
Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. The described work-up and purification steps are integral to achieving the desired purity and yield, confirming the success of the preceding reaction.
Protocol 1: Acetylation of Methyl 4-amino-2-methoxybenzoate
Objective: To protect the C4-amino group as an acetamide to prevent oxidation and control regioselectivity in the subsequent nitration step.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-amino-2-methoxybenzoate (10.0 g, 55.2 mmol, 1.0 eq.) in pyridine (50 mL). Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0°C, add acetic anhydride (6.2 mL, 66.2 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white precipitate of Methyl 4-acetamido-2-methoxybenzoate will form.
-
Isolation and Purification: Isolate the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove residual pyridine. Dry the product under vacuum at 50°C to yield a white to off-white solid. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Protocol 2: Nitration of Methyl 4-acetamido-2-methoxybenzoate
Objective: To regioselectively install a nitro group at the C5 position, directed by the ortho-, para-directing methoxy and acetamido groups.
Methodology:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add Methyl 4-acetamido-2-methoxybenzoate (11.7 g, 52.4 mmol, 1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation & Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.9 mL, ~57.6 mmol, 1.1 eq.) to 10 mL of cold, concentrated sulfuric acid. Cool this mixture back to 0°C and add it to the dropping funnel.
-
Reaction Progression: Add the nitrating mixture dropwise to the substrate solution over 30-40 minutes, maintaining the internal reaction temperature between 0°C and 5°C.[8] This low temperature is critical for preventing over-nitration and side reactions.[9] The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids is the key to this electrophilic aromatic substitution.[10][11] After the addition, stir the mixture at 0-5°C for another hour.
-
Work-up: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from methanol to yield Methyl 4-acetamido-2-methoxy-5-nitrobenzoate as fine yellow crystals.
Protocol 3: Hydrolysis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate
Objective: To deprotect the acetamido group and reveal the final target molecule, this compound.
Methodology:
-
Reaction Setup: Suspend the purified Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (12.0 g, 44.7 mmol, 1.0 eq.) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add 20 mL of water followed by the slow addition of concentrated hydrochloric acid (10 mL).
-
Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with stirring. Maintain reflux for 4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation and Purification: The product will precipitate as a yellow solid. Isolate the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum at 60°C. This yields the final product, this compound, with high purity.
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4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. ChemBK. [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid
Abstract
4-Amino-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its unique arrangement of four distinct functional groups—a carboxylic acid, an aromatic amine, a methoxy ether, and a nitro group—offers exceptional opportunities for selective and sequential chemical transformations. This guide provides an in-depth exploration of the core synthetic pathways originating from this versatile building block. We will delve into the mechanistic underpinnings of key reactions, present validated, step-by-step experimental protocols, and discuss the broader applications of the resulting derivatives in fields such as medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. 4-Amino-2-methoxy-5-nitrobenzoic acid (CAS No: 59338-90-8) represents a pre-functionalized scaffold, offering chemists a significant head start in the construction of complex molecular architectures.[1] The electron-donating nature of the amino and methoxy groups, contrasted with the powerful electron-withdrawing effect of the nitro and carboxylic acid moieties, creates a unique electronic environment that can be exploited for regioselective reactions.
The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups.[2] This allows for a stepwise approach to molecular elaboration, where one group can be modified while the others remain intact, to be addressed in subsequent steps. The primary transformations, which form the core of this guide, include:
-
Reduction of the nitro group to yield a reactive diamine, a key precursor for heterocyclic synthesis.
-
Esterification of the carboxylic acid to protect this functionality or to modulate the physicochemical properties of the final compound.
-
Amide bond formation to couple the scaffold with other molecules, a cornerstone of peptide synthesis and drug discovery.
This guide will provide the practical insights and detailed protocols necessary to confidently execute these transformations.
Core Synthetic Pathways and Experimental Protocols
The following sections provide detailed methodologies for the three primary synthetic routes starting from 4-amino-2-methoxy-5-nitrobenzoic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.
Pathway 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is arguably the most critical transformation of this scaffold. The resulting product, 4,5-diamino-2-methoxybenzoic acid, is a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems prevalent in pharmacologically active compounds.
Causality & Mechanistic Insight: Catalytic hydrogenation is a clean and efficient method for this transformation.[2] However, for substrates containing other reducible functional groups, chemoselectivity can be a challenge. A robust alternative is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, which is activated by protonation from the acidic solvent. This stepwise reduction proceeds through nitroso and hydroxylamine intermediates to yield the final amine, with the tin being oxidized to tin(IV).[3]
Experimental Protocol: SnCl₂ Mediated Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic. Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.
-
Purification: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. The resulting organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude diamine product, which can be further purified by recrystallization.
Pathway 2: Esterification of the Carboxylic Acid
Esterification of the carboxylic acid is a common strategy to protect this group from participating in subsequent reactions or to synthesize ester derivatives as the final target molecules. Fischer-Speier esterification is a classic and reliable method for this purpose.[4]
Causality & Mechanistic Insight: This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, often by azeotropic distillation or by using a large excess of the alcohol.
Experimental Protocol: Fischer Esterification to Methyl Ester
-
Reaction Setup: Dissolve 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent) in a round-bottom flask.[6][7]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the methyl 4-amino-2-methoxy-5-nitrobenzoate, which is often a yellow crystalline solid.[6][7]
Pathway 3: Amide Coupling
The formation of an amide bond is fundamental to the synthesis of pharmaceuticals. This can be achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.
Causality & Mechanistic Insight: While the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), this method can be harsh for sensitive substrates.[8] A more common and milder approach involves the use of peptide coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient.[9] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the acid released during the reaction.[9]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methoxy-5-nitrobenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary and Visualization
Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Amino-2-methoxy-5-nitrobenzoic acid | C₈H₈N₂O₅ | 212.16 | 59338-90-8 | N/A |
| This compound | C₉H₁₀N₂O₅ | 226.19 | 59338-84-0 | Yellow crystalline solid[6][7] |
| 4,5-Diamino-2-methoxybenzoic acid | C₈H₁₀N₂O₃ | 182.18 | 60582-33-4 | N/A |
Synthetic Workflow Overview
The following diagram illustrates the key synthetic transformations described in this guide.
Caption: Key synthetic transformations from 4-amino-2-methoxy-5-nitrobenzoic acid.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific safety information for 4-amino-2-methoxy-5-nitrobenzoic acid is not extensively documented, general principles for handling substituted nitroaromatic and benzoic acid compounds should be strictly followed.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] If irritation occurs, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.[13]
Conclusion and Future Outlook
4-Amino-2-methoxy-5-nitrobenzoic acid is more than just a chemical; it is a versatile platform for innovation. The synthetic pathways detailed in this guide—nitro reduction, esterification, and amide coupling—represent the fundamental tools required to unlock its potential. By understanding the causality behind these protocols, researchers can not only replicate these procedures but also adapt and innovate upon them. The derivatives of this compound are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical industry where they form the core of various kinase inhibitors and other therapeutic agents. As the demand for novel, complex molecules continues to grow, the strategic application of well-designed building blocks like 4-amino-2-methoxy-5-nitrobenzoic acid will remain a cornerstone of efficient and successful chemical synthesis.
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A Technical Guide to the Solubility of Methyl 4-amino-2-methoxy-5-nitrobenzoate in Common Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-2-methoxy-5-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the dissolution properties of this compound. This document details the theoretical underpinnings of its solubility based on its molecular structure and provides robust, field-proven methodologies for empirical solubility determination.
Introduction: Understanding the Molecule
This compound is a yellow crystalline solid with the molecular formula C9H10N2O5[1][2]. Its structure, featuring a substituted benzene ring, dictates its solubility behavior. The presence of both polar functional groups (amino, methoxy, and nitro groups) and a non-polar aromatic ring and methyl ester group suggests a nuanced solubility profile across a spectrum of common laboratory solvents. A general understanding from available data indicates its solubility in common organic solvents like methanol and ethanol[1]. However, for rigorous scientific applications, precise quantitative solubility data is paramount.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility[3]. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. The amino (-NH2) and nitro (-NO2) groups of the solute can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. This suggests a degree of solubility in protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the polar functional groups of the solute through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The aromatic ring of this compound will have some affinity for these solvents, but the polar functional groups will limit overall solubility.
The interplay of these functional groups necessitates empirical determination for accurate solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
For obtaining precise and reliable thermodynamic solubility data, the shake-flask method is the universally acknowledged "gold standard"[4][5]. This equilibrium-based method ensures that the solution is truly saturated with the solute.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved[4].
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can often take 24 to 72 hours, especially for poorly soluble compounds[4][6].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles[7][8].
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification[7][9].
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
Visual Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Qualitative Solubility Classification
For rapid screening or when only a general understanding of solubility is needed, qualitative tests can be employed.
Experimental Protocol: Qualitative Solubility Testing
Procedure:
-
Add approximately 2-5 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition[10].
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.
-
Summary of Expected Solubility
While precise quantitative data requires experimental determination as outlined above, a qualitative summary based on chemical principles can be provided.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the amino and nitro groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene | Low | The non-polar aromatic ring contributes to some solubility, but the highly polar functional groups will limit it. |
| Halogenated | Dichloromethane | Moderate | Can act as a weak hydrogen bond acceptor and has a significant dipole moment. |
Factors Influencing Solubility Measurements
Several experimental factors can influence the outcome of solubility measurements, and it is crucial to control them for reproducible results.
-
Temperature: Solubility is generally temperature-dependent. All measurements should be conducted at a constant, reported temperature[11].
-
pH: For ionizable compounds, pH plays a critical role in solubility. While this compound is not strongly acidic or basic, the amino group can be protonated under acidic conditions, which would likely increase its aqueous solubility.
-
Purity of Compound and Solvent: The presence of impurities can affect the measured solubility[11].
-
Solid-State Form: Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities[8].
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While theoretical considerations provide a useful starting point, accurate and reliable data can only be obtained through meticulous experimental work. The shake-flask method remains the definitive technique for determining thermodynamic solubility. By carefully controlling experimental variables, researchers can obtain high-quality data to guide their scientific endeavors.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Wen, H., & Morris, K. R. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1475–1479. [Link]
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Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-890. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a polysubstituted aromatic compound. We delve into the theoretical principles governing chemical shifts and coupling constants, explaining the causal relationships between the molecule's electronic architecture and its spectral features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and detailed interpretation, thereby establishing a self-validating framework for the structural analysis of complex small molecules.
Introduction: The Structural Challenge
This compound (C₉H₁₀N₂O₅) presents an interesting case for NMR analysis. The benzene ring is substituted with four distinct functional groups: a strong π-electron-donating amino (-NH₂) group, a strong π-donating and σ-withdrawing methoxy (-OCH₃) group, a powerful electron-withdrawing nitro (-NO₂) group, and a moderately electron-withdrawing methyl ester (-COOCH₃) group. The interplay of these substituents creates a unique electronic environment that profoundly influences the chemical shifts of the aromatic protons and carbons. A thorough NMR analysis is therefore critical for confirming its chemical identity and purity.
This guide will first establish a robust experimental protocol and then proceed to a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent effects on aromatic systems.[1]
Figure 1: Structure of this compound with atom numbering.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.
Sample Preparation
A homogeneous solution free of particulate matter is essential for acquiring high-quality NMR spectra, as solids can disrupt magnetic field homogeneity, leading to poor shimming, broad peaks, and reduced resolution.[2]
Table 1: Recommended Sample Preparation Workflow
| Step | Action | Rationale & Expert Insights |
|---|---|---|
| 1. Solvent Selection | Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. | Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[3][4] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[2] |
| 2. Concentration | Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR. | ¹H NMR is highly sensitive, requiring less material. ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, necessitating a more concentrated sample for a good signal-to-noise ratio in a reasonable time.[3][5] |
| 3. Dissolution | Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring to the NMR tube. | Dissolving externally allows for vortexing or gentle heating to ensure complete dissolution and gives an opportunity to filter out any particulates.[3] |
| 4. Filtration & Transfer | Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. | This step is critical to remove any suspended particles that would degrade spectral quality. Cotton wool should be avoided as solvents can leach impurities from it.[4] |
| 5. Reference Standard | Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). | TMS is chemically inert, volatile (for easy removal), and provides a single sharp peak that does not overlap with most analyte signals, serving as the universal reference point for both ¹H and ¹³C spectra.[3] |
| 6. Labeling | Clearly label the NMR tube with the sample identity. | Proper labeling is crucial for sample management in a research environment.[4] |
Figure 2: Workflow for robust NMR sample preparation.
Spectrometer Setup and Data Acquisition
Acquisition parameters must be chosen to balance signal-to-noise, resolution, and experiment time. For quantitative accuracy, parameters like the relaxation delay (d1) are critical.[6]
Table 2: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) | Rationale |
|---|---|---|---|
| Pulse Angle | 30-45° | 30° | A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment, especially when multiple scans are needed.[7][8] |
| Acquisition Time (aq) | 3-4 s | 1-2 s | This determines the digital resolution. A longer acquisition time provides better resolution to resolve fine couplings.[8][9] |
| Relaxation Delay (d1) | 1-2 s | 2 s | Allows for the magnetization to return towards equilibrium. For fully quantitative results, d1 should be at least 5 times the longest T₁ of interest.[9][10] |
| Number of Scans (ns) | 8-16 | 512-1024 | Averaging multiple scans improves the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[6] |
| Spectral Width (sw) | 0-12 ppm | 0-220 ppm | The spectral window must be wide enough to encompass all expected signals from the molecule.[9] |
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is predicted to show five distinct signals: two singlets in the aromatic region, two singlets from the methoxy and methyl ester groups, and a broad signal for the amino protons.
Aromatic Region (δ 6.0 - 8.5 ppm)
The two protons on the aromatic ring, H-3 and H-6, are not adjacent to any other protons, so they will both appear as singlets (s). Their chemical shifts are dictated by the electronic effects of the four substituents.
-
H-6 (Predicted δ ~8.0-8.2 ppm): This proton is positioned ortho to the powerfully electron-withdrawing nitro group (-NO₂), which will strongly deshield it and shift it significantly downfield. It is also ortho to the strongly electron-donating amino group (-NH₂), which would normally cause a strong upfield (shielding) shift.[11] However, the deshielding effect of a para nitro group is generally stronger than the shielding of an ortho amino group.
-
H-3 (Predicted δ ~6.5-6.7 ppm): This proton is located ortho to the electron-donating methoxy group (-OCH₃) and meta to the strongly donating amino group, both of which will shield it and shift it upfield. It is also ortho to the withdrawing ester group and meta to the withdrawing nitro group, which cause some deshielding. The net effect, dominated by the two strong donating groups, will result in a significant upfield shift compared to benzene (7.36 ppm).
Functional Group Protons
-
Amino Protons (-NH₂) (Predicted δ ~5.0-6.0 ppm): These protons will likely appear as a broad singlet. The broadening is due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus. The signal's position can be highly variable depending on solvent and concentration.
-
Methoxy Protons (-OCH₃) (Predicted δ ~3.9-4.1 ppm): This will be a sharp singlet integrating to 3 protons. Its chemical shift is typical for an aromatic methoxy group.
-
Methyl Ester Protons (-COOCH₃) (Predicted δ ~3.8-3.9 ppm): This signal will also be a sharp singlet integrating to 3 protons, appearing in the characteristic region for methyl esters.
Table 3: Predicted ¹H NMR Data Summary for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.0 - 8.2 | Singlet (s) | 1H | H-6 | Deshielded by ortho -NO₂ group. |
| ~6.5 - 6.7 | Singlet (s) | 1H | H-3 | Shielded by ortho -OCH₃ and meta -NH₂ groups. |
| ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Broad due to quadrupolar relaxation and exchange. |
| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | Typical aromatic methoxy group region. |
| ~3.8 - 3.9 | Singlet (s) | 3H | -COOCH₃ | Typical methyl ester region. |
¹³C NMR Spectral Analysis: A Predictive Approach
Due to the lack of symmetry, all nine carbon atoms in the molecule are chemically distinct and should produce nine unique signals in the broadband proton-decoupled ¹³C NMR spectrum.
Carbonyl and Aromatic Carbons (δ 100 - 170 ppm)
-
Carbonyl Carbon (C=O) (Predicted δ ~165 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield.[12]
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.
-
C4 (ipso to -NH₂) (Predicted δ ~150 ppm): The strong donating amino group will cause a significant downfield shift of the carbon it is attached to (ipso-carbon).
-
C2 (ipso to -OCH₃) (Predicted δ ~155 ppm): Similarly, the ipso-carbon of the methoxy group will be shifted significantly downfield.
-
C5 (ipso to -NO₂) (Predicted δ ~140 ppm): The ipso-carbon attached to the nitro group will also be downfield.
-
C1 (ipso to -COOCH₃) (Predicted δ ~115 ppm): This carbon will be deshielded, but typically less so than those attached to -NH₂, -OCH₃, or -NO₂.
-
C6 (Predicted δ ~125 ppm): This carbon is ortho to the -NH₂ and -NO₂ groups, and its shift will be a composite of these strong, opposing effects.
-
C3 (Predicted δ ~105 ppm): This carbon is ortho to the -OCH₃ and -COOCH₃ groups and para to the -NH₂ group. The strong shielding from the ortho methoxy and para amino groups will likely make this the most upfield of the aromatic carbons.
-
Aliphatic Carbons (δ 50 - 65 ppm)
-
Methoxy Carbon (-OCH₃) (Predicted δ ~56 ppm): Aromatic methoxy carbons typically appear in this region.[13]
-
Methyl Ester Carbon (-COOCH₃) (Predicted δ ~52 ppm): This signal is characteristic of the methyl carbon of a methyl ester.[12]
Table 4: Predicted ¹³C NMR Data Summary for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Ester carbonyl, highly deshielded. |
| ~155 | C-2 | Ipso to -OCH₃, strongly deshielded. |
| ~150 | C-4 | Ipso to -NH₂, strongly deshielded. |
| ~140 | C-5 | Ipso to -NO₂, deshielded. |
| ~125 | C-6 | Influenced by ortho -NH₂ and -NO₂. |
| ~115 | C-1 | Ipso to -COOCH₃. |
| ~105 | C-3 | Shielded by ortho -OCH₃ and para -NH₂. |
| ~56 | -OCH₃ | Typical aromatic methoxy carbon. |
| ~52 | -COOCH₃ | Typical methyl ester carbon. |
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a prime example of leveraging fundamental chemical principles to interpret complex spectral data. By understanding the additive effects of electron-donating and electron-withdrawing substituents, a detailed and predictive assignment of all proton and carbon signals is achievable. The protocols and analyses presented in this guide provide a robust framework for researchers, ensuring high-quality data acquisition and fostering a deeper, mechanistic understanding of the relationship between molecular structure and spectroscopic output. This approach not only validates the specific structure but also reinforces the analytical reasoning required in the broader field of chemical and pharmaceutical development.
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Deconstructing the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-amino-2-methoxy-5-nitrobenzoate
This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key intermediate in various synthetic pathways.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's ionization and subsequent fragmentation, offering a predictive framework for spectral interpretation.
Foundational Principles: Understanding the Molecule
This compound (C₉H₁₀N₂O₅, Molecular Weight: 226.19 g/mol ) is a multi-functionalized aromatic compound.[1][3][4][5] Its structure, featuring an amino, a methoxy, a nitro group, and a methyl ester on a benzene ring, dictates a complex yet predictable fragmentation pattern under mass spectrometric analysis. The interplay of these electron-donating (amino, methoxy) and electron-withdrawing (nitro, methyl ester) groups significantly influences bond stabilities and the preferred pathways of fragmentation.
Experimental Approach: The Choice of Ionization
The selection of an appropriate ionization technique is paramount for obtaining informative mass spectra. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each offering distinct advantages.
-
Electron Ionization (EI): This hard ionization technique imparts significant energy to the molecule, leading to extensive fragmentation.[6] While this can sometimes result in the absence or low abundance of the molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is less likely to cause in-source fragmentation, typically yielding a prominent protonated molecule [M+H]⁺ or other adducts.[6][7][8] Subsequent tandem mass spectrometry (MS/MS) experiments are then required to induce and analyze fragmentation. The polarity of ESI (positive or negative) will influence the ionization efficiency and the observed fragments.
Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
-
Sample Preparation: Dissolve a pure standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Ionization: Introduce the sample into an ESI source in positive ion mode. The protonated molecule [M+H]⁺ at m/z 227 is selected as the precursor ion.
-
Collision-Induced Dissociation (CID): The precursor ion is subjected to collisions with an inert gas (e.g., argon, nitrogen) in the collision cell.
-
Fragment Ion Analysis: The resulting product ions are mass-analyzed to generate the MS/MS spectrum.
Elucidating the Fragmentation Pathways
The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of stable neutral losses and fragment ions. The following sections detail the most probable fragmentation pathways under both EI and ESI (MS/MS) conditions.
Primary Fragmentation Events
The initial fragmentation events from the molecular ion (in EI) or the protonated molecule (in ESI) are critical for piecing together the structural puzzle.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
| 226 (M⁺•) | •OCH₃ (31 Da) | 195 | 4-amino-5-nitrobenzoyl cation |
| 226 (M⁺•) | •NO₂ (46 Da) | 180 | 4-amino-2-methoxy-benzoyl cation |
| 227 ([M+H]⁺) | H₂O (18 Da) | 209 | Protonated cyclic product |
| 227 ([M+H]⁺) | CH₃OH (32 Da) | 195 | 4-amino-5-nitrobenzoyl cation |
Diagram: Initial Fragmentation Pathways
Caption: Primary fragmentation of the molecular/protonated ion.
The loss of the methoxy radical (•OCH₃) or methanol (CH₃OH) is a common fragmentation pathway for methoxy-substituted aromatic esters.[9] Similarly, the expulsion of a nitro radical (•NO₂) is characteristic of nitroaromatic compounds.[7][8]
Secondary and Tertiary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural information.
Diagram: Sequential Fragmentation
Caption: Subsequent fragmentation of primary ions.
A key fragmentation reaction for benzoyl cations is the loss of carbon monoxide (CO), a stable neutral molecule.[10][11][12] This leads to the formation of phenyl-type cations, which can further fragment, although the phenyl cation itself at m/z 77 is a common and stable ion observed in the mass spectra of many aromatic compounds.[10]
The Influence of Ortho Effects
The relative positions of the substituents on the aromatic ring can lead to specific fragmentation pathways known as "ortho effects." In this compound, the proximity of the methoxy group to the methyl ester can facilitate a concerted loss of methanol. Similarly, interactions between the amino and nitro groups can influence fragmentation. The investigation of such effects often requires high-resolution mass spectrometry and isotopic labeling studies.[7][8]
Predicted Mass Spectrum: A Summary
Based on the discussed fragmentation pathways, a predicted electron ionization mass spectrum of this compound would likely exhibit the following key ions:
| m/z | Relative Abundance | Proposed Fragment |
| 226 | Low to Medium | Molecular Ion (M⁺•) |
| 195 | High | [M - •OCH₃]⁺ |
| 180 | Medium | [M - •NO₂]⁺ |
| 167 | Medium | [M - •OCH₃ - CO]⁺ |
| 152 | Low to Medium | [M - •NO₂ - CO]⁺ |
| 77 | Low | Phenyl Cation |
Conclusion
The mass spectrometry fragmentation pattern of this compound is a complex interplay of the individual functional groups and their positions on the aromatic ring. By understanding the fundamental principles of fragmentation for substituted benzoates and nitroaromatic compounds, a detailed and predictive interpretation of the mass spectrum can be achieved. This in-depth analysis serves as a valuable tool for the structural elucidation and quality control of this important chemical intermediate.
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1631-1642. [Link]
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The Nitrobenzoate Scaffold: A Versatile Platform for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nitrobenzoate derivatives, a class of aromatic compounds defined by a benzene ring functionalized with both a nitro group and a carboxylate moiety, have emerged as a compelling scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, bestowing upon these derivatives a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the significant therapeutic potential of nitrobenzoate derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity: A Multi-pronged Attack on Pathogens
Nitrobenzoate derivatives have demonstrated significant efficacy against a broad range of microbial pathogens, including bacteria, fungi, and mycobacteria.[2] A common mechanistic theme involves the intracellular reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species (RNS).[1] These RNS can inflict widespread cellular damage, targeting DNA, proteins, and other vital biomolecules, ultimately leading to microbial cell death.[3]
Antibacterial and Antitubercular Potency
A substantial body of research has highlighted the potent activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Many of these compounds function as prodrugs, requiring activation by specific mycobacterial enzymes.[4] The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a highly promising starting point for the development of new antimycobacterial agents.[4][5]
One of the key targets for certain nitro-containing antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[4]
Table 1: Antitubercular Activity of Representative Nitrobenzoate Derivatives
| Compound/Scaffold | Target Organism | MIC (µg/mL) | Reference(s) |
| 4-Nitrobenzoic acid | M. tuberculosis complex | Inhibitory | [4] |
| 3,5-Dinitro esters | M. tuberculosis | Potent activity reported | [4][5] |
Antifungal Activity
Certain nitrobenzoate derivatives have also shown promising antifungal activity. For instance, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated significant activity against Candida guilliermondii.[1] In silico modeling suggests that these compounds may interact with thymidylate kinase (TPMK), a potential molecular target for antifungal drug development.[1]
Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against C. guilliermondii
| Compound | MIC (µM) | Reference(s) |
| Methyl 3-methyl-4-nitrobenzoate | 39 | [1] |
| Pentyl 3-methyl-4-nitrobenzoate | 31 | [1] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitrobenzoate derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile diluent (e.g., broth or saline)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a series of twofold dilutions of the nitrobenzoate derivative in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be chosen to encompass the expected MIC value. c. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Inoculum Preparation: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8] b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitrobenzoate derivative that completely inhibits visible growth.[6] b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Visualizing the Antimicrobial Mechanism of Action
The activation of nitrobenzoate derivatives by mycobacterial nitroreductases is a key step in their mechanism of action against M. tuberculosis.
Caption: Activation of nitrobenzoate prodrugs by mycobacterial nitroreductases.
Anticancer Activity: Targeting Cell Migration and Viability
The potential of nitrobenzoate derivatives as anticancer agents is a burgeoning field of research. Their mechanisms of action are diverse and can include the inhibition of cancer cell migration, a critical step in metastasis, and the induction of apoptosis (programmed cell death).[2]
Inhibition of Cancer Cell Migration
4-Methyl-3-nitrobenzoic acid has been identified as a potent inhibitor of cancer cell migration.[9] Studies have shown that this compound can significantly inhibit the epidermal growth factor (EGF)-induced chemotaxis and chemokinesis of non-small cell lung cancer cells.[5] This inhibitory effect is attributed to the impairment of EGF-induced cofilin phosphorylation and actin polymerization, key processes in cell motility.[5]
Cytotoxicity and Apoptosis Induction
Some nitroaromatic compounds have demonstrated significant antiproliferative activity against various human cancer cell lines.[10] The mechanism of action for some of these compounds is believed to be related to their alkylating properties, which can lead to DNA damage and trigger apoptosis.[11]
Experimental Protocol: Boyden Chamber Assay for Chemotaxis
The Boyden chamber assay is a widely used method to assess cell migration and chemotaxis.[2][12]
Materials:
-
Boyden chamber apparatus (or cell culture inserts with porous membranes)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Chemoattractant (e.g., EGF, FBS)
-
Extracellular matrix (ECM) gel (e.g., Matrigel), for invasion assays
-
Cell stain (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Chamber Preparation: a. Place the cell culture inserts into the wells of a 24-well plate. b. Add the chemoattractant-containing medium to the lower chamber. For the negative control, use serum-free medium.
-
Cell Seeding: a. Resuspend the cancer cells in serum-free medium. b. Add the cell suspension to the upper chamber of the insert.
-
Incubation: a. Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 6-24 hours).
-
Cell Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. c. Count the number of migrated cells in several fields of view using a microscope.
Visualizing the Inhibition of EGF-Induced Chemotaxis
The signaling pathway initiated by EGF binding to its receptor (EGFR) is a key driver of cancer cell migration.
Caption: Inhibition of EGF-induced chemotaxis by 4-methyl-3-nitrobenzoic acid.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Nitrobenzoate derivatives have also been investigated for their potential to modulate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and the regulation of pro-inflammatory cytokine production.[2]
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of test compounds.[13]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Nitrobenzoate derivative test compound
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: a. In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.[13] b. Add 10 µL of the nitrobenzoate derivative at various concentrations (or DMSO for the control).
-
Pre-incubation: a. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: a. Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[13]
-
Absorbance Measurement: a. Immediately measure the increase in absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rate for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizing the COX-2 Inflammatory Pathway
The COX-2 pathway is central to the inflammatory cascade, leading to the production of prostaglandins.
Caption: General workflow for the synthesis and evaluation of nitrobenzoate derivatives.
Conclusion and Future Perspectives
Nitrobenzoate derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The straightforward synthesis and the tunability of their chemical structure provide a solid foundation for further optimization and structure-activity relationship studies. Future research should focus on elucidating the detailed mechanisms of action for their various biological effects, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their in vivo efficacy and safety in relevant disease models. The continued exploration of the nitrobenzoate scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.
References
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Chen, P., Zhang, X., Guo, H., Ma, N., Li, M., Liu, Z., Zhang, N., & Hao, X. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 947–953. [Link]
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EGF/EGFR signaling pathway - Creative Diagnostics. (n.d.). Retrieved January 4, 2026, from [Link]
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A Quick Introduction to Graphviz. (2017, September 19). Retrieved January 4, 2026, from [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 4, 2026, from [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved January 4, 2026, from [Link]
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Lherbet, C., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved January 4, 2026, from [Link]
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Mühlenhoff, U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515–517. [Link]
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Chen, P., et al. (2011). 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. Cancer Letters, 305(1), 69–75. [Link]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]
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Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 436. [Link]
-
Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. [Link]
-
Cell Biolabs, Inc. (n.d.). Boyden Chamber Assays. Retrieved January 4, 2026, from [Link]
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Silva Lopes, M., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]
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Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. [Link]
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Wikipedia contributors. (2023, December 29). Cyclooxygenase-2. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Microbiology at UMass. (n.d.). Broth Microdilution. Retrieved January 4, 2026, from [Link]
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Introduction: The Strategic Pillars of Complex Molecule Synthesis
An In-Depth Technical Guide to the Role of Intermediates in Modern Organic Synthesis for Drug Development
In the intricate journey from simple, commercially available starting materials to a complex Active Pharmaceutical Ingredient (API), the path is rarely direct. This multi-step process is strategically scaffolded by the formation of organic synthesis intermediates . These are distinct, isolable chemical compounds that represent a waypoint in a synthetic route; they are neither the initial reactants nor the final product but are crucial stepping stones.[1] The decision to employ a multi-step synthesis involving intermediates is a cornerstone of modern drug development, predicated on several strategic advantages:
-
Complexity Management: Breaking down the synthesis of a complex API into several smaller, more manageable steps allows for greater control over each transformation.[2]
-
Enhanced Selectivity: Each intermediate step can be optimized with specific reagents and conditions to achieve high chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts.[][4]
-
Facilitated Purification: It is often more efficient and economical to purify simpler, lower molecular weight intermediates than to resolve complex impurity profiles in the final, high-value API.[] This stepwise purification ensures the final product is free from undesirable byproducts.[]
-
Improved Safety and Cost-Effectiveness: Isolating stable intermediates can de-risk a manufacturing process by avoiding the accumulation of hazardous reagents or unstable compounds. This modularity also contributes to a more flexible and robust supply chain.[2][]
The overall architecture of the synthesis, whether linear or convergent, profoundly impacts efficiency. A convergent synthesis, where different intermediates are prepared separately and then combined, is often preferred as it can lead to a higher overall yield compared to a long, linear sequence.[5]
Caption: General schematic of a linear synthetic pathway illustrating the role of intermediates.
Section 1: A Framework for Classifying Synthesis Intermediates
Understanding intermediates begins with their classification, which can be approached from the perspective of their role in the synthetic plan or their intrinsic chemical structure.
Classification by Functional Role in Synthesis
This classification is aligned with the logic of drug development and provides insight into an intermediate's strategic importance within the overall synthetic route.[6]
| Role | Definition | Key Features |
| Starting Intermediate | A "building block" used in the initial steps of a synthetic route to assemble the early framework of the target molecule.[6] | Relatively simple structure; often commercially available; determines the direction of subsequent steps.[6] |
| Key Intermediate | A core intermediate that establishes the main structure, critical functional groups, or stereochemistry of the API.[6] | Its synthesis is often a focal point of process development; directly impacts the purity, stability, and impurity profile of the final API.[6] |
| Final Intermediate | The compound that is one chemical transformation away from the final API.[6] | Subject to stringent purity and impurity control, as impurities at this stage are likely to carry over into the final product.[6] |
Classification by Chemical Structure
The chemical nature of an intermediate dictates its reactivity and suitability for building specific molecular scaffolds, which are recurrent motifs in pharmaceuticals.
| Structural Class | Description | Common Applications in Drug Synthesis |
| Heterocyclic Intermediates | Compounds containing rings with at least one heteroatom (e.g., N, O, S). Major heterocycles include pyridine, imidazole, thiazole, and piperazine.[7] | Form the core structure of a vast number of drugs, including anti-infectives, central nervous system (CNS) agents, and cardiovascular medications.[6][7] |
| Chiral Intermediates | Enantiomerically pure compounds, typically produced via asymmetric synthesis or resolution.[7] | Essential for producing single-enantiomer drugs to ensure target specificity and reduce off-target side effects.[7] |
| Fluorinated Intermediates | Organic compounds where one or more hydrogen atoms have been replaced by fluorine.[7] | Used to enhance metabolic stability, binding affinity, and bioavailability of the final drug.[7] |
| Aryl Halides | Aromatic compounds containing a halogen atom (Cl, Br, I) bonded to the ring.[8] | Versatile precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds in the synthesis of anti-inflammatory and antipsychotic drugs.[8] |
| Aldehydes & Ketones | Compounds containing a carbonyl group (C=O).[8] | Highly versatile intermediates used in a wide array of reactions including reductions, condensations (e.g., Aldol), and rearrangements to build molecular complexity.[7][8] |
Section 2: Mechanistic Principles & The Role of Reactive Intermediates
A profound understanding of reaction mechanisms is essential for controlling reaction outcomes, optimizing conditions, and minimizing side reactions.[4] At the heart of these mechanisms are reactive intermediates , transient, high-energy species that are not typically isolated but dictate the reaction's pathway.[1][9] Recognizing the formation of a specific reactive intermediate allows chemists to predict reaction outcomes, including potential rearrangements and stereochemistry.[1]
-
Carbocations : These intermediates feature a positively charged carbon atom and are key to SN1 and E1 reactions. Their stability is governed by alkyl substitution and resonance effects. The formation of a carbocation can lead to rearrangements to form a more stable carbocation, a critical consideration in synthesis design.[9][]
-
Carbanions : Featuring a negatively charged carbon, these intermediates are potent nucleophiles. Enolates, a common type of carbanion, are fundamental to C-C bond-forming reactions like the Aldol and Claisen condensations.[]
-
Free Radicals : Species with an unpaired electron, free radicals are central to polymerization and certain halogenation reactions. They are highly reactive and often participate in chain reactions.[9][]
-
Carbenes : These are neutral intermediates containing a divalent carbon atom. They are highly reactive and are used in cyclopropanation and insertion reactions.[]
Caption: The SN1 mechanism, highlighting the formation of a key carbocation intermediate.
Section 3: Core Synthetic Strategies & Validated Protocols
The translation of mechanistic understanding into practice is embodied in synthetic strategy. This section details field-proven protocols for the synthesis of critical intermediates, explaining the causality behind the experimental choices.
Strategy: Asymmetric Synthesis for Chiral Intermediates
Causality: The therapeutic activity of many drugs is dependent on a specific three-dimensional arrangement of atoms (stereochemistry). Synthesizing a single enantiomer is critical for maximizing efficacy and minimizing potential side effects from the inactive or harmful enantiomer. (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a key chiral intermediate in the synthesis of long-acting local anesthetics like Ropivacaine.[11] This protocol details its preparation from (S)-pipecolic acid.
Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide [11]
-
Reaction Setup: In a suitable reaction vessel, create a slurry of (S)-pipecolic acid (100 g) in toluene (500 ml).
-
Reagent Addition (Acid Chloride Formation): Heat the mixture to 55°C and add DMF (1 g) to act as a catalyst. Over 1.5 hours, carefully add thionyl chloride (120 g) while maintaining the temperature at 55°C. Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitated by the DMF catalyst, enabling subsequent amidation.
-
Reaction Monitoring: Continue stirring at 55°C until the evolution of gas (SO₂ and HCl) ceases, indicating the completion of acyl chloride formation.
-
Amidation: Add a solution of 2,6-dimethylaniline (242 g) in toluene (250 ml) at a rate that keeps the internal temperature below 60°C. Rationale: The nucleophilic amine attacks the electrophilic acyl chloride to form the amide bond. Controlling the temperature prevents side reactions.
-
Work-up and Isolation: Stir the reaction mixture for 2 hours. Filter the resulting slurry and wash the collected solid with toluene (200 ml). The isolated solid is the hydrochloride salt of the desired intermediate.
-
Free Base Conversion: To obtain the free base, dissolve the solid in water and adjust the pH to >12 with a concentrated sodium hydroxide solution. This deprotonates the piperidine nitrogen, yielding the final intermediate.
Caption: Workflow for the synthesis of a key chiral intermediate for Ropivacaine.
Strategy: Controlled Functional Group Interconversion
Causality: The synthesis of Lipoic acid, a potent antioxidant, requires the precise installation of a disulfide bridge. Ethyl 8-bromooctanoate serves as a versatile starting intermediate, where the bromide acts as a good leaving group, allowing for its conversion into other functional groups.[12] This protocol demonstrates a two-step conversion of a bromide to a cyclic disulfide.
Experimental Protocol: Two-Step Synthesis of Ethyl Lipoate [12]
Step 1: Synthesis of Ethyl 6,8-dithiooctanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 8-bromooctanoate in ethanol.
-
Reagent Addition: Add an excess of a sulfur nucleophile, such as thiourea. The reaction will proceed via an isothiouronium salt intermediate which is then hydrolyzed. Rationale: Thiourea is an effective and easily handled sulfur nucleophile. An excess is used to ensure complete consumption of the starting bromide.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide to hydrolyze the isothiouronium salt to the dithiol. Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dithiol intermediate.
Step 2: Oxidative Cyclization to Ethyl Lipoate
-
Reaction Setup: Dissolve the purified Ethyl 6,8-dithiooctanoate from Step 1 in a mixture of water and an organic solvent.
-
Oxidizing Agent: While stirring, add a mild oxidizing agent, such as a solution of iodine, dropwise. Rationale: A mild oxidant is crucial to selectively form the disulfide bond without over-oxidizing the sulfur atoms to sulfonic acids or other species.
-
Reaction Conditions: Maintain the reaction at room temperature and monitor the formation of the cyclic disulfide by TLC.
-
Work-up: Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography to yield pure Ethyl Lipoate.
Section 4: The Imperative of Quality Control and Characterization
The quality of a pharmaceutical intermediate is paramount, as it directly influences the efficacy, safety, and regulatory compliance of the final API.[2][] Rigorous analytical testing is a non-negotiable aspect of the synthetic process.
Key Quality Attributes:
-
Purity: High-quality intermediates typically exceed 98% purity. Trace impurities can affect the safety and efficacy of the final drug product.[][13]
-
Stability: Intermediates must be chemically and physically stable under defined storage and handling conditions to prevent degradation and the formation of new impurities.[]
-
Impurity Profile: A detailed understanding and control of any impurities is crucial. A Certificate of Analysis (CoA) is necessary to document these findings.[]
Core Analytical Techniques for Intermediate Characterization:
| Technique | Abbreviation | Primary Application in Intermediate Analysis |
| High-Performance Liquid Chromatography | HPLC | The primary tool for assessing purity, quantifying known impurities, and detecting unknown byproducts.[][14] |
| Gas Chromatography | GC | Used for the analysis of volatile intermediates and for detecting residual solvents.[] |
| Mass Spectrometry | MS | Used to confirm the molecular weight of the intermediate and to identify the structure of unknown impurities, often coupled with HPLC or GC (LC-MS, GC-MS).[] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural elucidation of the intermediate, confirming that the correct chemical structure has been synthesized.[] |
Conclusion
Organic synthesis intermediates are far more than mere waypoints on the path to a final product; they are the strategic lynchpins of modern drug development. They provide the essential framework for managing molecular complexity, ensuring purity, and enabling the safe and cost-effective manufacturing of life-saving medicines.[2] By classifying intermediates by their role and structure, understanding the underlying reaction mechanisms, and applying rigorous analytical controls, researchers and drug development professionals can transform theoretical molecular designs into tangible therapeutic agents.[4][13] As the field advances, the integration of technologies like biocatalysis and continuous flow chemistry will continue to refine the synthesis of these crucial building blocks, further accelerating the delivery of novel therapeutics.[7]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid (3-Nitro-L-tyrosine)
Foreword: The Significance of Nitrated Biomolecules
In the landscape of cellular signaling and pathology, post-translational modifications of proteins represent a critical layer of regulation and, in some instances, dysregulation. Among these, the nitration of tyrosine residues to form 3-nitrotyrosine stands out as a stable biomarker of nitroxidative stress. This modification, resulting from the reaction of tyrosine with reactive nitrogen species (RNS), is implicated in a host of physiological and pathological processes, from inflammatory diseases to neurodegeneration.[1][2] This guide provides a comprehensive technical overview of a key molecule in this field: the aromatic compound with the molecular formula C9H10N2O5, for which the IUPAC name is (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, commonly known as 3-Nitro-L-tyrosine. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in biomedical research.
Chemical Identity and Physicochemical Properties
The IUPAC name for the C9H10N2O5 aromatic compound, which is a nitrated derivative of the amino acid L-tyrosine, is (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid .[3] This nomenclature precisely describes its stereochemistry and the substitution pattern on the phenyl ring.
| Identifier | Value |
| Molecular Formula | C9H10N2O5 |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
| Common Name | 3-Nitro-L-tyrosine |
| InChI Key | FBTSQILOGYXGMD-LURJTMIESA-N[3] |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)[O-] |
The introduction of a nitro group onto the aromatic ring of L-tyrosine significantly alters its physicochemical properties. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyl group and introduces a chromophore that facilitates spectrophotometric detection.
Synthesis of 3-Nitro-L-tyrosine: A Protocol Grounded in Mechanistic Understanding
The synthesis of 3-Nitro-L-tyrosine is typically achieved through the nitration of L-tyrosine. While various nitrating agents can be employed, a common and effective method involves the use of a nitrating mixture, such as nitric acid in the presence of a catalyst or a milder nitrating agent to control the extent of nitration and minimize side products. A related compound, 3,5-Dinitro-L-tyrosine, is synthesized using a mixture of nitric and sulfuric acids, highlighting a general strategy for nitrating tyrosine.[4]
Experimental Protocol: Synthesis of 3-Nitro-L-tyrosine
This protocol outlines a representative method for the synthesis of 3-Nitro-L-tyrosine.
Materials:
-
L-tyrosine
-
Nitric acid (70%)
-
Acetic anhydride
-
Deionized water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Protection of the Amino Group (Acetylation):
-
Suspend L-tyrosine in a suitable solvent such as acetic anhydride.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a catalyst, such as a catalytic amount of sulfuric acid, to promote the formation of N-acetyl-L-tyrosine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding cold deionized water.
-
Collect the N-acetyl-L-tyrosine precipitate by vacuum filtration and wash with cold water.
-
-
Nitration of N-acetyl-L-tyrosine:
-
Dissolve the dried N-acetyl-L-tyrosine in a minimal amount of cold concentrated sulfuric acid in an ice bath.
-
Slowly add a stoichiometric amount of nitric acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
Allow the reaction to proceed with stirring for a specified time, monitoring the progress by TLC.
-
-
Hydrolysis (Deprotection):
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the crude N-acetyl-3-nitro-L-tyrosine by vacuum filtration.
-
Hydrolyze the acetyl group by refluxing the product in an acidic aqueous solution (e.g., dilute HCl).
-
Monitor the hydrolysis by TLC.
-
-
Purification:
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the 3-Nitro-L-tyrosine.
-
Collect the crude product by filtration.
-
Recrystallize the product from hot water or an appropriate solvent system to obtain pure 3-Nitro-L-tyrosine.
-
Workflow Diagram: Synthesis of 3-Nitro-L-tyrosine
Caption: Workflow for the synthesis of 3-Nitro-L-tyrosine.
Analytical Characterization
The structural elucidation and confirmation of 3-Nitro-L-tyrosine rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 3-Nitro-L-tyrosine. In negative-ion electrospray ionization (ESI-MS), the deprotonated molecule is observed. Collision-induced dissociation (CID) experiments can provide structural information through characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of 3-Nitro-L-tyrosine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The introduction of the nitro group at the 3-position of the phenyl ring leads to distinct shifts and coupling patterns for the remaining aromatic protons compared to L-tyrosine.[3][5]
-
¹³C NMR: The carbon NMR spectrum will reveal the presence of nine distinct carbon environments, including the carboxyl carbon, the α-carbon, the β-carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group.[3]
Role in Biological Systems and Research Applications
The primary significance of 3-Nitro-L-tyrosine in a biological context is its role as a biomarker for nitroxidative stress.[1][2]
Formation in Vivo
Under conditions of oxidative and nitrosative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) are generated. Peroxynitrite can directly nitrate the phenolic ring of tyrosine residues in proteins. This post-translational modification can alter the structure and function of the affected proteins.[6][7]
Diagram: Formation of 3-Nitrotyrosine in Biological Systems
Caption: Formation and consequences of 3-nitrotyrosine.
Research Applications
-
Biomarker of Disease: Elevated levels of 3-nitrotyrosine have been detected in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders (such as Alzheimer's and Parkinson's disease), and inflammatory diseases.[2]
-
Drug Development: The detection and quantification of 3-nitrotyrosine are crucial in preclinical and clinical studies to assess the efficacy of therapeutic agents aimed at mitigating oxidative and nitrosative stress.
-
Biochemical Research: 3-Nitro-L-tyrosine is used as a standard in analytical methods such as HPLC, mass spectrometry, and immunoassays (e.g., ELISA) for the quantification of nitrated proteins in biological samples.[8] It also serves as a tool to investigate the biochemical consequences of tyrosine nitration on protein function.[8]
Conclusion
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, or 3-Nitro-L-tyrosine, is more than just a nitrated amino acid. It is a critical molecular indicator of nitroxidative stress and plays a significant role in our understanding of a multitude of disease processes. A thorough comprehension of its chemical properties, synthesis, and analytical characterization is paramount for researchers and drug development professionals working to unravel the complexities of cellular damage and develop novel therapeutic interventions. The methodologies and insights presented in this guide are intended to provide a solid foundation for such endeavors.
References
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- ChemicalBook. (2025, July 16).
- PubChem. N-Acetyl-3,5-dinitro-l-tyrosine | C11H11N3O8 | CID 1551646.
- Journal of Medicinal Chemistry. Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists.
- Pharmaffiliates. CAS No : 17360-11-1| Chemical Name : 3,5-Dinitro-L-tyrosine.
- ChemicalBook. 3-Nitro-L-tyrosine(621-44-3) 13C NMR spectrum.
- SpectraBase. L-3,5-dinitrotyrosine.
- ResearchGate. Preparation of d-tyrosine, its acetyl derivatives, and d-3,4-dihydroxyphenylalanine.
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- ResearchGate.
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- Wikipedia.
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An In-depth Technical Guide to the Theoretical Properties of Methyl 4-amino-2-methoxy-5-nitrobenzoate
Abstract
Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS No: 59338-84-0) is a substituted aromatic compound that serves as a pivotal intermediate in various synthetic applications, including pharmaceutical research and dye manufacturing.[1][2] Its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, methyl ester) groups on a benzene scaffold imparts a nuanced electronic character, making it a subject of significant interest for theoretical and computational analysis. This guide provides a comprehensive exploration of its theoretical properties, grounded in quantum chemical principles. We will delve into its molecular structure, predicted spectroscopic signatures, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution. Furthermore, this whitepaper outlines a standard synthetic protocol and discusses the molecule's reactivity, providing researchers and drug development professionals with a foundational understanding of its chemical behavior and potential applications.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₅.[1] It is also known by synonyms such as Methyl 4-amino-5-nitro-o-anisate and 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester.[1][3] The molecule's structure is characterized by a central benzene ring substituted with four distinct functional groups, which dictates its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59338-84-0 | [1][4][5][6] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1][4] |
| Molecular Weight | 226.19 g/mol | [1][4][7] |
| Appearance | Yellow crystalline solid | [1] |
| Boiling Point (Predicted) | 429.0 ± 40.0 °C | [1] |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.642 | [1] |
| Solubility | Soluble in organic solvents like methanol and ethanol. | [1] |
Theoretical Spectroscopic Signatures
While experimental data provides definitive characterization, theoretical prediction of spectroscopic features is invaluable for structural confirmation and analysis. The predictions below are based on the known effects of the molecule's functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons on the methyl and amino groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at C3 (ortho to methoxy and amino groups) would be significantly shielded, appearing upfield, while the proton at C6 (ortho to nitro and adjacent to the ester) would be deshielded and appear downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Methyl Ester Protons (-COOCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-3.9 ppm.
-
Amino Protons (-NH₂): A broad singlet integrating to two protons, which may appear over a wide range (δ 4.0-6.0 ppm) and can be exchangeable with D₂O.
Infrared (IR) Spectroscopy
The IR spectrum provides insight into the vibrational modes of the functional groups.
-
N-H Stretching: The amino group should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.
-
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.
-
N-O Stretching (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O Stretching: Bands corresponding to the ester and ether C-O linkages will appear in the 1000-1300 cm⁻¹ fingerprint region.
-
Aromatic C=C and C-H Stretching: Aromatic C=C stretching vibrations appear around 1450-1600 cm⁻¹, while C-H stretching occurs just above 3000 cm⁻¹.
Quantum Chemical Analysis: Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure and reactivity of molecules.[8] Methods like B3LYP with a 6-31G basis set are commonly employed for such theoretical investigations.[9]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, specifically the amino group and the aromatic ring, which are strong electron-donating centers.
-
LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carbonyl carbon of the ester, which are the primary electron-accepting sites.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[10] A smaller energy gap suggests that the molecule is more easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] The significant electronic push-pull nature of this molecule suggests a relatively small energy gap, facilitating intramolecular charge transfer (ICT).
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.
-
Negative Potential (Red/Yellow): Regions of high electron density are expected around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen of the amino group. These are the primary sites for electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density (positive potential) are anticipated around the hydrogen atoms of the amino group and the aromatic ring, making them susceptible to nucleophilic attack.
Mulliken Atomic Charges
Mulliken population analysis assigns a partial charge to each atom in a molecule, providing a quantitative measure of the electron distribution.
-
The oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amino group are expected to carry significant negative charges.
-
The nitro-substituted carbon (C5) and the carbonyl carbon will likely have a positive charge due to the strong electron-withdrawing effects of the attached oxygen and nitrogen atoms.
-
Hydrogen atoms, particularly those on the amino group, will exhibit positive charges.
The diagram below illustrates the relationship between these theoretical parameters and the molecule's predicted reactivity.
Synthetic Protocol and Chemical Reactivity
Theoretical Synthesis Workflow
A common and logical approach to synthesizing this compound involves the modification of a commercially available precursor. One plausible route begins with Methyl 4-amino-2-methoxybenzoate.
-
Protection of Amino Group (Acylation): The highly activating amino group must first be protected to prevent oxidation and control the regioselectivity of the nitration.
-
Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in acetic anhydride.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to form the corresponding acetamide.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction and pour it into ice water to precipitate the protected product. Filter and dry.
-
-
Nitration: The protected intermediate is then nitrated. The acetylamino and methoxy groups are ortho, para-directing. The position para to the methoxy group is blocked, and the position ortho to the methoxy group (C3) is sterically hindered. The position ortho to the acetylamino group (C5) is the most favorable site for electrophilic substitution.
-
Cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add the protected intermediate while maintaining a low temperature (0-5 °C).
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at low temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter and wash with cold water until neutral.
-
-
Deprotection (Hydrolysis): The acetyl group is removed to yield the final product.
-
Reflux the nitrated intermediate in a mixture of ethanol and aqueous hydrochloric acid.
-
Monitor the hydrolysis by TLC.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the final product, this compound.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
Chemical Reactivity
-
Reduction of Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding a diamino derivative.[12] This opens pathways to synthesizing heterocyclic compounds like benzimidazoles.
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo diazotization, acylation, and alkylation, allowing for extensive derivatization.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 4-amino-2-methoxy-5-nitrobenzoic acid.[13][14] This provides a handle for amide bond formation.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1][2]
-
Pharmaceutical Intermediate: It is a documented impurity (Impurity E) of Alizapride, a dopamine D2 antagonist used as an antiemetic.[7] Its availability as a reference standard is therefore critical for quality control and impurity profiling in the pharmaceutical industry.[7]
-
Building Block for Novel Compounds: The molecule's functional groups make it a versatile scaffold. The diamino derivative (after nitro reduction) can be used to construct molecules with potential biological activity. Substituted anilines are a common feature in many approved drugs, and this compound provides a well-functionalized starting point for medicinal chemistry campaigns.[15]
-
Dye Synthesis: Its chromophoric groups (nitro and amino on a benzene ring) make it suitable as an intermediate in the synthesis of azo dyes and other colorants.[1]
Conclusion
The theoretical properties of this compound, derived from quantum chemical principles, provide profound insights into its stability, reactivity, and electronic behavior. The interplay between its electron-donating and electron-withdrawing substituents creates distinct nucleophilic and electrophilic centers, which can be strategically exploited in organic synthesis. Understanding its predicted spectroscopic signatures, frontier molecular orbitals, and charge distribution is essential for researchers aiming to utilize this versatile intermediate in drug discovery, materials science, and pharmaceutical quality control. This guide serves as a foundational resource, bridging theoretical concepts with practical synthetic applications.
References
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
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Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]
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Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the struct. Retrieved from [Link]
-
PMC. (n.d.). Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
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DergiPark. (n.d.). Theoretical Investigation of Methyl Orange and Methyl Blue Dyes by DFT. Retrieved from [Link]
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Methodological & Application
Laboratory Synthesis Protocol for Methyl 4-amino-2-methoxy-5-nitrobenzoate
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the laboratory-scale synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules, including the VEGFR inhibitor, vatalanib.[1][2][3] The described method is based on the electrophilic aromatic substitution (nitration) of Methyl 4-amino-2-methoxybenzoate. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the procedural choices, safety considerations, and characterization methods to ensure a reliable and reproducible outcome.
Introduction and Scientific Context
This compound (CAS No: 59338-84-0) is a valuable substituted aromatic compound.[4] Its trifunctional nature, featuring an amine, a methoxy, and a nitro group on a benzoate backbone, makes it a versatile precursor for the construction of complex heterocyclic systems. A primary application of this intermediate is in the synthesis of potent tyrosine kinase inhibitors like vatalanib (PTK787), which play a crucial role in anti-angiogenic cancer therapies by targeting Vascular Endothelial Growth Factor Receptors (VEGFR).[1][3]
The synthesis detailed herein involves the nitration of Methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and reaction conditions is critical for achieving high regioselectivity and yield. The existing electron-donating groups (amino and methoxy) are strongly activating and ortho-, para-directing, while the ester is deactivating and meta-directing. The protocol is optimized to favor nitration at the C-5 position, which is ortho to the highly activating amino group.
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Grade |
| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | 181.19 g/mol | ≥98% Purity |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | Concentrated (98%) |
| Nitric Acid (HNO₃) | 7697-37-2 | 63.01 g/mol | Concentrated (70%) |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | ACS Grade |
| Methanol (CH₃OH) | 67-56-1 | 32.04 g/mol | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves highly corrosive and strong oxidizing acids. Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5]
-
Reaction Setup:
-
Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
-
Add 50 mL of concentrated sulfuric acid to the flask and cool to 0-5 °C.
-
Slowly add 9.05 g (0.05 mol) of Methyl 4-amino-2-methoxybenzoate to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, cool 10 mL of concentrated sulfuric acid in an ice bath.
-
Very slowly, add 4.0 mL (approx. 0.09 mol) of concentrated (70%) nitric acid dropwise to the cold sulfuric acid with constant stirring. Keep the mixture in the ice bath until use. The formation of the nitronium ion electrophile occurs during this step.[6][7]
-
-
Nitration Reaction:
-
Attach a dropping funnel to the three-neck flask containing the substrate solution.
-
Transfer the cold nitrating mixture into the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred substrate solution over a period of 45-60 minutes.
-
Crucial: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[8] Rapid addition or poor temperature control can lead to the formation of undesired side products and a decrease in yield.
-
-
Reaction Completion and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase. A sample is taken from the reaction, quenched in a small amount of ice water, and extracted with ethyl acetate for spotting. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture slowly onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step quenches the reaction and precipitates the product.
-
A yellow solid, the crude this compound, will precipitate out of the solution.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acid.
-
-
Purification:
-
Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot methanol (or a methanol-water mixture). Dissolve the solid in hot methanol and, if necessary, add hot water dropwise until turbidity persists, then re-heat to clarify.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystalline solid by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.
-
Expected Results and Characterization
-
Yield: A typical yield for this procedure is in the range of 75-85%.
-
Melting Point: The reported melting point is typically in the range of 158-162 °C.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of the product, showing distinct signals for the aromatic protons, the methoxy group, the ester methyl group, and the amino protons.
-
Purity: Purity should be assessed by HPLC and/or melting point analysis.
Scientific Rationale and Expert Discussion
Mechanism of Nitration
The core of this synthesis is the electrophilic aromatic substitution reaction. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the highly reactive nitronium ion (NO₂⁺).[6][10]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂O⁺-NO₂ → HSO₄⁻ + H₂O + NO₂⁺
The electron-rich aromatic ring of the Methyl 4-amino-2-methoxybenzoate then acts as a nucleophile, attacking the nitronium ion electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). A base (H₂O or HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the final nitro-substituted product.[6]
Regioselectivity
The regiochemical outcome of the reaction is governed by the directing effects of the substituents already on the benzene ring.
-
-NH₂ (Amino group at C4): A very strong activating group, ortho-, para-directing.
-
-OCH₃ (Methoxy group at C2): A strong activating group, ortho-, para-directing.
-
-COOCH₃ (Ester group at C1): A deactivating group, meta-directing.
The positions ortho and para to the strongest activating group, the amino group, are C3 and C5. The C5 position is also meta to the deactivating ester group, making it highly favored for electrophilic attack. The C3 position is sterically hindered by the adjacent methoxy and ester groups. Therefore, the nitration occurs selectively at the C5 position.
Critical Protocol Parameters
-
Temperature Control: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature (0-5 °C) is the most critical parameter.[5][8] Failure to do so can result in dinitration, oxidation of the amino group, or other side reactions, which significantly complicates purification and reduces the yield.
-
Order of Addition: The slow, dropwise addition of the nitrating mixture to the substrate solution ensures that the concentration of the nitronium ion remains low, further minimizing the risk of side reactions.
-
Acidic Solvent: Using concentrated sulfuric acid as the solvent ensures that the amino group is protonated (-NH₃⁺). While this reduces its activating strength, it also prevents its oxidation by the nitric acid and still allows the reaction to proceed efficiently due to the overall activated nature of the ring.
Safety and Handling
-
Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. They are also strong oxidizing agents. Always handle them in a fume hood with appropriate PPE. Spills should be neutralized with sodium bicarbonate solution.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Waste Disposal: Acidic aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Organic waste should be collected in designated solvent waste containers.
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Application Notes & Protocols: The Strategic Use of Methyl 4-amino-2-methoxy-5-nitrobenzoate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern medicinal chemistry. Its unique substitution pattern—featuring an amine, a methoxy group, a methyl ester, and a synthetically crucial nitro group—provides a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, core synthetic applications, and detailed, field-proven protocols for its transformation into valuable pharmaceutical intermediates. The primary focus is on the strategic reduction of the nitro group to unlock pathways for the synthesis of diverse heterocyclic scaffolds, which are pivotal in the development of novel therapeutic agents, including protein kinase inhibitors.
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple, orthogonal points for chemical modification can dramatically accelerate the drug discovery process. This compound is precisely such a molecule.[1] It is a yellow crystalline solid soluble in common organic solvents like methanol and ethanol.[2][3]
The true synthetic potential of this intermediate lies in the interplay of its functional groups:
-
The Nitro Group: This electron-withdrawing group is the molecule's primary synthetic handle. Its selective reduction to an amino group is a gateway transformation, converting the scaffold into a 1,2-diamine derivative. This diamine is a classic precursor for a multitude of heterocyclic systems.[4]
-
The Amino Group: The existing primary amine provides a nucleophilic site for reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of diverse side chains.
-
Methoxy and Methyl Ester Groups: These functionalities modulate the electronic properties and lipophilicity of the molecule. The ester can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional attachment point for amide coupling or other modifications.[5]
This combination makes this compound a cornerstone intermediate for building libraries of compounds for screening and lead optimization.[1]
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of a starting material is critical for successful and safe experimentation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₅ | [2][3] |
| Molecular Weight | 226.19 g/mol | [6] |
| Appearance | Yellow crystalline solid | [2][3] |
| Melting Point | Not consistently reported; related aminobenzoates range from 94-159 °C | [7][8] |
| Solubility | Soluble in methanol and ethanol | [2][3] |
Safety & Handling: While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for organic chemicals.[2] Always operate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Avoid inhalation of dust, ingestion, or direct contact with skin.[2] For comprehensive safety information, consult the supplier's Safety Data Sheet (SDS) before use.
Core Synthetic Application: Reduction of the Nitro Group
The most powerful and common application of this compound is the selective reduction of its nitro group to form Methyl 4,5-diamino-2-methoxybenzoate . This transformation is pivotal because it creates an ortho-phenylenediamine scaffold, a privileged structure for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in kinase inhibitors and other drug classes.[9][10][11]
The choice of reducing agent is critical to ensure selectivity, avoiding the reduction of the ester group or other sensitive functionalities. Several reliable methods exist for this transformation.[12][13]
| Method | Reagents | Typical Solvent(s) | Key Advantages |
| Catalytic Hydrogenation | H₂ gas, 10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | Clean reaction, high yield, easy work-up (catalyst filtration).[14][15] |
| Metal in Acid | Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/Water/AcOH | Cost-effective, highly effective, avoids hydrogen gas.[15] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, HCl | Mild conditions, good for substrates with reducible groups sensitive to hydrogenation.[15] |
VISUALIZATION: KEY SYNTHETIC TRANSFORMATION
Caption: Core synthetic utility via nitro group reduction.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization may be necessary based on the specific reaction scale and available equipment.
Protocol 1: Selective Nitro Group Reduction via Catalytic Hydrogenation
This procedure details the clean and efficient reduction of the nitro group using palladium on carbon (Pd/C) and hydrogen gas.[14][15]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or another filter aid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
Procedure:
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Methanol, ~15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a stream of inert gas (Nitrogen or Argon).
-
Inerting: Seal the vessel and purge it thoroughly with the inert gas to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The product, Methyl 4,5-diamino-2-methoxybenzoate, will be more polar.
-
Work-up: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (Methanol or Ethyl Acetate) to recover all the product.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude Methyl 4,5-diamino-2-methoxybenzoate. The product is often pure enough for the next step but can be purified further by recrystallization if necessary.
VISUALIZATION: EXPERIMENTAL WORKFLOW
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Application of Methyl 4-amino-2-methoxy-5-nitrobenzoate in Dye Manufacturing: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-amino-2-methoxy-5-nitrobenzoate as a key intermediate in the synthesis of azo dyes, particularly for disperse dye applications. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the characterization and potential performance of the resulting colorants.
Introduction: The Strategic Importance of this compound in Modern Dye Chemistry
This compound is a valuable aromatic amine derivative that serves as a diazo component in the synthesis of a wide array of azo dyes.[1][2] Its molecular architecture, featuring a primary amino group for diazotization, an electron-withdrawing nitro group, and an electron-donating methoxy group, allows for the creation of dyes with desirable shades and good fastness properties.[3][4] Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups connecting aromatic rings.[5] They are extensively used in the textile industry for dyeing various fibers, including polyester.[6][7]
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile, reacting with an electron-rich coupling component to form the stable azo dye.
This guide will provide detailed protocols for both of these critical steps and discuss the factors influencing the properties of the final dye product.
The Chemistry of Color: Diazotization and Azo Coupling
The successful synthesis of azo dyes hinges on the careful execution of the diazotization and coupling reactions. The following sections provide a detailed look at the chemistry and experimental considerations for each step.
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and even explosive at higher temperatures.
The overall reaction is as follows:
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Where Ar represents the aromatic group of this compound and HX is a strong acid like HCl or H₂SO₄.
Experimental Protocol: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
-
Standard laboratory glassware (beakers, flasks, stirring apparatus)
Procedure:
-
In a 250 mL beaker, prepare a solution of the mineral acid. For every 1 part of this compound, use approximately 2.5-3 parts of concentrated acid and 10-15 parts of water.
-
Carefully add the this compound to the acid solution with continuous stirring. Gentle warming may be required to achieve complete dissolution.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water (a slight molar excess, approximately 1.05-1.1 equivalents to the amine).
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If excess is present, add a small amount of urea to decompose it.
-
The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Azo Coupling: Building the Chromophore
The diazonium salt formed in the previous step is a weak electrophile that readily reacts with electron-rich aromatic compounds known as coupling components. Common coupling components include phenols, naphthols, and aromatic amines.[5] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.
Experimental Protocol: Azo Coupling with N,N-diethylaniline
Materials:
-
Freshly prepared diazonium salt solution of this compound
-
N,N-diethylaniline
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a 400 mL beaker, dissolve a molar equivalent of N,N-diethylaniline in a minimal amount of dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to 4-5 by the slow addition of a sodium acetate solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Workflow and Characterization
The synthesis and characterization of azo dyes from this compound follow a systematic workflow.
Caption: Experimental workflow for the synthesis and characterization of azo dyes.
Characterization Techniques
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which dictates its color. The molar absorptivity can also be calculated to assess the tinctorial strength.[8][9][10][11][12][13]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N=N azo linkage, nitro group, and ester group.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the synthesized dye.
Properties of Disperse Dyes from Substituted Anilines
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[14] The properties of the dyes derived from this compound are influenced by the choice of the coupling component. The following table presents representative data for disperse dyes synthesized from the structurally similar 2-methoxy-5-nitroaniline, which can serve as a predictive guide for the properties of dyes derived from the title compound.
| Coupling Component | Resulting Dye Color | λmax (nm) in DMF | Wash Fastness (ISO 105 C06) | Light Fastness (ISO 105 B02) | Sublimation Fastness (ISO 105 P01) |
| 1-Naphthol | Orange-Red | 480-520 | 4-5 | 4 | 4-5 |
| 2-Naphthol | Red | 500-540 | 4-5 | 4 | 4-5 |
| N,N-diethylaniline | Reddish-Violet | 530-570 | 4 | 3-4 | 4 |
| 3-Methyl-1-phenyl-5-pyrazolone | Yellow | 410-440 | 4-5 | 4-5 | 4-5 |
| 2-Methylindole | Reddish-Brown | 490-530 | 4 | 4 | 4 |
Note: Fastness ratings are on a scale of 1 to 5, where 5 is excellent. Data is representative of dyes derived from analogous substituted anilines and may vary for specific dyes synthesized from this compound.[3][15][16]
Application on Polyester Fibers
Disperse dyes are applied to polyester fibers using high-temperature dyeing methods. The fine particle size of the dye is crucial for achieving uniform and deep shades.
Protocol: High-Temperature Dyeing of Polyester Fabric
Materials:
-
Synthesized disperse dye
-
Dispersing agent (e.g., lignosulfonate-based)
-
Acetic acid
-
Polyester fabric
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Prepare a dye dispersion by milling the synthesized dye with a dispersing agent and a small amount of water to achieve a fine particle size.
-
Prepare the dyebath by adding the dye dispersion to water. The liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) is typically 10:1 to 20:1.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130 °C at a rate of 1-2 °C per minute.
-
Maintain the dyeing at 130 °C for 45-60 minutes.
-
Cool the dyebath to 70-80 °C and rinse the dyed fabric.
-
Perform a reduction clearing process by treating the fabric in a solution of sodium hydroxide and sodium hydrosulfite to remove any surface-adhered dye.
-
Rinse the fabric thoroughly and dry.
Safety Considerations
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts in their solid, dry state can be explosive. Always handle them in solution and at low temperatures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of high-performance disperse dyes. By understanding the principles of diazotization and azo coupling and by carefully selecting the coupling component, researchers can create a diverse palette of colors with good fastness properties for dyeing synthetic fibers. The protocols and information presented in this guide provide a solid foundation for the exploration and application of this important dye precursor in both academic and industrial research settings.
References
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Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
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Otutu, J.O. and Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]
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Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
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Otutu, J.O. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
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Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2). [Link]
-
Victor, E.I., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery, 58(324), 1408-1415. [Link]
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Patel, N.B., et al. (2012). Studies on Synthesis and Dyeing Preformance of Acid Dyes Based on 4,7-Dihydroxy-1,10-Phenanthroline-2,9-Dione. ResearchGate. [Link]
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Stankov, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry, 32, 1967-1982. [Link]
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Al-Adilee, K.J. and Al-Jobour, A.A. (2017). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. ResearchGate. [Link]
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Clark, J. (n.d.). UV-visible light absorption spectra of azo dyes. Doc Brown's Chemistry. [Link]
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Naik, P.R., et al. (2013). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. ResearchGate. [Link]
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Hanadi, A.A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Medical Research & Health Sciences, 7(12), 82-92. [Link]
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Mohammed, A.S., et al. (2023). UV-visible and molar absorptivity data of azo dyes A1-A3. ResearchGate. [Link]
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-
Farkas, R., et al. (2014). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. ResearchGate. [Link]
-
Singh, R. and Singh, P. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 3(4), 213-215. [Link]
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Falih, M.S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1-8. [Link]
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Al-Amiery, A.A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. International Journal of Molecular Sciences, 22(3), 1332. [Link]
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Falih, M.S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1-8. [Link]
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Otutu, J.O. and Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. ResearchGate. [Link]
-
European Patent Office. (2020). Disperse Dyes - EP 2516728 B1. [Link]
-
Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry, 12(3), 50-60. [Link]
-
Wang, J., et al. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance. RSC Advances, 14(2), 1059-1067. [Link]
-
El-Apasery, M.A., et al. (2024). Light fastness and Self-cleaning of the untreated and treated polyester fabrics with TiO2 NPs. ResearchGate. [Link]
-
Giraud, S., et al. (2022). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric. Polymers, 14(19), 4165. [Link]
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Martinez-Araya, C., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 29(12), 2883. [Link]
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Oakwood Chemical. (n.d.). 2-Methoxy-5-nitroaniline. [Link]
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Wikipedia. (n.d.). List of dyes. [Link]
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-
Patil, S.L., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. RASĀYAN Journal of Chemistry, 14(3), 1803-1809. [Link]
-
ChemBK. (n.d.). 4-amino-2-methoxy-5-nitrobenzoic acid. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Methyl 4-amino-2-methoxy-5-nitrobenzoate
Abstract
This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for Methyl 4-amino-2-methoxy-5-nitrobenzoate. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this key chemical intermediate. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acidified water and acetonitrile. The protocol demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Analyte Profile
This compound (CAS No: 59338-84-0) is an organic compound often utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[4] For instance, it is listed as an impurity of Alizapride.[5] Given its role in synthetic pathways, ensuring its purity is critical to control the impurity profile of the final active pharmaceutical ingredient (API) or product. HPLC is the predominant analytical technique for purity assessment due to its high resolution and sensitivity.[6][7]
Analyte Physicochemical Properties: A thorough understanding of the analyte's properties is fundamental to developing a selective HPLC method.
| Property | Value | Source |
| Chemical Structure | [8] | |
| Molecular Formula | C₉H₁₀N₂O₅ | [4] |
| Molecular Weight | 226.19 g/mol | [5] |
| Appearance | Yellow crystalline solid | [4] |
| Solubility | Soluble in common organic solvents such as methanol and ethanol. | [4] |
The presence of an aromatic ring, a methyl ester group, and methoxy group lends the molecule significant hydrophobic character, while the amino and nitro groups add polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.[6][9]
Principle of Separation and Method Development Rationale
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[7][9] Analyte retention is primarily governed by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.[6]
Column Selection
A C18 (octadecylsilane) column was selected due to its strong hydrophobic retention capabilities, which are well-suited for separating aromatic compounds like this compound from potential impurities.[6][10] The high surface area and carbon load of modern C18 columns provide excellent resolving power.
Mobile Phase Optimization
The mobile phase consists of water and an organic modifier, acetonitrile. Acetonitrile is chosen for its low UV cutoff and its efficiency in eluting aromatic compounds. A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the acetonitrile concentration, is employed to ensure that impurities with a wide range of polarities are well-resolved from the main peak.
A critical component of the aqueous phase is the addition of 0.1% phosphoric acid. The amino group on the analyte is basic and can exist in both protonated (charged) and neutral forms depending on the mobile phase pH. By acidifying the mobile phase, the equilibrium is shifted to the protonated form, preventing peak tailing and ensuring consistent retention times.[11]
Detection Wavelength
The analyte contains a substituted benzene ring with a nitro group, which acts as a strong chromophore, making UV detection highly suitable. Based on the analysis of similar aromatic nitro compounds, a detection wavelength of 254 nm was selected to provide high sensitivity for both the main analyte and potential related substances.[12]
Caption: Rationale for HPLC method parameter selection.
Detailed Experimental Protocol
Apparatus and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18).[13]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard (Authenticated)
-
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly (0.1% v/v). Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the accurate detection of low-level impurities.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability and Method Validation
Before proceeding with sample analysis, the system's suitability must be confirmed. The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3][14]
System Suitability Testing (SST)
Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 1.0% |
Method Validation Summary
-
Specificity: The method demonstrated excellent specificity. A forced degradation study (acid, base, oxidative, thermal, and photolytic stress) showed that all degradation products were well-resolved from the main peak, confirming the method's ability to assess purity in the presence of potential impurities.
-
Linearity: The method was linear over a concentration range from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.5 µg/mL to 150 µg/mL) with a correlation coefficient (r²) of > 0.999.[15]
-
Accuracy: Accuracy was determined by spike-recovery studies at three concentration levels (50%, 100%, 150%). The mean recovery was found to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate sample preparations was ≤ 2.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst on a different instrument, with results showing a %RSD of ≤ 2.0%.[15]
-
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOQ, established with a signal-to-noise ratio of 10:1, was determined to be 0.5 µg/mL. The LOD (S/N of 3:1) was 0.15 µg/mL.
-
Robustness: The method was shown to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below the Limit of Quantitation (LOQ).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chembk.com [chembk.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. jordilabs.com [jordilabs.com]
- 8. 4-Amino-2-methoxy-5-nitrobenzoic acid | C8H8N2O5 | CID 101016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. eurachem.org [eurachem.org]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Mastering Reaction Progress with Thin-Layer Chromatography
Abstract
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in the synthetic chemistry laboratory, prized for its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor the progress of chemical reactions. We will delve into the fundamental principles, provide detailed protocols for execution and interpretation, and offer expert insights into troubleshooting common issues. The aim is to equip the reader with the necessary knowledge to confidently employ TLC as a reliable tool for real-time reaction analysis, ensuring optimal reaction times and improved synthetic outcomes.
Introduction: The Power of a Simple Separation
At its core, chromatography is a technique used to separate the components of a mixture.[1][3] Thin-Layer Chromatography accomplishes this on a small scale, using a thin layer of adsorbent material, known as the stationary phase (commonly silica gel or alumina), coated onto a solid support like a glass or aluminum plate.[1][2] A solvent or solvent mixture, the mobile phase , moves up the plate via capillary action, carrying the components of the reaction mixture with it at different rates.[2][4] This differential migration, governed by the polarity of the compounds and their interactions with the stationary and mobile phases, results in the separation of the starting materials, intermediates, and products.[3][5]
For monitoring a chemical reaction, TLC provides a rapid qualitative assessment of the consumption of reactants and the formation of products.[2][3][5] By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials, a chemist can determine the optimal point at which to quench the reaction, thereby maximizing product yield and minimizing the formation of byproducts.
The Underlying Principle: A Competition for Adsorption
The separation in TLC is a dynamic equilibrium process. The stationary phase, typically polar silica gel, offers sites for adsorption.[5] The mobile phase, a less polar solvent system, flows over the stationary phase. When a reaction mixture is spotted on the plate, its components are partitioned between the stationary and mobile phases.
-
Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore spend more time adsorbed, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.[6][7][8]
-
Non-polar compounds will have a greater affinity for the mobile phase and will be carried further up the plate, resulting in a higher Rf value.[6]
The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for a compound of interest lies between 0.2 and 0.8 to ensure accurate and reproducible measurements.[3]
Experimental Workflow: A Step-by-Step Guide
The successful application of TLC for reaction monitoring hinges on a systematic and well-executed workflow. The following diagram and protocol outline the key steps.
Caption: A typical workflow for monitoring a reaction using TLC.
Protocol 1: Monitoring a Chemical Reaction with TLC
Materials:
-
TLC plates (e.g., silica gel 60 F254 on aluminum backing)[11]
-
Developing chamber (a beaker with a watch glass or a specialized tank)
-
Capillary tubes for spotting[11]
-
Pencil
-
Ruler
-
Reaction mixture
-
Starting material standard (dissolved in a volatile solvent)
-
Mobile phase (solvent system)
-
Visualization agent (UV lamp, iodine chamber, or chemical stain)
Procedure:
-
Plate Preparation:
-
With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[4] Be careful not to scratch the silica layer.
-
Mark the lanes for spotting the starting material (SM), the reaction mixture (RM), and a co-spot (Co). The co-spot lane will have both the SM and RM applied to the same spot.[3][12]
-
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[13] The solvent level must be below the origin line on the TLC plate.[14][15]
-
To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper moistened with the mobile phase.[13][16] This prevents the solvent from evaporating off the plate during development, which can lead to uneven solvent flow and inaccurate Rf values.
-
-
Sample Preparation:
-
If the starting material is a solid, dissolve a small amount in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
The reaction mixture can often be spotted directly. If the reaction mixture is too concentrated, dilute a small aliquot with a volatile solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[3][17]
-
In the "RM" lane, spot the reaction mixture.
-
In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.[3][12]
-
-
Developing the Plate:
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[2]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[4]
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
The most common non-destructive visualization method is using a UV lamp.[18][19] Many commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[19] Compounds that absorb UV light will appear as dark spots.[19] Circle the spots with a pencil while they are visible under the UV lamp.
-
If compounds are not UV-active, other visualization methods can be used:
-
Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine will cause many organic compounds to appear as yellow-brown spots.[19][20]
-
Chemical Stains: Various chemical stains (e.g., potassium permanganate, vanillin) can be used to react with specific functional groups to produce colored spots.[19][20] This method is destructive.
-
-
-
Interpretation:
-
Analyze the developed and visualized TLC plate. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[3]
-
The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3][12]
-
Key Experimental Parameters: The Art of Optimization
Choosing the Stationary Phase
For most applications involving organic compounds, silica gel is the stationary phase of choice due to its polarity and versatility. Alumina can also be used and is particularly useful for the separation of basic compounds.[21] Reversed-phase TLC plates, with a non-polar stationary phase, are also available for separating highly polar compounds.[22]
Selecting the Mobile Phase: The Elution Power
The choice of the mobile phase is critical for achieving good separation.[13] The polarity of the mobile phase determines the "eluting power," or its ability to move compounds up the plate.
-
A highly polar mobile phase will move all compounds, both polar and non-polar, further up the plate, resulting in high Rf values.
-
A non-polar mobile phase will result in lower Rf values for all compounds.
A common starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[11] The ratio of these solvents can be adjusted to achieve the desired separation. For instance, increasing the proportion of the more polar solvent will increase the Rf values of the compounds.
| Compound Polarity | Recommended Mobile Phase Adjustment |
| Spots are too low (low Rf) | Increase the polarity of the mobile phase |
| Spots are too high (high Rf) | Decrease the polarity of the mobile phase |
| Streaking of acidic or basic compounds | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase[14] |
Visualization Techniques: Making the Invisible Visible
The appropriate visualization technique depends on the nature of the compounds being analyzed.
| Visualization Method | Principle | Best For | Nature |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds.[18][20] | Compounds with conjugated systems or aromatic rings.[18] | Non-destructive |
| Iodine Vapor | Formation of colored complexes with organic compounds.[19][20] | Unsaturated and aromatic compounds.[20] | Semi-destructive |
| Potassium Permanganate Stain | Oxidation of functional groups.[20] | Alkenes, alkynes, alcohols, amines, and other oxidizable groups.[20] | Destructive |
| Vanillin Stain | Reaction with various functional groups to form colored products. | A good general-purpose stain. | Destructive |
Interpreting the Results: A Visual Narrative of the Reaction
The sequence of TLC plates taken at different time points during a reaction provides a clear visual narrative of its progress.
Caption: Idealized TLC plates showing reaction progress over time.
-
Time = 0: The reaction mixture lane (RM) shows only the starting material spot, which aligns with the starting material standard (SM) and the lower spot in the co-spot (Co) lane.
-
Time = 1 hr: The RM lane shows a diminished starting material spot and the appearance of a new, higher Rf product spot. The co-spot lane helps to confirm the identity of the remaining starting material.
-
Time = 2 hr (Complete): The RM lane shows the complete disappearance of the starting material spot and a strong product spot. The reaction is now complete.
Troubleshooting Common TLC Problems
Even with careful technique, issues can arise during TLC analysis. The following table outlines common problems and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is overloaded.[4][14][23] - The sample is not soluble in the mobile phase. - The compound is acidic or basic. | - Dilute the sample and re-spot.[4][14] - Choose a different mobile phase. - Add a small amount of acid or base to the mobile phase.[14] |
| Spots are not visible | - The sample is too dilute.[14] - The compound is not UV-active. - The compound is volatile and has evaporated. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][15] - Try a different visualization method (e.g., iodine or a chemical stain).[14][20] |
| Rf values are too high or too low | - The mobile phase is too polar or not polar enough.[14] | - Adjust the polarity of the mobile phase.[14] |
| Uneven solvent front | - The TLC plate was touching the side of the chamber or the filter paper.[4][15] - The adsorbent has flaked off the side of the plate. | - Ensure the plate is not touching the sides of the chamber. - Handle plates carefully to avoid damaging the adsorbent layer. |
| Unexpected spots | - Contamination of the TLC plate.[4][15] | - Handle TLC plates by the edges to avoid touching the surface.[15] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the modern synthetic chemist. Its ability to provide rapid and reliable information on the progress of a reaction makes it a critical component of reaction optimization and workflow efficiency. By mastering the principles and protocols outlined in this application note, researchers can leverage the full potential of TLC to make informed decisions in real-time, leading to improved yields, higher purity products, and a more streamlined drug development process.
References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). Bitesize Bio. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). Medium. Retrieved from [Link]
-
TLC Visualization Methods - Theory pages. (n.d.). Labster. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Factors That Affect RF Values In Thin Layer Chromatography. (2022, August 30). Sciencing. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (2014, November 1). LCGC International. Retrieved from [Link]
-
5.7: Visualizing TLC Plates. (2021, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes. Retrieved from [Link]
-
Thin-layer chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Calculating retention factors for TLC (video). (n.d.). Khan Academy. Retrieved from [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. (n.d.). BYJU'S. Retrieved from [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]
-
TLC Monitoring of Reaction Progress. (2021, October 14). Coconote. Retrieved from [Link]
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- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 8. Home Page [chem.ualberta.ca]
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- 10. Khan Academy [khanacademy.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. theory.labster.com [theory.labster.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. microbiozindia.com [microbiozindia.com]
Application Note: High-Resolution Purification of Methyl 4-amino-2-methoxy-5-nitrobenzoate via Flash Column Chromatography
Abstract
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyes.[1] Synthetic pathways often yield this compound with residual starting materials, by-products, or isomers, necessitating a robust purification strategy to ensure high purity for subsequent applications. This document provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography on silica gel. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2][3] The surface of silica gel is rich in hydroxyl groups (-SiOH), making it highly polar.[4]
The target molecule, this compound, possesses several polar functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl ester (-COOCH₃). These groups interact with the polar silanol groups of the silica gel stationary phase through hydrogen bonding and dipole-dipole interactions.[4]
Separation is achieved because different components in the crude mixture exhibit varying affinities for the stationary phase.
-
Non-polar impurities will have minimal interaction with the silica gel and will be eluted quickly by the mobile phase.
-
The target compound will have moderate interaction, allowing for its elution with a mobile phase of optimized polarity.
-
Highly polar impurities (e.g., unreacted starting materials containing carboxylic acids) will adsorb very strongly to the silica gel and will elute much later, or may require a significantly more polar solvent system to be removed.[2]
The choice of the mobile phase, typically a binary mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is critical.[5] By adjusting the ratio of these solvents, we can modulate the overall polarity of the eluent, thereby controlling the rate at which each component moves down the column.[2]
Materials, Reagents, and Instrumentation
Materials & Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Dichloromethane (DCM, optional, for sample loading)
-
Silica gel TLC plates (with F₂₅₄ UV indicator)
-
Glass column for flash chromatography
-
Test tubes or fraction collector vials
-
Cotton or glass wool
Instrumentation:
-
Fume hood
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Hot plate/stirrer (for sample drying)
-
Glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Air or nitrogen line for column pressure
Experimental Workflow Visualization
The overall process, from initial analysis to the final pure product, is outlined below. The workflow is designed to be systematic, ensuring that the preparative column is run under optimized conditions determined empirically.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Part A: Method Development using Thin-Layer Chromatography (TLC)
The success of column chromatography is highly dependent on selecting an appropriate solvent system. TLC is a rapid and material-sparing technique to determine this optimal system.[3][6]
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of different solvent mixtures to separate TLC chambers. Suggested starting mixtures include 20%, 30%, and 40% ethyl acetate in hexanes. Place a piece of filter paper in each chamber to ensure saturation of the atmosphere.
-
Spot the Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, carefully spot the solution onto the pencil-drawn origin line of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the origin line is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[7]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots.[7]
-
Select the Optimal System: The ideal solvent system is one that provides a Retention Factor (Rf) value for the target compound between 0.25 and 0.35. This Rf value ensures the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
-
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).
-
If the Rf is too low (<0.2), increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).
-
Part B: Preparative Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude material to be purified.
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air or nitrogen pressure to pack the bed firmly and evenly, ensuring no air bubbles or cracks are present. The final silica bed should be level.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice as it is more polar than the eluent and ensures a concentrated band).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel (~2-3 times the crude weight). To do this, dissolve the crude in a solvent, add the silica, and evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method often results in better resolution.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by the TLC analysis. A common practice is to start with a slightly less polar mixture than the optimal one found in TLC to ensure all non-polar impurities elute first.
-
Maintain a constant flow rate by applying gentle pressure.
-
Collect the eluate in sequentially numbered test tubes. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (ethyl acetate) in the mobile phase.[2]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate to compare them.
-
Combine all fractions that contain only the pure target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound, which should be a yellow solid.[1]
-
Optimized Parameters and Expected Results
The following table summarizes a typical set of optimized parameters for this purification.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography of polar organic molecules.[2][8] |
| Mobile Phase | ~30% Ethyl Acetate in Hexanes | Provides optimal polarity to achieve an Rf of ~0.3 for the target compound, ensuring good separation. |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures the compound does not elute too quickly (poor separation) or too slowly (band broadening).[6] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations to improve resolution. |
| Loading Method | Dry Loading | Minimizes band broadening at the start of the column, leading to sharper peaks and better separation. |
| Detection | UV light at 254 nm | The aromatic nature of the compound allows for easy visualization on TLC plates containing a fluorescent indicator.[7] |
Expected Result: Following this protocol, this compound will be isolated as a yellow crystalline solid with high purity, suitable for use in further synthetic steps or analytical characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Incorrect solvent system (too polar or not polar enough). | Re-evaluate the mobile phase using TLC. Test a wider range of solvent polarities. |
| Column was poorly packed (cracks, channels). | Repack the column carefully, ensuring a homogenous and firm bed. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase % of ethyl acetate). A small amount of methanol (1-5%) in DCM can be used for very polar compounds. |
| Cracked Silica Bed | Solvent polarity was changed too drastically during a gradient elution. | Increase the polarity of the mobile phase gradually. Avoid switching directly from a non-polar to a highly polar solvent. |
| Wide Elution Bands | Initial sample band was too diffuse (sample loaded in too much solvent). | Use a minimal amount of solvent for loading or use the dry loading technique. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
Conclusion
The protocol described provides a reliable and systematic method for the purification of this compound using flash column chromatography. By first optimizing the separation conditions with TLC, researchers can achieve high-purity material efficiently. This self-validating approach ensures reproducibility and is fundamental for preparing high-quality intermediates in a research and development setting.
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This compound - Introduction. (2024). ChemBK. [Link]
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Application Notes & Protocols for the Purification of Aromatic Amines via Recrystallization
Abstract
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. For aromatic amines, a class of compounds pivotal in the pharmaceutical, dye, and polymer industries, achieving high purity is often critical for downstream applications and final product integrity. This guide provides a comprehensive overview of the principles, techniques, and critical considerations for the successful recrystallization of aromatic amines. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification workflows. This document delves into the theoretical underpinnings of solubility and crystal growth, offers a systematic approach to solvent selection, and provides detailed, field-proven protocols. Emphasis is placed on addressing common challenges such as the removal of colored impurities and the prevention of "oiling out." Crucially, this guide also underscores the significant health and safety considerations associated with the handling of aromatic amines.
Introduction: The Rationale for Recrystallization of Aromatic Amines
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][2][3] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4][5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities, which remain dissolved in the mother liquor.[6][7]
Aromatic amines present a unique set of properties that must be considered during recrystallization. Their polarity, capacity for hydrogen bonding, and susceptibility to atmospheric oxidation can influence solvent choice and the overall success of the purification.[8][9][10] Many aromatic amines are colorless when pure but can become discolored upon storage due to the formation of oxidized, highly conjugated impurities.[9][10] Recrystallization, often in conjunction with decolorizing agents, is an effective method to remove these colored contaminants.[1][4]
Foundational Principles: Solubility and Crystal Formation
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[11][12]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified solid.[5][11][12]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[13]
-
Chemical Inertness: The solvent must not react with the compound being purified.[11][13]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[12]
-
Safety: The solvent should be non-toxic, or of low toxicity, and have a high flashpoint to minimize risks.[12]
The principle of "like dissolves like" is a useful starting point for solvent selection.[11][14] Aromatic amines, possessing both a nonpolar aromatic ring and a polar amino group capable of hydrogen bonding, can exhibit a range of solubilities.[8][15] Their solubility in organic solvents like alcohols, ether, and benzene is a key property leveraged in recrystallization.[9][10][15]
Systematic Solvent Selection for Aromatic Amines
A methodical approach to solvent selection is crucial for developing a robust recrystallization protocol. This typically involves small-scale solubility tests.
Single Solvent Systems
For many aromatic amines, a single solvent can provide the desired solubility profile. Common choices include:
-
Water: Effective for aromatic amines with additional polar functional groups that enhance their ability to form hydrogen bonds with water.[11][16] For example, 4-nitroaniline can be recrystallized from hot water.[17]
-
Alcohols (Ethanol, Methanol): These polar protic solvents are versatile and suitable for a wide array of substituted anilines.[11] They can engage in hydrogen bonding with the amine group.
-
Toluene: An aromatic solvent that can be effective for less polar aromatic amines, aligning with the "like dissolves like" principle.[14][16]
-
Hexanes/Petroleum Ether: Nonpolar solvents suitable for aromatic amines with predominantly nonpolar characteristics.[12]
Mixed Solvent Systems (Binary Systems)
When a single solvent does not provide the ideal solubility curve, a mixed solvent system, also known as a binary solvent system, can be employed.[2][5][18] This technique uses two miscible solvents: one in which the aromatic amine is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "insoluble" solvent).[11][13][18]
A common and effective mixed solvent system for aromatic amines is an ethanol-water mixture.[11][19]
The general procedure for a mixed solvent recrystallization is as follows:
-
Dissolve the impure aromatic amine in a minimal amount of the hot "good" solvent.[5]
-
To this hot solution, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[5][18]
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.[18]
-
Allow the solution to cool slowly, inducing crystallization.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Recrystallization Workflow for Aromatic Amines.
Detailed Experimental Protocols
Safety First: Aromatic amines are generally toxic and can be readily absorbed through the skin.[15] Many are also suspected carcinogens.[20][21][22] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[23][24]
Protocol 1: Single-Solvent Recrystallization of 4-Nitroaniline from Water
This protocol is adapted from established procedures for the purification of 4-nitroaniline.[16][17]
Materials:
-
Crude 4-nitroaniline
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude 4-nitroaniline in an Erlenmeyer flask. Add a small volume of deionized water and heat the mixture to boiling on a hot plate.[17] Continue to add small portions of hot water until the 4-nitroaniline has completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip's worth) to the solution.[1][4][6][25] Return the flask to the hot plate and bring it back to a gentle boil for a few minutes.
-
Hot Gravity Filtration: To remove the activated charcoal and any insoluble impurities, perform a hot gravity filtration.[4][6] This must be done quickly to prevent premature crystallization in the funnel. Pre-heat the filtration apparatus (stemless funnel and receiving Erlenmeyer flask) with hot solvent vapor to minimize this risk.[4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[26]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual mother liquor.[6]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product can then be transferred to a pre-weighed watch glass for final drying.
Protocol 2: Mixed-Solvent Recrystallization of 2-Aminobiphenyl (Ethanol/Water)
This protocol is a general method applicable to many aromatic amines with moderate polarity.
Materials:
-
Crude 2-aminobiphenyl
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude 2-aminobiphenyl in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling.[5] Continue adding ethanol in small portions until the solid is fully dissolved.[27]
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until a persistent cloudiness is observed.[18] This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[18]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice-water bath to complete the crystallization process.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals thoroughly.
Troubleshooting Common Issues in Aromatic Amine Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. Cooling is too rapid. | Lower the temperature at which the solution is saturated by adding more solvent. Re-heat to dissolve the oil and allow for slower cooling. Consider a different solvent with a lower boiling point.[4][12] |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration of the solute.[4] Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.[4] Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling in an ice bath. Minimize the time for hot filtration and keep the apparatus hot. Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | The colored impurity has similar solubility to the product. The activated charcoal was not effective or not used. The amine has oxidized during the process. | Use activated charcoal during the recrystallization process.[4][25] If oxidation is suspected, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). For persistent color, a second recrystallization may be necessary. |
Safety and Handling of Aromatic Amines
Aromatic amines as a class of compounds warrant special attention to safety due to their potential toxicity, including carcinogenicity and mutagenicity.[20][21][22]
-
Engineering Controls: All manipulations involving aromatic amines should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable, but check compatibility), safety goggles, and a flame-resistant lab coat.[23][24]
-
Exposure Prevention: Avoid skin contact, as many aromatic amines are readily absorbed through the skin.[15] In case of contact, wash the affected area immediately and thoroughly with soap and water.[23]
-
Waste Disposal: Dispose of all waste containing aromatic amines (mother liquor, contaminated filter paper, etc.) in appropriately labeled hazardous waste containers according to your institution's guidelines.
-
Storage: Store aromatic amines in well-sealed containers, away from light and sources of oxidation, in a cool, dry, and well-ventilated area.[23]
Conclusion
Recrystallization is an indispensable technique for the purification of aromatic amines, capable of yielding high-purity materials essential for research and industrial applications. A successful recrystallization is a blend of understanding the theoretical principles of solubility and a systematic, empirical approach to solvent selection and process optimization. By carefully considering the unique properties of aromatic amines, addressing potential challenges proactively, and adhering to strict safety protocols, researchers can confidently and effectively implement this powerful purification method.
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Reduction of the nitro group in Methyl 4-amino-2-methoxy-5-nitrobenzoate
An Application Guide for the Selective Reduction of the Nitro Group in Methyl 4-amino-2-methoxy-5-nitrobenzoate
Abstract
The selective reduction of the nitro group in this compound to yield Methyl 4,5-diamino-2-methoxybenzoate is a critical transformation in synthetic organic chemistry. This diamino-benzoate derivative is a high-value intermediate, particularly in the pharmaceutical industry, serving as a key building block for complex heterocyclic scaffolds. Notably, it is integral to the synthesis of Janus kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and myeloproliferative disorders.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing validated protocols for this reduction. We will explore the mechanistic underpinnings of common reduction strategies, offer a comparative analysis of methodologies, and present detailed, step-by-step protocols for both catalytic hydrogenation and chemical reduction, emphasizing safety, efficiency, and scalability.
Introduction: Significance of the Target Transformation
This compound is a polysubstituted aromatic compound whose strategic value lies in the orthogonal reactivity of its functional groups. The reduction of its nitro moiety to a primary amine unlocks the potential for subsequent cyclization and condensation reactions, forming the core structures of many active pharmaceutical ingredients (APIs).
The resulting product, Methyl 4,5-diamino-2-methoxybenzoate, is a precursor to heterocyclic systems like benzimidazoles, which are central to the architecture of numerous kinase inhibitors.[1][3] The JAK-STAT signaling pathway is a crucial regulator of immune response, and its dysregulation is implicated in various inflammatory conditions.[2] Inhibitors of JAKs, therefore, represent a significant therapeutic breakthrough, and robust, scalable syntheses of their key intermediates are of paramount importance to the pharmaceutical industry.[1][4][5]
Mechanistic Principles of Aromatic Nitro Group Reduction
The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. While the final product is the amine, the reaction proceeds through several key intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamine (-NHOH), which is finally reduced to the amine.[6]
Under acidic conditions, as seen in metal-mediated reductions, protonation of the oxygen atoms of the nitro group facilitates electron transfer.[6][7] In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst where molecular hydrogen is dissociated into reactive hydrogen atoms.
Figure 1: Generalized mechanism for the reduction of an aromatic nitro group.
Comparative Analysis of Reduction Methodologies
The choice of reduction method is critical and depends on factors such as substrate sensitivity, available equipment, scale, and desired purity. The presence of a methyl ester and an existing amino group on the starting material requires a method that is selective for the nitro group.
| Method | Reagents | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High atom economy; clean reaction with water as the only byproduct; catalyst can be recycled.[8][9] | Requires specialized pressure equipment; H₂ is highly flammable; catalysts can be pyrophoric.[10][11] |
| Transfer Hydrogenation | Formic acid, Ammonium formate | Avoids the use of high-pressure hydrogen gas; often proceeds under mild conditions.[12][13] | May require higher catalyst loading; separation from the hydrogen donor source can be necessary. |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Cost-effective and robust; highly selective for nitro groups.[14][15] | Stoichiometric amounts of metal are required; generates significant metal waste; work-up can be cumbersome.[8] |
| Metal Salt Reduction | SnCl₂·2H₂O / Ethanol | Very mild and chemoselective; tolerant of many functional groups.[14][16] | Poor atom economy; work-up is often difficult due to the formation of tin oxide sludges.[15][16] |
For the synthesis of Methyl 4,5-diamino-2-methoxybenzoate, catalytic hydrogenation with Pd/C is often the preferred method due to its high efficiency and the purity of the resulting product.[9][17] However, **reduction with stannous chloride (SnCl₂) ** remains a valuable and highly reliable alternative, especially on a smaller lab scale where specialized hydrogenation equipment may not be available.[14][15][16]
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a 10% Pd/C catalyst. It is a highly efficient and clean method.[14][18]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Starting Material |
| Palladium on Carbon (10% wt, wet) | Catalyst Grade | Standard Supplier | Stored wet to mitigate pyrophoricity. |
| Ethyl Acetate (EtOAc) or Methanol (MeOH) | Anhydrous | Standard Supplier | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | In a cylinder with a regulator. |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inerting the reaction vessel. |
| Celite® 545 | Filtration Aid | Standard Supplier | For catalyst removal. |
| Hydrogenation Vessel | - | - | Glassware rated for low pressure or a Parr shaker. |
Experimental Workflow: Catalytic Hydrogenation
Figure 2: Step-by-step workflow for catalytic hydrogenation.
Step-by-Step Procedure
-
Vessel Setup: To a 250 mL hydrogenation flask equipped with a magnetic stir bar, add this compound (5.0 g, 22.1 mmol).
-
Solvent Addition: Add 100 mL of ethyl acetate (or methanol). Stir the mixture to dissolve the substrate.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (wet, ~0.25 g, ~5 wt%). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[10][11] Always handle in an inert atmosphere.
-
Inerting: Securely attach the flask to a hydrogenation apparatus or a manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[11][19]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the flask (typically via a balloon for atmospheric pressure reactions). For larger scales, a pressurized vessel should be used according to established safety protocols.[20]
-
Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas into a fume hood and purge the system with nitrogen three times.[19][20]
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the pad thoroughly with additional solvent (2 x 20 mL) to ensure complete recovery of the product. Caution: The used catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the Celite pad with water immediately after use and dispose of it in a dedicated waste container.[10]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 4,5-diamino-2-methoxybenzoate, which often solidifies upon concentration. The product can be purified further by recrystallization if needed.[17]
Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)
This protocol utilizes stannous chloride dihydrate in ethanol, a mild and effective method for reducing nitroarenes without affecting other sensitive functional groups.[14][16]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Starting Material |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Standard Supplier | The reductant. |
| Ethanol (EtOH), 200 proof | Reagent Grade | Standard Supplier | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | Lab Prepared | For neutralization. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier | For extraction. |
| Brine (Saturated NaCl soln.) | - | Lab Prepared | To break emulsions. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying. |
Experimental Workflow: SnCl₂ Reduction
Figure 3: Step-by-step workflow for stannous chloride reduction.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (5.0 g, 22.1 mmol) in 150 mL of ethanol.
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 25.0 g, 110.5 mmol, 5 equivalents).
-
Heating: Heat the reaction mixture to reflux (~78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization and Filtration: Redissolve the resulting residue in 150 mL of ethyl acetate. Transfer the mixture to a larger beaker and cool in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the mixture is basic (pH ~8) and effervescence ceases. The formation of a thick, white precipitate (tin salts) will occur. Filter this suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL) to aid in breaking any emulsions.[15] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
Safety and Handling
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[21] Catalysts like Pd/C are pyrophoric when dry and must be handled with care under an inert atmosphere.[10][11] Ensure proper grounding of equipment to prevent static discharge.[19]
-
SnCl₂ Reduction: The reaction should be performed in a fume hood. While less hazardous than hydrogenation, handling acidic and basic solutions requires appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
General: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
The reduction of this compound is a fundamental step in the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation and chemical reduction with stannous chloride are effective and reliable methods to achieve this transformation. The choice between them depends on the specific laboratory capabilities and project requirements. Catalytic hydrogenation offers a cleaner, more atom-economical process ideal for larger-scale synthesis, while SnCl₂ reduction provides a robust and accessible alternative for lab-scale work. Careful execution of the protocols and adherence to safety precautions outlined in this guide will enable researchers to successfully synthesize Methyl 4,5-diamino-2-methoxybenzoate in high yield and purity, facilitating further research and development in medicinal chemistry.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]
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Wuts, P. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
- Papp, I., et al. (1987). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26B(7), 659-660.
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University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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ResearchGate. (2025). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Nitro Reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Amar Equipment. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of Methyl 4-amino-2-methoxy-5-nitrobenzoate
Introduction and Strategic Overview
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block offering multiple, distinct reaction sites for chemical modification.[1][2] Its utility in the synthesis of complex molecules, from pharmaceuticals to materials, stems from the orthogonal reactivity of its four key functional groups: an aromatic amine, a nitro group, a methyl ester, and a methoxy group. The electronic nature of these substituents dictates the reactivity of the benzene ring and each functional group, allowing for a planned, stepwise modification strategy.
This guide provides a detailed exploration of the principal transformations possible with this versatile starting material. We will delve into the causality behind the chosen reaction conditions and provide robust, field-tested protocols for three primary modifications:
-
Selective Reduction of the Nitro Group: A gateway to diamino compounds, precursors for heterocycles like benzimidazoles.
-
Modification of the Aromatic Amine: Including protection via acetylation and conversion to other functionalities via diazotization.
-
Hydrolysis of the Methyl Ester: Unmasking a carboxylic acid for further coupling reactions.
The following diagram illustrates the key reactive sites and the strategic pathways discussed herein.
Caption: A schematic overview of the primary functionalization pathways for this compound.
Protocol I: Selective Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is arguably the most impactful initial transformation. This creates a vicinal diamine (an o-phenylenediamine derivative), a critical precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[3][4][5][6][7]
Causality & Reagent Choice: The key challenge is achieving chemoselectivity. Harsh reducing agents could potentially reduce the methyl ester. Catalytic hydrogenation (e.g., H₂/Pd-C) is effective but can sometimes lead to dehalogenation if other halogens are present.[8] For substrates with sensitive functional groups like esters, a chemical reductant is often preferred. Tin(II) chloride (SnCl₂·2H₂O) in an alcoholic solvent is an excellent choice as it is highly selective for the nitro group, leaving esters, nitriles, and ketones unaffected under controlled conditions.[8][9] An alternative, mild system is sodium borohydride (NaBH₄) with an iron(II) chloride (FeCl₂) additive, which also shows high selectivity for nitro groups in the presence of esters.[10]
Detailed Protocol: SnCl₂·2H₂O Reduction
This protocol details the conversion of this compound to Methyl 4,5-diamino-2-methoxybenzoate.
Workflow Diagram:
Caption: Step-by-step workflow for the selective reduction of the nitro group using tin(II) chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. The reaction may be mildly exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: a. Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice. b. Carefully neutralize the acidic mixture by adding 5% aqueous sodium bicarbonate or sodium hydroxide solution with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[9] c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial ethanol). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 4,5-diamino-2-methoxybenzoate can be purified by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale / Notes |
| Solvent | Ethanol / Ethyl Acetate | Good solubility for substrate and reagent; common for SnCl₂ reductions.[9] |
| Temperature | 70-80 °C (Reflux) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Equivalents SnCl₂ | 5.0 | A stoichiometric excess is required to ensure complete reduction. |
| Work-up pH | 7-8 | Crucial for precipitating tin salts and ensuring the amine product is in its free base form for extraction. |
| Expected Yield | >85% | This is a generally high-yielding reaction. |
Protocol II: Functionalization of the Aromatic Amine
The aromatic amine is a versatile handle for introducing a wide variety of substituents. We present two common and powerful transformations: N-acetylation and the Sandmeyer reaction.
3a. N-Acetylation
N-acetylation is a simple and efficient method to protect the amino group, reduce its activating effect on the ring, or introduce an amide moiety.[11][12] The reaction is typically high-yielding and proceeds under mild conditions.
Causality & Reagent Choice: Acetic anhydride is a common and effective acetylating agent. The reaction can be run under neutral, acidic, or basic conditions. Using a mild acid catalyst like vinegar (acetic acid) can be an eco-friendly and efficient approach.[13] For this substrate, the reaction proceeds readily without a strong catalyst due to the nucleophilicity of the amine.
Detailed Protocol: Acetylation with Acetic Anhydride
-
Dissolution: Suspend this compound (1.0 eq) in a suitable solvent like ethyl acetate or water.
-
Reagent Addition: Add acetic anhydride (1.1-1.5 eq) dropwise to the suspension with vigorous stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The product, Methyl 4-acetamido-2-methoxy-5-nitrobenzoate, often precipitates from the solution as a solid.
-
Isolation: a. If a precipitate forms, collect the product by vacuum filtration. b. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual starting materials. c. Dry the product under vacuum. If no precipitate forms, the product can be isolated by standard aqueous work-up and extraction.
3b. Diazotization and Sandmeyer Reaction
This two-step sequence is a cornerstone of aromatic chemistry, allowing the conversion of the amino group into a wide range of functionalities (e.g., -Cl, -Br, -CN, -OH) that are otherwise difficult to install.[14][15]
Causality & Reagent Choice:
-
Diazotization: The amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, HBr), at low temperatures (0-5 °C). This forms a reactive aryldiazonium salt.[16] The low temperature is critical to prevent the premature decomposition of the diazonium salt. Weakly basic amines, such as the title compound (due to the electron-withdrawing nitro and ester groups), may require strongly acidic conditions to ensure efficient diazotization.[17][18]
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr). The copper(I) acts as a catalyst to facilitate the replacement of the diazonium group (-N₂⁺) with the counter-ion from the copper salt, releasing nitrogen gas.[14][19][20]
Detailed Protocol: Conversion to Methyl 4-bromo-2-methoxy-5-nitrobenzoate SAFETY NOTE: Aryldiazonium salts can be explosive when isolated and dry. This protocol should always be performed in solution, behind a blast shield, and at the specified low temperatures.
-
Acidic Suspension: In a flask, create a suspension of this compound (1.0 eq) in a mixture of 48% aqueous HBr (3-4 eq) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion & Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, dilute NaOH (to remove any phenolic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol III: Saponification of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-2-methoxy-5-nitrobenzoic acid) provides a handle for amide bond formation or other carboxylate chemistry.
Causality & Reagent Choice: Saponification is the base-mediated hydrolysis of an ester.[21][22] A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol co-solvent system is typically used. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the neutral carboxylic acid product.[22][23] The presence of the electron-withdrawing nitro group can accelerate the rate of saponification compared to unsubstituted methyl benzoate.[24]
Detailed Protocol: Base-Mediated Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH or KOH (2-3 eq) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).[25]
-
Work-up: a. Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure. b. Dilute the remaining aqueous solution with water and cool in an ice bath. c. Slowly acidify the solution by adding cold 1M HCl with stirring. The carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~3-4).[23]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI.
- Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
- Sandmeyer reaction. (n.d.). Wikipedia.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH.
- An eco-friendly and highly efficient route for N-acylation under c
- selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
- US8088960B2 - Process for the production of substituted bromobenzenes. (n.d.).
- Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online.
- N-acetylation of Aromatic Amines by One-pot Route. (2025).
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022).
- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science Publisher.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2025). IJCRT.org.
- Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. (n.d.). Scribd.
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- Saponification of methyl benzo
- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses Procedure.
- DIAZOTIZATION OF ALIPHATIC AND AROM
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- Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019).
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- Diazotization of heterocyclic primary amines. (n.d.).
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Synthesis of heterocyclic compounds from Methyl 4-amino-2-methoxy-5-nitrobenzoate
An Application Guide for the Synthesis of Heterocyclic Compounds from Methyl 4-amino-2-methoxy-5-nitrobenzoate
Introduction: A Versatile Building Block for Medicinal Chemistry
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile starting material in the synthesis of various heterocyclic systems.[1][2][3] Its structure, featuring an amine, a nitro group, a methoxy group, and a methyl ester, offers multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. The strategic placement of the amino and nitro groups ortho to each other on the benzene ring makes it an ideal precursor for synthesizing fused heterocyclic compounds, which are core scaffolds in many pharmaceutically active molecules.[4][5]
This guide provides detailed protocols and scientific rationale for the transformation of this compound into two key classes of medicinally relevant heterocycles: benzimidazoles and quinoxalines. The core strategy involves a critical initial step: the selective reduction of the nitro group to generate a reactive ortho-phenylenediamine intermediate. This intermediate is then subjected to various cyclization reactions to yield the desired heterocyclic frameworks.
Part 1: Synthesis of the Key Intermediate: Methyl 4,5-diamino-2-methoxybenzoate
The conversion of the starting material into its corresponding ortho-phenylenediamine derivative is the gateway to subsequent heterocyclic synthesis. This transformation hinges on the selective reduction of the aromatic nitro group to an amine without affecting the ester functionality or other substituents.
Underlying Principle: Reduction of Aromatic Nitro Groups
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. It can be achieved through various methods, most commonly via catalytic hydrogenation or using dissolving metal systems in acidic media.[6]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. It is often considered a "clean" method as the only byproduct is water.[6][7]
-
Metal-Mediated Reductions: Classic methods using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are robust, cost-effective, and highly selective for the nitro group.[6][7] The work-up, however, can sometimes be complicated by the resulting metal salts.[7]
Workflow for the Synthesis of Methyl 4,5-diamino-2-methoxybenzoate
Caption: Workflow for the reduction of the starting material to the key diamine intermediate.
Protocol 1: Reduction using Iron Powder
This protocol utilizes iron powder in a neutral medium (ammonium chloride), which is generally milder than strongly acidic conditions and simplifies the work-up procedure.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (approx. 5.0 eq.) and ammonium chloride (approx. 4.0 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (usually 2-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude product.
-
Purification: The crude product, Methyl 4,5-diamino-2-methoxybenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
| Parameter | Condition | Rationale / Insight |
| Reducing Agent | Iron Powder (Fe) | Cost-effective and efficient for nitro group reduction. The large excess ensures the reaction goes to completion. |
| Mediator | Ammonium Chloride (NH₄Cl) | Acts as a mild proton source and electrolyte, facilitating the reduction without the need for strong, corrosive acids. |
| Solvent | Ethanol/Water | Provides good solubility for the organic substrate and the inorganic mediator, creating an effective reaction medium. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Work-up | Filtration through Celite® | Essential for removing the fine iron and iron oxide sludge, which can complicate subsequent extractions. |
Part 2: Synthesis of Substituted Benzimidazoles
With the ortho-phenylenediamine intermediate in hand, the construction of the benzimidazole ring can be achieved. The most common method involves the condensation with an aldehyde, followed by an oxidative cyclization.[8][9]
Mechanism: Oxidative Cyclization with Aldehydes
The reaction proceeds through two key stages. First, the aldehyde condenses with one of the amino groups of the diamine to form a Schiff base (imine) intermediate. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step (dehydrogenation) to form the stable aromatic benzimidazole ring.[8]
Caption: Reaction mechanism for the formation of benzimidazoles from a diamine and an aldehyde.
Protocol 2: Photocatalytic Synthesis of Benzimidazoles
This modern protocol utilizes a photocatalyst, offering a mild and efficient alternative to traditional methods that often require harsh oxidants or high temperatures.[10]
Step-by-Step Methodology:
-
Setup: In a clear glass vial equipped with a magnetic stir bar, dissolve Methyl 4,5-diamino-2-methoxybenzoate (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add a catalytic amount of Rose Bengal (e.g., 2 mol%).
-
Reaction: Place the vial near a visible light source (e.g., an 11W LED bulb) in an open-air setup. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired 2-substituted benzimidazole derivative.
| Parameter | Condition | Rationale / Insight |
| Reagents | Diamine, Aldehyde | The nature of the 'R' group on the aldehyde determines the 2-substituent on the final benzimidazole ring. |
| Catalyst | Rose Bengal (2 mol%) | A photosensitizer that, upon irradiation with visible light, can facilitate the oxidative step under aerobic conditions.[10] |
| Solvent | Acetonitrile | A polar aprotic solvent that is suitable for this type of photocatalytic reaction. |
| Conditions | LED light, Open Air, RT | These mild conditions enhance the functional group tolerance of the reaction, making it suitable for sensitive substrates.[10] |
Part 3: Synthesis of Substituted Quinoxalines
Quinoxalines are another class of important nitrogen-containing heterocycles. Their synthesis from the diamine intermediate is classically achieved by condensation with a 1,2-dicarbonyl compound.[4][5]
Mechanism: Condensation with α-Diketones
The formation of the quinoxaline ring is a straightforward double condensation reaction. Each amino group of the ortho-phenylenediamine reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound, eliminating two molecules of water to form the stable, aromatic quinoxaline ring system.[4]
Caption: General mechanism for the synthesis of quinoxalines from a diamine and a 1,2-dicarbonyl.
Protocol 3: Green Synthesis of Quinoxalines
This protocol employs hexafluoroisopropanol (HFIP) as a recyclable catalyst and solvent, promoting a highly efficient and environmentally friendly reaction at room temperature.[4]
Step-by-Step Methodology:
-
Setup: In a glass vial, add Methyl 4,5-diamino-2-methoxybenzoate (1.0 eq.) and the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.).
-
Catalyst/Solvent Addition: Add hexafluoroisopropanol (HFIP) (e.g., 5 mol% or as a solvent).
-
Reaction: Stir the mixture at room temperature. The reaction is often very rapid, and the product may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC; completion is often achieved in under 30 minutes.[4]
-
Isolation: If the product precipitates, it can be isolated by simple filtration and washed with a cold non-polar solvent (e.g., hexane).
-
Purification: The product is often obtained in high purity, but if necessary, it can be recrystallized. The HFIP can be recovered from the filtrate and reused.
| Parameter | Condition | Rationale / Insight |
| Reagents | Diamine, 1,2-Dicarbonyl | The substituents on the dicarbonyl compound determine the substitution pattern on the newly formed heterocyclic ring. |
| Catalyst | Hexafluoroisopropanol (HFIP) | HFIP is a highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvent that can effectively catalyze the condensation reaction, often without the need for heating.[4] |
| Temperature | Room Temperature | The high catalytic activity of HFIP allows the reaction to proceed efficiently under mild, energy-saving conditions.[4] |
| Yields | Typically >90% | This method is known for its high efficiency and excellent product yields.[4] |
Conclusion
This compound is a powerful and adaptable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. By first executing a selective nitro reduction to unmask a reactive ortho-phenylenediamine, chemists can access a wide array of benzimidazole and quinoxaline scaffolds through well-established and modern cyclization protocols. The choice of reaction partner in the cyclization step—be it an aldehyde, carboxylic acid, or dicarbonyl compound—directly dictates the final molecular structure, allowing for the systematic construction of compound libraries for drug discovery and development.
References
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Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
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One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). ARKIVOC. [Link]
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Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2022). Scientific Reports. [Link]
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Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. (2011). Organic Letters. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. SYNLETT. [Link]
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2022). Catalysts. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Journal of Chemistry. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2019). Oriental Journal of Chemistry. [Link]
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This compound. ChemBK. [Link]
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Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]
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A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
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Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]
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Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). The Journal of Organic Chemistry. [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid.
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Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2020). Reactions. [Link]
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Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
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Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (2024). Molbank. [Link]
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GC-MS Analytical Protocol for Methyl 4-amino-2-methoxy-5-nitrobenzoate: A Comprehensive Guide for Drug Development Professionals
Foreword: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity and characterization of chemical intermediates are not mere procedural checks; they are foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a primary aromatic amine, a nitro group, and a methyl ester, presents a unique analytical challenge. This application note provides a comprehensive, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the precise identification and quantification of this critical intermediate. The methodology herein is rooted in the principles of scientific integrity, emphasizing not just the "how" but the critical "why" behind each procedural step, ensuring a self-validating and robust analytical system.
Analyte Characteristics and Methodological Considerations
This compound is a polar molecule, a characteristic primarily imparted by the amino (-NH2) functional group. Direct injection of this compound into a gas chromatograph can lead to poor chromatographic performance, including peak tailing, low response, and potential thermal degradation in the hot injection port. This is due to the active hydrogen on the amine group interacting with active sites within the GC system.[1]
To circumvent these challenges, a crucial step of derivatization is incorporated into this protocol. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2] We have selected silylation , a robust and widely used technique that replaces the active hydrogen of the amine group with a non-polar trimethylsilyl (TMS) group.[3][4] This process significantly reduces the polarity of the analyte, leading to improved peak shape and sensitivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10N2O5 | |
| Molecular Weight | 226.19 g/mol | [5] |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in methanol and ethanol |
Experimental Workflow: From Sample to Data
The entire analytical process is designed to ensure accuracy, reproducibility, and compliance with rigorous quality standards. The workflow encompasses sample preparation, derivatization, GC-MS analysis, and data processing, followed by stringent quality control checks.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Analytical Protocol
This protocol is intended as a comprehensive guide. However, minor modifications may be necessary depending on the specific instrumentation and laboratory conditions. It is crucial to perform a full method validation as per ICH Q2(R1) guidelines before routine use.[6][7][8]
Materials and Reagents
-
Analyte: this compound reference standard
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Anhydrous Pyridine, Acetonitrile (HPLC or GC grade)
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile. These will be used to establish the calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the test sample, dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range, and vortex to ensure complete dissolution.
Silylation Derivatization Procedure
Causality: This step is critical to replace the active hydrogen on the primary amine with a TMS group, thereby increasing volatility and preventing unwanted interactions within the GC system.[4] BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to enhance the reaction rate, especially for less reactive or sterically hindered amines.[2][9]
-
Pipette 100 µL of each working standard and sample solution into separate 2 mL GC vials.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. It is imperative that the sample is anhydrous, as moisture will preferentially react with the silylating reagent, leading to incomplete derivatization.[1][10]
-
Add 100 µL of anhydrous pyridine to each vial to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Immediately cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[4]
-
Allow the vials to cool to room temperature before injection into the GC-MS system.
Caption: The silylation derivatization reaction.
GC-MS Instrumental Parameters
Causality: The choice of a mid-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) is based on its proven efficacy for separating a wide range of aromatic compounds.[11][12] The temperature program is optimized to ensure good separation of the analyte from any potential impurities or derivatization by-products, while keeping the run time efficient.
Table 2: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MS (or equivalent) |
| GC Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-400) and/orSelected Ion Monitoring (SIM) |
For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. The characteristic ions for the TMS-derivative of this compound should be determined from a full-scan injection of a standard.
Quality Control and Method Validation
A robust analytical method is underpinned by stringent quality control and comprehensive validation.[13][14][15]
Quality Control (QC)
-
System Suitability: Before initiating any sequence, inject a mid-level standard to verify system performance. Key parameters to monitor include peak shape (tailing factor), retention time stability, and signal-to-noise ratio.
-
Blank Injections: Run a solvent blank and a derivatized blank at the beginning of each sequence to check for system contamination and interfering peaks from the reagents.
-
Calibration Verification: A calibration standard should be re-injected periodically (e.g., every 10-20 samples) to verify the stability of the instrument response. The response should be within ±15% of the initial calibration.
Method Validation (per ICH Q2(R1))
A full validation of this method should be performed to demonstrate its suitability for its intended purpose.[6][7][8][16] The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.995.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., spiking experiments).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The incorporation of a silylation derivatization step is key to overcoming the analytical challenges posed by the polar nature of the analyte, ensuring sharp chromatographic peaks and accurate quantification. Adherence to the outlined quality control procedures and a thorough method validation in accordance with ICH guidelines will ensure that this protocol can be confidently implemented in a regulated drug development environment, contributing to the overall quality and safety of the final pharmaceutical product.
References
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Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Available at: [Link]
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Stillwell, W. G., & Horning, M. G. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ChemBK. (2024). This compound. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ICH. (n.d.). Quality Guidelines. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
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Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Scribd. (n.d.). Appendix G - Derivatization in GC MS. Available at: [Link]
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Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Available at: [Link]
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ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available at: [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-320. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
-
IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-16. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]
-
Romanello, D. (2023). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex. Available at: [Link]
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Chemistry For Everyone. (2024). How Is GC-MS Used In Quality Control? [Video]. YouTube. Available at: [Link]
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Tomaszewski, W., et al. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Przemysł Chemiczny, 100(1), 102-106. Available at: [Link]
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Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
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Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Available at: [Link]
-
Taylor, T. (2015). Pragmatic Rules for GC Column Selection. LCGC North America, 33(2), 106-113. Available at: [Link]
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MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(8), 1234. Available at: [Link]
-
Popp, P., et al. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. Journal of Chromatography A, 1022(1-2), 147-155. Available at: [Link]
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Asian Journal of Research in Chemistry. (2014). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 7(1). Available at: [Link]
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ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73, 938-944. Available at: [Link]
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NCCLS. (2002). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. Available at: [Link]
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Agilent. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Available at: [Link]
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Application Note: Infrared (IR) Spectroscopy for Functional Group Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Theory, Practice, and Pharmaceutical Applications
Abstract
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a cornerstone for molecular structure elucidation in the chemical and pharmaceutical industries.[1][2] By measuring the interaction of infrared radiation with a sample, IR spectroscopy provides a unique molecular "fingerprint," enabling the identification of functional groups and the characterization of substances.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and advanced applications of Fourier Transform Infrared (FTIR) spectroscopy for functional group identification, with a focus on ensuring scientific integrity and method robustness for pharmaceutical quality control.
Part 1: The Theoretical Foundation of IR Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[4][5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy and vibrates with increased amplitude.[2] For a vibration to be "IR active," it must cause a change in the dipole moment of the molecule.[3][6]
Molecular vibrations are categorized into two main types:
-
Stretching: A change in the inter-atomic distance along the bond axis. This can be symmetrical or asymmetrical.
-
Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.[6]
The energy required for these vibrations depends on factors like the mass of the atoms in the bond and the bond strength. Generally, stronger bonds and bonds between lighter atoms vibrate at higher frequencies (higher wavenumbers).[5] An FTIR spectrometer measures this absorption of energy and plots it as a spectrum of transmittance (or absorbance) versus wavenumber (typically in cm⁻¹).[1] This spectrum provides a unique profile of the molecule's functional groups.[7]
Part 2: Mastering Sample Preparation - A Critical Step for High-Quality Spectra
The quality of an IR spectrum is highly dependent on the chosen sample preparation technique. The goal is to obtain a spectrum with well-defined peaks without scattering effects or saturation.[8] Attenuated Total Reflectance (ATR) has become the most widely used sampling method due to its simplicity and versatility.[9]
Key Sample Preparation Techniques
| Technique | Sample Type | Principle | Advantages | Limitations |
| Attenuated Total Reflectance (ATR) | Solids, powders, liquids, pastes, films | The IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). An evanescent wave penetrates a few micrometers into the sample placed in direct contact with the crystal, and the attenuated radiation is detected.[10] | Minimal to no sample preparation required, fast, non-destructive, easy to clean, reproducible.[11] | Spectrum may differ slightly from transmission spectra; requires good sample-crystal contact. |
| Transmission (KBr Pellet) | Solids, powders | The sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) and pressed under high pressure to form a transparent pellet through which the IR beam passes.[12] | Produces high-quality, classic transmission spectra; good for creating spectral libraries. | Labor-intensive, destructive, sensitive to moisture (KBr is hygroscopic), requires skill to produce a good pellet.[8] |
| Transmission (Liquid Cell) | Neat liquids, solutions | The liquid is placed between two IR-transparent salt plates (e.g., NaCl, KBr) separated by a spacer of known path length.[12] | Allows for quantitative analysis due to fixed path length. | Cell windows can be fragile and are soluble in aqueous solutions; requires careful cleaning.[5] |
| Transmission (Nujol Mull) | Solids, powders | The sample is ground to a fine powder and mixed with a mulling agent (e.g., Nujol, a mineral oil) to form a paste, which is then spread between two salt plates.[8] | Useful for samples that are sensitive to pressure or react with KBr. | The spectrum of the mulling agent will be superimposed on the sample spectrum; particle size must be small to reduce scattering.[8] |
Workflow for Selecting a Sample Preparation Method
The choice of technique is dictated by the physical state of the sample and the analytical goal.
Caption: Logical workflow for the systematic interpretation of an IR spectrum.
Table of Characteristic IR Absorptions
| Functional Group | Class of Compound | Characteristic Absorption (cm⁻¹) | Intensity & Shape |
| O–H | Alcohols, Phenols | 3600–3200 | Strong, Broad |
| O–H | Carboxylic Acids | 3300–2500 | Very Strong, Very Broad |
| N–H | Amines, Amides | 3500–3300 | Medium, Sharp (often 1 or 2 peaks) |
| C–H | Alkanes (sp³) | 3000–2850 | Strong, Sharp |
| C–H | Alkenes (sp²) | 3100–3000 | Medium, Sharp |
| C–H | Aromatics (sp²) | 3100–3000 | Medium, Sharp |
| C≡C–H | Alkynes (sp) | ~3300 | Strong, Sharp |
| C≡N | Nitriles | 2260–2220 | Medium, Sharp |
| C≡C | Alkynes | 2260–2100 | Weak to Medium, Sharp |
| C=O | Ketones, Aldehydes | 1750–1680 | Strong, Sharp |
| C=O | Carboxylic Acids | 1760–1690 | Strong, Sharp |
| C=O | Esters | 1750–1735 | Strong, Sharp |
| C=O | Amides | 1690–1630 | Strong, Sharp |
| C=C | Alkenes | 1680–1620 | Variable, Sharp |
| C=C | Aromatics | 1600–1450 | Medium to Weak, Sharp (multiple bands) |
| C–O | Alcohols, Ethers, Esters | 1300–1000 | Strong, Sharp |
(Data compiled from sources)[7][13][14][15]
Part 4: Advanced Applications in Pharmaceutical Development
In the pharmaceutical industry, FTIR is a critical tool for ensuring product quality and consistency from raw material verification to final product testing. [16][17]
Qualitative Analysis: Raw Material Identity and Verification
FTIR is widely used for the rapid identification of incoming raw materials (both active pharmaceutical ingredients and excipients). [16][18]The process involves comparing the IR spectrum of the incoming material to that of a known, validated reference standard. A high degree of correlation, particularly in the fingerprint region, confirms the material's identity. This is a cornerstone of Good Manufacturing Practices (GMP).
Quantitative Analysis
While primarily a qualitative technique, FTIR can be used for quantitative analysis based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species. [19] A = εbc
Where:
-
A is absorbance
-
ε is the molar absorptivity (a constant for a given substance at a specific wavenumber)
-
b is the path length
-
c is the concentration
This is particularly effective for analyzing a single component within a consistent matrix. [20]
Protocol 3: Quantitative Analysis using a Calibration Curve
-
Select an Analytical Band: Choose an absorption peak unique to the analyte that is well-resolved from other peaks and free from interference. [19]2. Prepare Standards: Prepare a series of at least five standard solutions of the analyte in a suitable IR-transparent solvent or matrix, with known concentrations that bracket the expected concentration of the unknown sample. [21]3. Measure Spectra: Acquire the IR spectrum for each standard under identical conditions (e.g., using a liquid cell with a fixed path length).
-
Determine Absorbance: For each spectrum, measure the absorbance of the selected analytical band. This can be done by measuring the peak height from a defined baseline or by calculating the peak area. [19]5. Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standards.
-
Perform Linear Regression: Calculate the best-fit line for the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value > 0.99 is typically desired. [22]7. Analyze Unknown Sample: Measure the spectrum of the unknown sample under the same conditions and determine the absorbance of the analytical band.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of the analyte in the unknown sample.
Part 5: Ensuring Data Integrity - Method Validation
For use in a regulated pharmaceutical environment, any analytical method, including one based on IR spectroscopy, must be validated to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process, with ICH Q2(R2) being the key document. [23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, excipients). For identification, this means the method must be able to distinguish between compounds with similar structures. [23]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is essential for quantitative methods. [23]* Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., instrument settings), providing an indication of its reliability during normal usage.
Conclusion
Infrared spectroscopy is an indispensable tool for the modern scientist. Its ability to provide rapid, specific, and reliable information on molecular functional groups makes it invaluable for structural elucidation, material identification, and quality control. [24][25]By mastering the principles of the technique, employing robust sample preparation protocols, and adhering to systematic interpretation and validation strategies, researchers and drug development professionals can leverage the full power of IR spectroscopy to accelerate research and ensure the quality and safety of pharmaceutical products. [26]
References
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Fiveable. (n.d.). Interpreting Infrared Spectra. Organic Chemistry Class Notes. Available at: [Link]
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Covalent Metrology. (n.d.). Attenuated Total Reflectance - ATR-FTIR. Available at: [Link]
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T,C&A LAB. (n.d.). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Available at: [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
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Wikipedia. (n.d.). Attenuated total reflectance. Available at: [Link]
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Slideshare. (n.d.). Infrared Spectroscopy-Principles, Instrumentation and Application. Available at: [Link]
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MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Chemistry For Everyone. (2025, May 8). What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy? [Video]. YouTube. Available at: [Link]
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BYJU'S. (n.d.). IR (infrared) spectroscopy. Available at: [Link]
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Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Available at: [Link]
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Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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Lambda Scientific. (n.d.). Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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Slideshare. (n.d.). Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. Available at: [Link]
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The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Available at: [Link]
-
Chemistry For Everyone. (2025, January 21). Can IR Spectroscopy Be Used For Quantitative Analysis? [Video]. YouTube. Available at: [Link]
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ResearchGate. (2015, January 1). How can i use FT- IR spectroscopy in quantitative analysis?. Available at: [Link]
-
Wiley Analytical Science. (2012). IR spectroscopy in drug research. Available at: [Link]
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Sample preparation for FT-IR. (n.d.). Available at: [Link]
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Specac. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]
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Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]
-
RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Available at: [Link]
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Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Qiu, K., et al. (2013). Comparison of ATR/transmittance FTIR combined with Beer's law and PLS to determine fipronil in matrine formulation. Analytical Methods, 5, 4790-4797. Available at: [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. Available at: [Link]
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Application Notes & Protocols: Safe Handling and Storage of Methyl 4-amino-2-methoxy-5-nitrobenzoate
An in-depth guide for the safe handling and storage of Methyl 4-amino-2-methoxy-5-nitrobenzoate, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 59338-84-0) is a substituted aromatic nitro compound, appearing as a yellow crystalline solid.[1] It serves as a valuable intermediate in various organic synthesis pathways.[1] While specific, comprehensive toxicological data for this exact molecule is not widely documented, its chemical structure—possessing both amino and nitro functional groups on a benzene ring—places it in the class of nitroaromatic compounds.[1]
This classification necessitates a cautious and well-defined approach to its handling and storage. The protocols within this guide are grounded in the established hazards of this chemical class and the principle of precaution. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment for all personnel.
Section 1: Hazard Identification & Risk Assessment
The primary directive for handling this compound is to treat it with the caution afforded to other toxic nitroaromatic compounds. The risks associated with this class are well-established and should be assumed to apply in the absence of contradictory data.
Causality of Precaution: The nitroaromatic structure is associated with significant health hazards. The nitro group can be metabolically reduced, leading to the formation of reactive intermediates that can cause cellular damage. The primary concern is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2][3]
Primary Assumed Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic nitro compounds are known central nervous system poisons and can cause weakness, dizziness, headache, and cyanosis (a blueish discoloration of the skin) due to methemoglobinemia.[2][3]
-
Skin and Eye Irritation: Like many chemical powders, it may cause mechanical and chemical irritation upon contact with the skin and eyes.[4]
-
Chronic Toxicity: Prolonged or repeated exposure to nitroaromatic compounds may pose a risk of damage to the liver and lead to anemia.[3]
-
Carcinogenicity: Many nitroaromatic compounds are considered potential or suspected carcinogens.[5] Therefore, exposure should be minimized to the lowest possible levels.[2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 59338-84-0 |
| Molecular Formula | C₉H₁₀N₂O₅[1] |
| Appearance | Yellow crystalline solid[1] |
| Solubility | Soluble in organic solvents such as methanol and ethanol[1] |
| Occupational Exposure Limits | Not established. Handle based on limits for related compounds like Nitrobenzene (OSHA PEL: 1 ppm TWA).[6] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This follows the established Hierarchy of Controls model for mitigating workplace hazards.
Engineering Controls
The primary objective of engineering controls is to isolate personnel from the hazard.
-
Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable for tasks such as weighing, transferring, and preparing solutions. The fume hood provides critical protection against the inhalation of fine powder, which is a primary route of exposure.[7]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive vapors.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a functional barrier against the specific hazards of this compound.[8]
| Protection Type | Specification | Justification |
| Eye / Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects eyes from dust particles and chemical splashes, which can cause severe irritation.[9] |
| Hand | Chemical-resistant nitrile or neoprene gloves. Inspect for tears before each use. Use proper glove removal technique to avoid skin contact. | Prevents dermal absorption, a significant exposure route for nitroaromatic compounds.[9] |
| Body | Full-length laboratory coat with buttoned cuffs. A chemical-resistant apron is required when handling >100g of solid or >1L of solution. | Protects skin from accidental contact and prevents contamination of personal clothing.[10][11] |
| Respiratory | Not required if all handling occurs within a certified fume hood. For spill cleanup or emergency situations outside a hood, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges is mandatory. | Prevents inhalation of airborne powder, which can lead to acute systemic toxicity.[9][11] |
Section 3: Detailed Handling & Storage Protocols
These protocols are designed to be self-validating systems, ensuring safety at each step of the workflow.
Protocol 3.1: Receiving and Inspecting Chemicals
-
Upon receipt, transport the chemical container in a leak-proof secondary container to the laboratory.[12]
-
Working within a fume hood, carefully inspect the container for any signs of damage or leakage.
-
Verify that the label is intact and legible.
-
Log the chemical into the laboratory inventory system, noting the date of receipt.
Protocol 3.2: Storage
-
Location: Store in a dedicated, locked cabinet in a cool, dry, and well-ventilated area.[13] Do not store on open shelves.[12]
-
Container: Ensure the primary container is tightly sealed to prevent exposure to moisture and air.[12]
-
Segregation: Chemical segregation is critical to prevent hazardous reactions. Store this compound away from incompatible materials.[14]
Protocol 3.3: Weighing and Transferring (Solid)
-
Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the fume hood work surface.
-
Tare: Place a clean, appropriate weighing vessel on the analytical balance inside the fume hood and tare the balance.
-
Transfer: Carefully use a spatula to transfer the desired amount of solid from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface to minimize dust generation.
-
Cleaning: Immediately and securely close the stock bottle. Clean the spatula thoroughly with a solvent-moistened wipe (e.g., ethanol), and dispose of the wipe in the designated solid hazardous waste container.
-
Record: Record the final weight.
Protocol 3.4: Solution Preparation
-
Solvent Addition: Add the weighed solid to a suitable flask or beaker inside the fume hood. Slowly add the desired solvent, pointing the opening of the container away from you.
-
Dissolution: Use magnetic stirring or gentle swirling to dissolve the solid. If necessary, the container may be capped and moved to a stirrer outside the hood, but it should be clearly labeled.
-
Transfer & Storage: Transfer the final solution to a clearly labeled, sealed, and appropriate storage bottle.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is crucial.
Protocol 4.1: Spill Response
-
Assessment: Immediately alert personnel in the vicinity. Assess the scale of the spill. If the spill is large or you feel unsafe, evacuate the area and contact the institutional emergency response team.
-
Containment (Small Spill <5g):
-
Restrict access to the area.
-
Wearing full PPE (including respiratory protection if not in a hood), cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
-
-
Cleanup:
-
Carefully scoop the contaminated absorbent material into a labeled, sealable hazardous waste container.[13]
-
Do not use a dry brush or towel, as this will generate dust.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
Place all cleaning materials into the hazardous waste container.
-
-
Reporting: Report the incident to the laboratory supervisor.
Protocol 4.2: First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Section 5: Waste Management & Disposal
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure safety.[5]
Protocol 5.1: Disposal of Contaminated Materials
-
All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips, weighing paper) are considered hazardous waste.[7]
-
Collect these items in a dedicated, clearly labeled, and sealed hazardous waste container stored in a satellite accumulation area.
Protocol 5.2: Disposal of Unused Chemical
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of it down the drain or in regular trash.
-
Arrange for pickup by a licensed chemical waste disposal company, following all local, state, and federal regulations.
References
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This compound - Introduction. (2024). ChemBK. [Link]
-
PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
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PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2024). Safety Hub. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024). Grup Barcelonesa. [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. (N.D.). NSP Coatings. [Link]
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Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Ju, KS., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Methyl 4-amino-3-nitrobenzoate. (N.D.). PubChem, National Center for Biotechnology Information. [Link]
-
NITROBENZENE. (N.D.). Occupational Safety and Health Administration (OSHA). [Link]
-
Nitrobenzene - Hazard Summary. (2004). New Jersey Department of Health. [Link]
-
Instructions and Guidelines for Chemical Storage and Handling. (N.D.). Imam Abdulrahman Bin Faisal University. [Link]
-
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-
Guidance on Safe Storage of Chemicals in Laboratories. (N.D.). University of St Andrews. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Methyl 4-amino-2-methoxy-5-nitrobenzoate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0). This molecule is a critical intermediate in the development of various pharmaceuticals, most notably the antiparasitic agent Nitazoxanide.[1][2] The synthesis, primarily involving the electrophilic nitration of Methyl 4-amino-2-methoxybenzoate, is often challenging. Achieving high yield and purity requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.
This guide is structured to address the common issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your research and development.
Reaction Overview: The Nitration Pathway
The core of the synthesis is the regioselective introduction of a nitro (-NO₂) group onto the aromatic ring of Methyl 4-amino-2-methoxybenzoate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[3][4]
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the specific role of concentrated sulfuric acid in this reaction?
A: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. [3][5]Second, it acts as a solvent and ensures the reaction medium is strongly acidic, which protonates the starting material's amino group, deactivating it slightly to prevent oxidation and directing the nitration to the meta position. [6]
Q: How critical are the stoichiometry and order of addition?
A: They are extremely important. The substrate, Methyl 4-amino-2-methoxybenzoate, should first be dissolved in the concentrated sulfuric acid and cooled before the nitric acid is introduced. This ensures the formation of the anilinium salt, protecting it from immediate oxidation. The nitric acid should be pre-mixed with sulfuric acid and cooled before being added slowly to the substrate solution. This controlled addition prevents dangerous temperature spikes. [7]
Q: What is the best way to purify the final product to achieve high purity?
A: After quenching the reaction on ice and filtering the crude solid, recrystallization is the most effective method for purification. [5]A common and effective solvent system is a mixture of ethanol and water. [14]The crude product can be dissolved in hot ethanol, and water can be added dropwise until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out, leaving impurities behind in the solvent. If significant colored impurities persist, column chromatography on silica gel may be necessary. [15][16]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Reagents & Equipment:
-
Methyl 4-amino-2-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
Procedure:
-
Prepare Substrate Solution: In a 250 mL round-bottom flask, add Methyl 4-amino-2-methoxybenzoate (1.0 eq.). Place the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (approx. 4-5 volumes) with stirring, ensuring the temperature is maintained below 10°C. Stir until all the solid has dissolved. Cool the resulting solution to 0-5°C.
-
Prepare Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated HNO₃ (1.1 eq.) to concentrated H₂SO₄ (approx. 1 volume) in an ice bath. Allow this mixture to cool to 0-5°C.
-
Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred substrate solution over 15-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 15°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The yellow product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound as a yellow crystalline solid.
Table 1: Impact of Key Parameters on Synthesis Outcome
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Expected Outcome |
| Temperature | > 20°C | Increased oxidation (tarring), polynitration [8][9] | 0-5°C during addition | High selectivity, minimal by-products |
| Nitrating Agent | Old or wet acids | Low conversion, stalled reaction [7] | Fresh, concentrated acids | High conversion rate |
| Addition Rate | Too fast (< 5 min) | Exothermic runaway, oxidation [7][8] | Slow, dropwise (> 15 min) | Controlled reaction, high yield |
| Work-up | Insufficient washing | Acidic, impure product | Wash with cold H₂O until neutral | Clean crude product for purification |
References
Sources
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- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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Common side products in the amination of 2-methoxy-5-nitrobenzoic acid
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting Guide: Common Side Products in the Amination of 2-Methoxy-5-Nitrobenzoic Acid and its Precursors
This guide provides in-depth technical support for researchers encountering common challenges during the amination of 2-methoxy-5-nitrobenzoic acid, a key transformation in medicinal chemistry. The content is structured in a question-and-answer format to directly address specific experimental issues, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing an amination on a 2-halo-5-nitrobenzoic acid precursor to synthesize the target molecule. My TLC and LC-MS analysis show multiple spots/peaks besides my desired product. What are these common impurities?
A1: The impurity profile in this reaction is typically dominated by a few predictable side products stemming from the reactivity of the starting materials and intermediates under the reaction conditions. Besides unreacted starting material, the most common side products are the result of demethylation, hydrolysis, and the presence of isomeric precursors.
-
Unreacted Starting Material: Incomplete conversion is a frequent issue. For instance, if you are using 2-chloro-5-nitrobenzoic acid, its presence is a primary indicator of suboptimal reaction conditions.[1]
-
Demethylated Product (2-hydroxy-5-nitrobenzoic acid): The methoxy group ortho to the carboxylic acid is susceptible to nucleophilic attack by the amine reagent, especially at elevated temperatures. This results in the cleavage of the methyl ether, yielding a phenol.[2]
-
Isomeric Impurities: The purity of your halogenated precursor is critical. During the nitration of a starting material like 2-chlorobenzoic acid, regioisomers such as 2-chloro-3-nitrobenzoic acid can form if the temperature is not strictly controlled.[1][3] These isomers will undergo amination alongside your main precursor, leading to isomeric products that can be difficult to separate.
-
Amide Formation: Under forcing conditions (high heat), the aminating reagent can react with the carboxylic acid moiety of another molecule to form an amide linkage, leading to dimers or oligomers.
The following table summarizes these common impurities:
| Impurity Name | Chemical Structure | Molecular Formula | Common Cause |
| 2-Chloro-5-nitrobenzoic acid | (Structure of common precursor) | C₇H₄ClNO₄ | Incomplete reaction |
| 2-Hydroxy-5-nitrobenzoic acid | (Structure of demethylated product) | C₇H₅NO₅ | High temperature; strong nucleophile |
| 2-Amino-3-nitrobenzoic acid | (Structure of isomeric product) | C₇H₆N₂O₄ | Impure starting material (precursor) |
Q2: My reaction has stalled, and I have a low yield of the desired 2-amino-5-nitrobenzoic acid. What are the primary causes and how can I improve the conversion?
A2: Low yield is a multifaceted problem that can often be traced back to reaction kinetics, reagent quality, or competing side reactions.
-
Insufficient Reaction Time or Temperature: The amination of an aryl halide, a classic Nucleophilic Aromatic Substitution (SNAr) reaction, is heavily dependent on temperature. The strong electron-withdrawing effect of the nitro group is essential to activate the ring for nucleophilic attack.[4][5] However, the reaction may still require elevated temperatures or longer duration to proceed to completion. Microwave-assisted synthesis can often achieve higher yields in shorter times by maintaining precise temperature control.[1][6]
-
Suboptimal Reagents or Catalysts: Ensure your amine source is of the correct concentration and your solvents are anhydrous if the reaction is moisture-sensitive. While many modern protocols are catalyst-free, older or specialized methods may use a copper catalyst (e.g., copper(I) oxide); ensure it has not degraded.[1]
-
Side Reactions: As detailed in Q1, the formation of byproducts directly consumes your starting material, reducing the theoretical maximum yield of your desired product.[1] Addressing the root cause of these side reactions is crucial for improving yield.
In-Depth Mechanistic Troubleshooting
Q3: I have confirmed the presence of a significant amount of 2-hydroxy-5-nitrobenzoic acid (a demethylated byproduct). What is the chemical mechanism behind its formation, and how can I suppress it?
A3: The formation of the phenolic byproduct is a classic example of an amine-mediated O-demethylation of an aryl methyl ether. This side reaction is particularly prevalent when a methoxy group is positioned ortho to an acidic proton, such as the one on the carboxylic acid.
Mechanism: The reaction proceeds via a nucleophilic attack (SN2 mechanism) by the amine on the electrophilic methyl carbon of the methoxy group. The ortho-carboxylic acid can facilitate this process. The proximity of the amine nucleophile to the methoxy group can be enhanced by an initial acid-base interaction or hydrogen bonding with the carboxylic acid. High temperatures provide the necessary activation energy for this cleavage to occur.[2]
Caption: Competing amination and demethylation pathways.
Preventative Measures:
-
Temperature Control: This is the most critical parameter. Lower the reaction temperature to the minimum required for the primary amination reaction to proceed at an acceptable rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower demethylation reaction from progressing.
-
Choice of Base/Amine: Highly nucleophilic, sterically unhindered amines are more likely to cause demethylation. If your synthesis allows, consider a bulkier or less nucleophilic amine.
Q4: My crude product is a dark, tarry material that is difficult to handle and purify. What is the cause, and what purification strategy do you recommend?
A4: Dark discoloration and tar formation are often due to oxidation of the aromatic amine product and potential polymerization side reactions at high temperatures. Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which forms highly colored quinone-like structures.
Troubleshooting & Purification Protocol:
-
Inert Atmosphere: If oxidation is suspected, perform the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[3]
-
Activated Charcoal Treatment: During recrystallization, colored impurities can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs the large, colored polymeric molecules.
-
Recrystallization: This is the most effective method for purifying the solid product. An ethanol/water solvent system is often effective for 2-amino-5-nitrobenzoic acid.[1][3] The crude material is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Slow cooling should then yield purified crystals.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid
This protocol is adapted from catalyst-free methods that demonstrate high efficiency and yield.[1][6]
-
Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (e.g., 10 mmol, 2.02 g).
-
Reagent Addition: Add the desired amine (e.g., aqueous ammonia or an alkyl/aryl amine, typically 4-6 equivalents).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture (e.g., 80-150 W) for 5-30 minutes at a target temperature of 80-120 °C. Monitor reaction progress by TLC.
-
Workup: After cooling the reaction mixture to room temperature, dilute it with water.
-
Isolation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4. The desired product, 2-amino-5-nitrobenzoic acid, will precipitate out of the solution.[1]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary (see Protocol 2).
Caption: General experimental workflow for amination.
Protocol 2: Purification by Recrystallization
This general procedure is effective for purifying crude 2-amino-5-nitrobenzoic acid.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate to dissolve the solid completely.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl.
-
Hot Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: To the hot, clear filtrate, add a hot anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy. Add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
-
Nishioka, K., et al. (n.d.). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. ResearchGate. Retrieved from [Link]
- SciSpace. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 18: Reactions of Aromatic Compounds. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility in Nitro Compound Recrystallization
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for poor solubility issues encountered during the recrystallization of nitro compounds. The information is structured in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses the most frequent and frustrating issues encountered when a nitro compound fails to dissolve properly during recrystallization.
Question 1: My nitro compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
This is a classic sign that your chosen solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the solute completely at its boiling point but poorly at room temperature.[1][2]
Immediate Steps & Underlying Principles:
-
Verify Solvent Choice: The principle of "like dissolves like" is a good starting point.[3][4] Nitro compounds are generally polar. Therefore, polar solvents are often a good choice. However, highly polar nitroarenes may require more polar solvents, while those with significant non-polar functionalities might need a less polar solvent system.
-
Systematic Solvent Screening: If the initial choice fails, a systematic approach to finding a suitable solvent is necessary.[2]
-
Protocol: Place a small amount of your crude nitro compound into several test tubes. To each, add a different solvent from a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).[5]
-
Observation: Observe the solubility at room temperature and then upon heating to the solvent's boiling point. The ideal solvent will show poor solubility at room temperature and complete dissolution at boiling.[2][6]
-
-
Consider a Mixed Solvent System (Two-Solvent Method): If no single solvent meets the criteria, a mixed solvent system is a powerful alternative.[1] This technique is particularly useful for compounds that are either too soluble in one solvent or not soluble enough in another.[7]
-
Principle: You will use a "good" solvent in which your compound is highly soluble and a "bad" solvent (or "antisolvent") in which it is poorly soluble.[1][8] These two solvents must be miscible.[1]
-
Procedure:
-
Dissolve your nitro compound in a minimum amount of the hot "good" solvent.[1][7]
-
While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[1][9] This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is just at the saturation point.[1][9]
-
Allow the solution to cool slowly to induce crystallization.[1]
-
-
Visualizing the Two-Solvent Method:
Caption: Decision-making process when no crystals form.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the recrystallization of nitro compounds.
What are the best general-purpose solvents for recrystallizing nitro compounds?
There is no single "best" solvent, as the ideal choice depends on the specific structure of the nitro compound. However, some commonly successful solvents and solvent systems include:
| Solvent/System | Polarity | Notes |
| Ethanol | Polar | Often a good starting point for many aromatic nitro compounds. [10][11] |
| Ethanol/Water | Polar (adjustable) | A versatile mixed solvent system. The ratio can be adjusted to fine-tune the solubility. [6] |
| Ethyl Acetate/Hexane | Medium to Nonpolar | Good for less polar nitro compounds. Ethyl acetate is the "good" solvent, and hexane is the "bad" solvent. [10] |
| Toluene | Nonpolar | Can be effective for nitro compounds with larger non-polar regions. |
| Acetone/Water | Polar (adjustable) | Another useful mixed solvent system. |
| Nitric Acid (dilute) | Highly Polar | In some industrial applications, dilute nitric acid (55-68%) has been used to crystallize mononuclear aromatic nitro-compounds. [11]This is a specialized technique and requires careful handling. |
Are there any specific safety precautions I should take when recrystallizing nitro compounds?
Yes, safety is paramount when working with nitro compounds, many of which are energetic materials.
-
Always work in a well-ventilated fume hood. [5]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. [5]* Avoid friction, grinding, or impact of the dry, purified nitro compound.
-
Use a heating mantle or steam bath for heating flammable solvents. Avoid open flames.
-
Be aware of the potential for detonation, especially with polynitrated compounds. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for your specific compound and all solvents used. [5]
How do I remove colored impurities during the recrystallization of my nitro compound?
Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.
-
Procedure:
-
Dissolve the crude nitro compound in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (1-2% by weight of the solute). [12] 4. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. [12] 6. Allow the filtered solution to cool and crystallize.
-
Important Note: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.
III. References
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Temperature Control in Nitration Reactions
Introduction
Welcome to the Technical Support Center for optimizing temperature control in nitration reactions. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in nitration processes. Nitration reactions are fundamental in the synthesis of many critical compounds, yet their highly exothermic nature presents significant challenges in maintaining precise temperature control.[1] Inadequate temperature management can lead to reduced product yield, formation of undesirable byproducts, and most critically, hazardous runaway reactions.[1][2]
This guide provides practical, in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, ensuring safer and more efficient experimentation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your nitration experiments, offering immediate actions, potential causes, and preventative measures.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is escalating rapidly and uncontrollably. What immediate steps should I take, and what are the probable causes?
Answer: An uncontrolled temperature increase is a clear indicator of a runaway reaction, a situation that can be extremely dangerous.[3]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[3]
-
Maximize Cooling: If it is safe to do so, enhance the efficiency of your cooling system (e.g., by adding more ice or dry ice to the cooling bath).
-
Emergency Quench (Last Resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency protocol, prepare to quench the reaction. This is typically done by cautiously adding the reaction mixture to a large volume of cold water or ice.[3] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is also highly exothermic. This should only be performed as a last resort and with strict adherence to safety protocols.[3]
-
Alert and Evacuate: Inform your supervisor immediately and follow all established laboratory emergency procedures, which may include evacuating the area.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for lower temperatures) and that the cooling system is appropriately sized for the reaction scale.[3] |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly can generate heat faster than it can be removed.[3] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is crucial.[3] |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[3] Ensure vigorous and consistent agitation throughout the reaction.[3] |
| Incorrect Reagent Concentration or Ratio | Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity.[3] |
| Accumulation of Unreacted Nitrating Agent | If the initial reaction temperature is too low, the nitration rate can be slow, causing the nitrating agent to accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.[3] |
Issue 2: Low Yield of the Desired Nitroaromatic Product
Question: My nitration reaction has resulted in a disappointingly low yield. What are the potential reasons for this?
Answer: Low yields in nitration reactions can arise from several factors related to both the reaction conditions and the subsequent work-up procedures.[3]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to reach completion.[3] Consider extending the reaction time or cautiously increasing the temperature in small increments while closely monitoring for any excessive exotherm.[2]
-
Sub-optimal Acid Concentration: The concentration of sulfuric acid is critical for generating the nitronium ion (NO₂⁺), which is the active electrophile. If the acid is too dilute (i.e., has a high water content), the concentration of the nitronium ion will be low, resulting in a slower reaction and consequently, a lower yield.[3]
-
Poor Phase Mixing (for heterogeneous reactions): When the aromatic substrate is not soluble in the acid mixture, efficient mixing is vital to maximize the interfacial area where the reaction occurs.[3] Inadequate agitation will lead to a slow reaction and low conversion.[3]
-
Product Loss During Work-up: Significant product loss can occur during the work-up phase, including washing and extraction steps.[3] It is important to carefully control the pH during neutralization and to use the appropriate solvent for extraction.[3]
-
Side Reactions: The formation of byproducts consumes the starting material, thereby reducing the yield of the desired product.[3]
Issue 3: Formation of Undesired Byproducts (e.g., Polynitrated Compounds, Oxidation Products)
Question: I am observing significant formation of dinitro-compounds or other side products in my reaction. How can I improve the selectivity?
Answer: The formation of byproducts is a common challenge in nitration and is heavily influenced by the reaction conditions.
Controlling Polynitration:
-
Temperature Control: Higher reaction temperatures accelerate the rate of nitration and favor the formation of polynitrated products.[3] Maintaining the recommended temperature for your specific substrate is critical. For example, the nitration of benzene is typically carried out at a temperature not exceeding 50-60°C to minimize the formation of dinitrobenzene.[2][4]
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent can also promote polynitration. Carefully controlling the molar ratio of the nitrating agent to the substrate is essential for achieving mononitration.
Minimizing Oxidation Products:
-
Temperature Management: High reaction temperatures can lead to the oxidation of the substrate or the desired product, often resulting in the formation of dark, tarry materials.[1]
-
Choice of Nitrating Agent: For substrates that are particularly sensitive to oxidation, consider using a milder nitrating agent or alternative nitration conditions.
Improving Regioselectivity (Ortho- vs. Para- Isomers):
-
Kinetic vs. Thermodynamic Control: The ratio of ortho- to para-isomers can be influenced by temperature, a classic example of kinetic versus thermodynamic control.[1] At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. At higher temperatures, thermodynamic control may become more significant, favoring the formation of the more stable isomer.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
A1: Precise temperature control is paramount for several reasons:
-
Safety: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Without proper control, the temperature can rise rapidly, leading to a dangerous runaway reaction.[1]
-
Selectivity: Temperature is a key parameter for controlling both the degree of nitration (mono- vs. polynitration) and the regioselectivity (the position of the nitro group on the aromatic ring).[1]
-
Prevention of Byproducts: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[2] Oxidation of the substrate can also occur, especially with sensitive starting materials.[2]
Q2: What are the best practices for monitoring the temperature of a nitration reaction?
A2: Continuous and accurate temperature monitoring is essential.
-
Internal Thermometer: Always use a thermometer or thermocouple placed directly in the reaction mixture to measure the internal temperature. An external bath temperature reading is not a reliable indicator of the actual reaction temperature.
-
Constant Observation: During the addition of the nitrating agent, the temperature should be monitored constantly.
-
Automated Systems: For larger-scale or highly sensitive reactions, consider using an automated reactor system with integrated temperature control and data logging.
Q3: What are some common cooling methods for laboratory-scale nitration reactions?
A3: The choice of cooling method depends on the required temperature and the scale of the reaction.
-
Ice-Water Bath: Suitable for maintaining temperatures around 0-5°C.
-
Ice-Salt Bath: A mixture of ice and a salt (e.g., NaCl or CaCl₂) can achieve temperatures significantly below 0°C.
-
Dry Ice-Solvent Bath: For very low temperatures, a slurry of dry ice in a suitable solvent (e.g., acetone or isopropanol) can be used.
-
Cryostats/Chillers: For precise and stable temperature control over a wide range, a circulating cooling system is ideal.[5]
Q4: How should a nitration reaction be quenched safely at the end of the experiment?
A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. This serves two purposes: it dilutes the strong acids and effectively dissipates the heat of dilution. The product can then be isolated, typically by extraction with a suitable organic solvent.[3]
Experimental Protocols
Example Protocol: Batch Nitration of Toluene
This protocol is provided as a general example and should be adapted based on the specific requirements of your research and a thorough risk assessment.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Suitable Organic Solvent for Extraction (e.g., Dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling the flask in an ice bath.[3] Cool the resulting mixture to -5°C.[3]
-
Reaction Setup: Place the toluene in a separate round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool this flask in an ice-water bath.
-
Addition of Nitrating Agent: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[3] The addition should take approximately 1.5 hours.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.[3] Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture and slowly pour it into a beaker containing crushed ice. Transfer the mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Logical Flow for Troubleshooting Temperature Excursions
Caption: Decision-making workflow for addressing a temperature increase during a nitration reaction.
Heat Balance in a Nitration Reactor
Caption: A simplified diagram illustrating the heat balance in a typical nitration reactor.
References
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Temperature Control for Selective Nitration. BenchChem.
-
Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?. Retrieved from [Link]
- BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions. BenchChem.
Sources
Technical Support Center: Overcoming Smearing on TLC Plates with Amino Compounds
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thin-layer chromatography (TLC) of amino compounds. Smearing or streaking of amine spots is a frequent and frustrating issue that can compromise the accuracy and readability of your results. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to help you achieve clean, well-defined separations.
Frequently Asked Questions (FAQs)
Q1: Why do my amino compounds smear or streak on a standard silica TLC plate?
A1: The primary reason for the smearing of amino compounds on silica gel TLC plates is the interaction between the basic amine functionality and the acidic surface of the silica gel.[1][2][3] Silica gel is characterized by the presence of silanol groups (Si-OH), which are slightly acidic.[1] The basic amino groups can be protonated by these silanol groups, leading to strong ionic interactions that cause the compound to bind irreversibly or "stick" to the stationary phase.[1][4] This results in the characteristic elongated or "smeared" appearance of the spot rather than a compact, well-defined one.
Here's a breakdown of the mechanism:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, while the proton of the silanol group acts as a Lewis acid.
-
Strong Adsorption: This interaction leads to a much stronger adsorption of the amine to the stationary phase compared to the weaker hydrogen bonding and dipole-dipole interactions that govern typical chromatographic separations.
-
Poor Elution: As the mobile phase moves up the plate, it is not strong enough to overcome this strong ionic interaction, causing the compound to trail behind and create a smear.[2]
Troubleshooting Guide: From Problem to Protocol
Issue 1: My amine spot is a long, continuous streak from the baseline.
This is the classic presentation of strong amine-silica interaction. The following strategies are designed to mitigate this effect by modifying the chemical environment of the separation.
The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2] This additive will "deaden" the acidic silanol groups on the silica plate, preventing the protonation of your amino compound.[1]
-
Mechanism of Action: The basic additive, being in higher concentration in the mobile phase, preferentially interacts with the acidic silanol sites on the silica gel. This effectively neutralizes the sites that would otherwise strongly bind to your amino compound, allowing for a more uniform elution.[5][6]
Recommended Additives & Starting Concentrations:
| Additive | Typical Concentration (v/v) | Common Solvent Systems | Notes |
| Triethylamine (TEA) | 0.1 - 2.0% | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Highly effective and widely used.[2][7] Can be volatile, so work in a well-ventilated hood. |
| Ammonia (in Methanol) | 1 - 10% | Dichloromethane/Methanol | A good alternative to TEA, particularly for very polar amines.[7][8] |
| Pyridine | 0.1 - 1.0% | Dichloromethane/Methanol | Can be effective but has a strong odor. Use with caution. |
Experimental Protocol: Mobile Phase Modification with Triethylamine
-
Prepare the Mobile Phase: For a 100 mL mobile phase of 95:5 Dichloromethane:Methanol, add 1 mL of triethylamine (1% v/v).
-
Equilibrate the Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper wetted with the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors.[9] Close the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Spot the Sample: Using a capillary tube, apply a small, concentrated spot of your amino compound solution onto the baseline of the TLC plate.[5][9]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber.[9] Ensure the solvent level is below the baseline.[9]
-
Visualize: Once the solvent front has reached the desired height, remove the plate, mark the solvent front, and dry the plate thoroughly before visualization.
Diagram: Workflow for Mobile Phase Modification
Caption: Workflow for overcoming amine smearing using a basic mobile phase modifier.
Issue 2: Even with a basic modifier, I'm still seeing some tailing.
If a basic modifier doesn't completely resolve the issue, or if your compound is particularly sensitive, consider changing the stationary phase.
Standard silica is acidic. Switching to a neutral or basic stationary phase can eliminate the problematic acid-base interactions.
Alternative Stationary Phases for Amino Compounds:
| Stationary Phase | Properties | Best For |
| Alumina (Basic or Neutral) | Basic or neutral surface.[8][10] | General purpose separation of basic compounds, including amines and alkaloids.[10][11][12] |
| Amine-functionalized Silica (NH2) | Silica gel with a chemically bonded amino-propyl group.[13][14] | Provides a basic surface, excellent for separating amines with less polar solvents.[13] |
| Reversed-Phase (C18 or C8) | Non-polar stationary phase. | Highly polar amines. Separation is based on hydrophobicity.[7][8] |
Experimental Protocol: Switching to Alumina TLC Plates
-
Plate Selection: Obtain pre-coated neutral or basic alumina TLC plates.[15]
-
Solvent System Development: You may need to re-optimize your mobile phase. Alumina often requires more polar solvent systems than silica for similar compound mobility. Start with your original solvent system and increase the polarity if the Rf values are too low.
-
TLC Development: Follow the standard procedure for spotting, developing, and visualizing the TLC plate. A basic modifier in the mobile phase is typically not necessary with a basic stationary phase like alumina.[11]
Diagram: Logic for Choosing a Stationary Phase
Caption: Decision tree for troubleshooting amine smearing on TLC.
Issue 3: My spots are invisible, or my visualization stain isn't working well.
Amino compounds are often colorless and require a visualization agent to be seen.[9] The choice of stain is critical for good results.
Common Visualization Reagents for Amino Compounds:
| Reagent | Preparation | Procedure | Result |
| Ninhydrin | 1.5g ninhydrin in 100mL of n-butanol + 3mL acetic acid.[7][16] | Dip or spray the plate, then gently heat at 80-100°C.[9] | Purple or pink spots for primary/secondary amines.[7][9] |
| Potassium Permanganate (KMnO4) | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. | Dip or spray the plate. No heating required. | Yellow spots on a purple background. Good for oxidizable groups.[16] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Place the dried TLC plate in the chamber. | Brown spots against a light brown background.[16] Reversible. |
Important Considerations:
-
Drying is Crucial: Ensure the plate is completely dry of mobile phase solvents before applying any stain. Residual triethylamine or ammonia can interfere with the visualization reaction.[17]
-
Avoid Overheating: When using heat-activated stains like ninhydrin, be careful not to overheat or "burn" the plate, which can lead to a darkened background and obscure the spots.[7]
References
- BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Reddit. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp.
- EPFL.
- SiliCycle. (2021, December 8).
- TLC Visualiz
- Triethylamine as a Mobile Phase Additive: Wh
- Chemistry Hall.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
- ChemBAM. TLC troubleshooting.
- University of Rochester, Department of Chemistry.
- Amrita University. (2011, January 14).
- ResearchGate. (2025, August 6).
- University of Rochester, Department of Chemistry.
- How do I purify ionizable organic amine compounds using flash column chrom
- Thin Layer Chrom
- Seco.US.
- Chemistry Stack Exchange. (2022, April 22).
- Sciencemadness Discussion Board. (2017, October 6).
- AGA Analytical.
- ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?
- Merck Millipore.
- Fisher Scientific.
- Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp.
- ResearchGate. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
- SiliCycle.
- LCGC International. (2019, May 1). Method from Mars?
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 17. epfl.ch [epfl.ch]
Preventing oxidation of aromatic amine compounds during storage
Welcome to the Technical Support Center for the handling and storage of aromatic amine compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of these critical reagents. Aromatic amines are notoriously susceptible to oxidative degradation, which can compromise experimental results, introduce impurities, and impact product quality. This document provides in-depth troubleshooting advice and best practices to mitigate these challenges, ensuring the integrity of your compounds from storage to application.
Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific problems encountered during the storage of aromatic amines in a direct question-and-answer format.
Q1: My aromatic amine, which was initially colorless (or light-colored), has turned yellow, brown, or even black. What caused this, and is the compound still usable?
A: This discoloration is a classic indicator of oxidation.[1][2] Aromatic amines are highly sensitive to atmospheric oxygen. The process is often initiated by light or trace metal impurities and involves the formation of highly colored, complex polymeric materials and quinone-imine type structures.[3][4]
-
Causality: The nitrogen atom's lone pair of electrons makes the amine group an electron-rich center, susceptible to oxidation. The initial step often involves the formation of a radical cation, which is a highly reactive intermediate that can dimerize or polymerize, leading to extended conjugated systems that absorb visible light, hence the dark color.[5][6]
-
Can it be used? The usability depends entirely on the tolerance of your specific application for impurities. For non-critical applications, a slightly discolored amine might be acceptable. However, for sensitive applications like pharmaceutical synthesis or polymer chemistry where stoichiometry and purity are paramount, using a discolored amine is not recommended.
-
Remediation: For liquid amines, purification can often be achieved by distillation , preferably under reduced pressure and over a mild reducing agent like calcium hydride to remove residual water and peroxides.[4] Always discard a small initial fraction. For solid amines, recrystallization may be effective.
Q2: I've observed a solid precipitate forming in my liquid aromatic amine during storage. What is this, and how should I handle it?
A: The precipitate is likely one of two things:
-
Carbamate Salts: Primary and secondary amines can react with atmospheric carbon dioxide (CO₂) to form solid ammonium carbamate salts.[1][7] This is especially common if the container has been opened multiple times.
-
Advanced Oxidation Products: In cases of severe oxidation, the degradation products can become insoluble and precipitate out of the solution.[4]
-
Handling: Gentle warming of the container may redissociate the carbamate salt if the degradation is not severe. However, the presence of this precipitate indicates exposure to the atmosphere. The recommended course of action is to filter the amine (under an inert atmosphere) to remove the solid, but it is crucial to then store the liquid under a blanket of nitrogen or argon to prevent recurrence.[8][9] If high purity is required, distillation is the best option.
Q3: The surface of my solid aromatic amine has darkened, but the material underneath appears unchanged. Can I use the bulk material?
A: Yes, this is common for solid amines stored in containers with a significant headspace of air. The oxidation is primarily a surface phenomenon. The bulk of the material, protected from direct contact with oxygen, is likely still of high purity.
-
Procedure: In a controlled environment (ideally a glove box or under a stream of inert gas), carefully scrape away and discard the discolored surface layer. The clean material below can then be used. To prevent further degradation, transfer the purified solid to a smaller, appropriately sized container to minimize headspace and blanket with an inert gas before sealing.[10]
Visualizing the Problem: A Troubleshooting Workflow
This diagram outlines the decision-making process when you encounter a potentially degraded aromatic amine.
Caption: Troubleshooting workflow for stored aromatic amines.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of aromatic amine oxidation?
The oxidation of aromatic amines is a complex process that can proceed through several pathways. A common and pivotal step is the one-electron oxidation of the nitrogen atom to form a radical cation.[6] This highly reactive species can then undergo various reactions, including:
-
Dimerization: Two radical cations can couple, typically at the para-position to the amino group, eventually leading to benzidine-type structures after losing protons.[5]
-
Polymerization: Subsequent oxidation and coupling reactions can lead to the formation of complex, high-molecular-weight oligomers and polymers. These polymers are often highly colored.[3]
-
Reaction with Oxygen: The radical intermediates can react with molecular oxygen, leading to the formation of nitroso, nitro, and quinone-like compounds.[11]
Caption: Simplified mechanism of aromatic amine oxidation.
2. What are the ideal storage conditions to prevent oxidation?
To maximize the shelf-life and maintain the purity of aromatic amines, a multi-faceted approach to storage is required.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a positive pressure of an inert gas (Nitrogen or Argon).[8][12] | Prevents oxidation by displacing atmospheric oxygen and reaction with CO2 and moisture.[1][9] |
| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) is recommended. For long-term storage, -20°C is often suitable.[1][13] | Reduces the kinetic rate of all degradation reactions.[14][15] Studies show significant degradation at room temperature (~20°C) but stability at lower temperatures.[16][17] |
| Light | Use amber glass bottles or opaque containers.[18][19] | Protects the compound from photo-oxidation, where UV or visible light provides the energy to initiate radical reactions.[1] |
| Container | Use glass containers with tightly sealed caps (e.g., PTFE-lined). Ensure the container is appropriately sized to minimize headspace.[19] | Prevents exposure to air and moisture. A minimal headspace reduces the amount of trapped oxygen. |
3. Should I use an antioxidant stabilizer? If so, which ones are effective?
For long-term storage or for particularly sensitive aromatic amines, the addition of an antioxidant can be highly effective. The choice of antioxidant depends on the amine's structure and its intended use, as the antioxidant should not interfere with downstream reactions.
-
Aromatic Amine Antioxidants: Compounds like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine are highly effective as they are designed to scavenge free radicals at elevated temperatures and have low volatility.[20][21]
-
Hindered Phenols: Substituted phenols, such as butylated hydroxytoluene (BHT), are also used to inhibit discoloration by acting as radical scavengers.[22]
-
Synergistic Blends: In some applications, a combination of antioxidants (e.g., an aromatic amine and a phosphite stabilizer) can provide broader protection against various degradation mechanisms.[20][21]
The typical concentration of an inhibitor is very low, often in the range of 0.01% to 0.2% by weight.[22]
4. How can I quantitatively assess the purity of my stored aromatic amine?
While visual inspection is the first step, quantitative analysis is necessary to confirm purity.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-MS) are powerful techniques to separate the parent amine from its degradation products and quantify its purity.[23][24][25]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of colored impurities. A fresh, pure sample should ideally show a single spot.[26]
-
Spectroscopy: NMR spectroscopy can identify structural changes and impurities, while UV-Vis spectroscopy can be used to detect the formation of colored, conjugated byproducts.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Liquid Amine Storage
This protocol describes how to create an inert atmosphere in a storage container.
Materials:
-
Bottle of the aromatic amine
-
Source of dry, high-purity Nitrogen (N₂) or Argon (Ar) gas with a regulator
-
Two long needles (e.g., 18-gauge)
-
A rubber septum or a cap that can be pierced
Procedure:
-
If the container does not have a septum cap, quickly replace the existing cap with one.
-
Insert one needle through the septum, ensuring its tip is well above the liquid level. This will serve as the gas inlet.
-
Insert the second needle through the septum, with its tip just penetrating the surface. This will be the gas outlet to vent displaced air.
-
Connect the inlet needle to the inert gas line and set the regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should feel a slight gas flow from the outlet needle.
-
Allow the inert gas to flush the headspace for 2-5 minutes. This process, known as purging, displaces the oxygen, moisture, and CO₂.[12]
-
While the gas is still flowing, remove the outlet needle first. This builds a slight positive pressure inside the container.
-
Immediately after, remove the inlet needle.
-
For extra security, wrap the cap and septum area with Parafilm to provide an additional seal.[10]
-
Label the container, including the date it was blanketed. Store under the recommended conditions (cool, dark).[19]
References
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
- A&K Petrochem. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
- Royal Society of Chemistry. (n.d.). Theoretical Study of the Oxidation Mechanism of Aromatic Amines.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- University of Alabama. (n.d.). Chemical Storage.
- LookChem. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- National Institutes of Health. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- ResearchGate. (2024). Principles of Inert Atmosphere Storage.
- Air Products. (n.d.). The Importance of Inerting.
- MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
- ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions.
- ResearchGate. (2025). Analysis of Aromatic Amines in Surface Waters.
- Sciencemadness.org. (2025). How do you store chemicals in inert gas?.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- Trustrade. (2023). Storage conditions for chemicals in the laboratory.
- Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
- Reddit. (2023). Are amines often yellow?.
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- Benchchem. (n.d.). Preventing degradation of Cyclononanamine during storage.
- Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Chemistry Stack Exchange. (2012). By what reaction does (–)-sparteine decompose in ambient conditions?.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
- Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials.
- Google Patents. (n.d.). US4861914A - Discoloration inhibitors for aromatic amines.
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Methyl 4-amino-2-methoxy-5-nitrobenzoate degradation pathways and stability issues
Welcome to the dedicated technical support center for Methyl 4-amino-2-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate potential challenges, ensure the integrity of your experimental results, and streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses four key functional groups that dictate its chemical behavior and stability: a methyl ester, an aromatic amine, a methoxy ether, and a nitro group on the benzene ring.[1] The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The aromatic amine is prone to oxidation, which can be accelerated by light and certain metal ions. The nitro group is relatively stable but can be reduced under specific conditions. The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The interplay of these groups makes the molecule susceptible to a range of degradation pathways.
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place.[2] Aromatic amines can be sensitive to light, so protection from photolytic degradation is crucial.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidative degradation of the amino group.[2] It is advisable to store the solid compound at room temperature or in a refrigerator, avoiding repeated freeze-thaw cycles if dissolved in a solvent.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: Based on the molecule's structure, the most probable degradation pathways under stress conditions include:
-
Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-amino-2-methoxy-5-nitrobenzoic acid, under acidic or basic conditions.[2][4]
-
Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways.[3]
-
Reduction of the Nitro Group: Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[5][6]
Q4: Are there any known incompatibilities with common solvents or excipients?
A4: While specific incompatibility studies for this molecule are not widely published, general chemical principles suggest potential issues. Protic solvents may participate in hydrolysis, especially at non-neutral pH. Highly reactive excipients, particularly those with oxidative potential, could lead to the degradation of the amino group. It is always recommended to perform compatibility studies with your specific formulation or solvent system.
Troubleshooting Guide
Issue 1: Appearance of a New Peak in HPLC Analysis During a Stability Study.
Probable Cause A: Hydrolysis of the Methyl Ester.
-
Explanation: The most common degradation pathway in aqueous solutions, especially under acidic or basic conditions, is the hydrolysis of the methyl ester to form 4-amino-2-methoxy-5-nitrobenzoic acid.[2][4] This degradant will have a different retention time in reverse-phase HPLC, typically eluting earlier than the parent compound due to its increased polarity.
-
Solution:
-
Confirm Identity: Co-inject a standard of 4-amino-2-methoxy-5-nitrobenzoic acid if available. Alternatively, collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm its mass.
-
pH Control: If hydrolysis is confirmed, ensure that the pH of your formulation or solution is maintained in a neutral range where the rate of hydrolysis is minimized.
-
Solvent Selection: For non-aqueous applications, use aprotic solvents to prevent hydrolysis.
-
Probable Cause B: Oxidative Degradation.
-
Explanation: The aromatic amine is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. This can lead to the formation of various colored byproducts.
-
Solution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., by sparging solvents with nitrogen or argon).
-
Antioxidants: Consider the addition of antioxidants to your formulation, if compatible with your application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
Light Protection: Always protect solutions from light by using amber vials or covering containers with aluminum foil.[3]
-
Issue 2: The Solid Compound Develops a Yellow or Brownish Color Over Time.
-
Explanation: The development of color in the solid state is often an indicator of oxidative degradation or the formation of charge-transfer complexes. Aromatic amines are known to darken upon exposure to air and light.[2]
-
Solution:
-
Proper Storage: Ensure the compound is stored in a tightly sealed container, in the dark, and preferably under an inert atmosphere.[2]
-
Purity Check: Analyze the discolored material by HPLC to quantify the level of impurities. For many applications, a slight discoloration may not significantly impact the purity and performance.
-
Re-purification: If the purity has dropped below an acceptable level, re-purification by recrystallization or chromatography may be necessary.
-
Issue 3: Poor Mass Balance in a Forced Degradation Study.
-
Explanation: A poor mass balance, where the sum of the parent compound and all observed degradants is significantly less than 100%, can indicate several issues. It may be that some degradants are not being detected by your analytical method (e.g., they do not have a chromophore for UV detection), or they may be volatile or have adsorbed onto the container surface.
-
Solution:
-
Method Validation: Ensure your analytical method is truly stability-indicating and capable of detecting all potential degradation products. This may require using a photodiode array (PDA) detector to check for peaks at different wavelengths.[7]
-
Alternative Detectors: Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which do not rely on a chromophore for detection.
-
Check for Volatiles: Use gas chromatography (GC) to analyze for any volatile degradation products that may have formed.
-
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound under common stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradants and establish the stability-indicating nature of an analytical method.[8][9]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Keep a sample of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a solution of the compound in a suitable solvent.
-
Photostability: Expose a solution and a solid sample to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[7]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Langg, L., & Jensen, H. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(10), 22-29. [Link]
-
G, S. K., & S, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
Pandey, A., Chauhan, A., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Environmental Science and Pollution Research, 22(12), 9499–9507. [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Baokar, S. A., & Shinde, S. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
BioPhorum Development Group Forced Degradation Workstream. (2023). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 113(3), 735-746. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Jones, J. K. N., & Wall, R. A. (1970). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications, (10), 589-590. [Link]
-
ChemBK. (2024). 4-Amino-2-methoxy-5-nitrobenzoicacid methyl ester. Retrieved from [Link]
-
Huang, C.-H., Hsieh, Y.-H., & Lin, C.-F. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Catalysts, 11(5), 587. [Link]
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Navigating the Final Frontier of Purity: A Technical Support Guide to Removing Residual Solvents from Methyl 4-amino-2-methoxy-5-nitrobenzoate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a target molecule is often just the beginning of a meticulous journey. The subsequent purification steps are paramount to ensuring the safety, efficacy, and stability of the final compound. One of the most persistent challenges in this phase is the removal of residual solvents, which can be entrapped within the crystal lattice of the synthesized product. This guide provides a comprehensive technical support framework for addressing the specific challenges of removing residual solvents from Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key intermediate in various synthetic pathways.
This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Challenge: The Nature of this compound and Solvent Entrapment
This compound is a yellow crystalline solid.[1] Its synthesis often involves polar protic solvents such as methanol and ethanol.[1] The presence of amino, methoxy, and nitro groups on the benzene ring contributes to its polarity and potential for hydrogen bonding, which can lead to strong interactions with solvent molecules. These interactions can result in the incorporation of solvent molecules into the growing crystal lattice during precipitation or crystallization, making their subsequent removal challenging.
The primary goal of residual solvent removal is to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q3C guidelines classify solvents based on their toxicity and provide permissible daily exposure (PDE) limits.[2] Therefore, a robust solvent removal strategy is not just a matter of good science, but a critical regulatory requirement.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the removal of residual solvents from this compound in a direct question-and-answer format.
Question 1: After initial filtration and drying, my product still shows high levels of methanol/ethanol in the Gas Chromatography (GC) analysis. What is the most likely cause and the first step to address this?
Answer: The most probable cause is the entrapment of solvent molecules within the crystal structure of your compound. A simple filtration and air drying are often insufficient to remove these occluded solvents. The initial and most effective step to address this is recrystallization .
Recrystallization is a powerful purification technique that relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[3][4][5] By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, you encourage the formation of highly ordered, pure crystals, while the impurities and entrapped solvents remain in the mother liquor.[3][4][5]
Question 2: How do I choose the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Inertness: The solvent should not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final product.
-
Dissolves impurities well at all temperatures or not at all.
For this compound, which is soluble in methanol and ethanol, these solvents can be good starting points for recrystallization. However, using the same solvent from the reaction can sometimes be less effective at removing itself. A good strategy is to explore a solvent pair. For instance, you could dissolve your compound in a minimal amount of hot methanol or ethanol and then slowly add a less polar "anti-solvent" like water or a hydrocarbon (e.g., heptane) until the solution becomes slightly turbid. Then, reheating to get a clear solution followed by slow cooling can yield high-purity crystals.
A systematic approach to solvent selection is crucial. Small-scale solubility tests with a few milligrams of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with heating will help you identify the optimal solvent or solvent system.
Question 3: I've performed recrystallization, but my residual solvent levels are still not meeting the ICH guidelines. What are my next steps?
Answer: If recrystallization alone is insufficient, the next critical step is rigorous drying under vacuum and gentle heat . A standard laboratory oven is often inadequate. A vacuum oven is essential for removing stubborn, entrapped solvents.
The principle behind vacuum drying is that reducing the pressure above a liquid lowers its boiling point, allowing for evaporation at a lower temperature. This is particularly important for thermally sensitive compounds.
Here are the key parameters to consider for vacuum drying:
-
Temperature: The temperature should be high enough to facilitate solvent removal but well below the compound's melting or decomposition point. A good starting point is 40-50°C. The reported boiling point of this compound is 429.0 °C, and the flashing point is 232.9°C, suggesting good thermal stability at moderately elevated temperatures.[1] However, it is always prudent to start with a lower temperature and increase it gradually if needed, while monitoring for any signs of degradation (e.g., color change).
-
Vacuum: A deep vacuum (low pressure) is more effective at removing solvents. Aim for a pressure below 10 mbar.
-
Time: Drying for a prolonged period (e.g., 12-24 hours) is often necessary to ensure complete removal of entrapped solvents.
-
Inert Gas Bleed: A slow bleed of an inert gas like nitrogen can help to carry away the solvent vapors, further enhancing the drying process.
Question 4: I am concerned about the thermal stability of my compound during prolonged vacuum drying. Are there any alternative techniques?
Answer: Yes, if you have concerns about thermal degradation, you can explore alternative or complementary techniques:
-
Slurry Washing: This involves suspending the crystalline product in a solvent in which it is poorly soluble but the entrapped solvent is miscible. The slurry is stirred for a period, allowing the entrapped solvent to diffuse out of the crystals and into the bulk solvent. The product is then filtered and dried. A non-polar solvent like heptane could be a good choice for washing a product that has been crystallized from a polar solvent like ethanol.
-
Solvent Displacement: This is a variation of recrystallization where the crude, still-wet product from a primary solvent is dissolved in a second, higher-boiling solvent in which it is also soluble. The lower-boiling, entrapped solvent is then removed by distillation. The product is then crystallized from the second solvent. This technique is more complex but can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the removal of residual solvents?
A1: The gold standard and regulatory-accepted method for quantifying residual solvents is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID).[2] For enhanced sensitivity and to avoid introducing non-volatile components of your sample onto the GC column, Headspace GC (HS-GC) is the preferred technique. In HS-GC, the sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile residual solvents, is injected into the GC.
Q2: My compound is a yellow powder. Can I rely on visual inspection to determine if it's dry?
A2: No. While a free-flowing powder that does not appear clumpy is a good sign, visual inspection is not a reliable indicator of the absence of residual solvents, especially those entrapped within the crystal lattice. Only a validated analytical method like GC can provide quantitative data on residual solvent levels.
Q3: I've tried multiple recrystallizations and prolonged vacuum drying, but a particular solvent is still present above the acceptable limit. What could be happening?
A3: This situation suggests the formation of a solvate , which is a stable crystalline compound that includes the solvent in its molecular structure in a fixed stoichiometric ratio. In this case, simply increasing the drying time or temperature may not be effective without disrupting the crystal structure. To break a solvate, you may need to:
-
Recrystallize from a different solvent system that does not form a solvate.
-
Employ a technique like slurry washing in an anti-solvent to displace the solvating molecule.
-
In some cases, carefully controlled heating to a temperature that will break the solvate without decomposing the compound may be necessary, but this should be approached with caution and careful analytical monitoring.
Q4: What are the ICH classes of solvents, and why are they important?
A4: The ICH Q3C guidelines categorize residual solvents into three classes based on their risk to human health:
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.
-
Class 3: Solvents with low toxic potential. Knowing the class of the solvents used in your synthesis is crucial for setting the appropriate acceptance criteria for your final product and for ensuring patient safety.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating with a hot plate may be necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the first sign of persistent turbidity appears. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Initial Drying: Allow the crystals to air-dry on the filter for a short period by continuing to pull a vacuum.
Protocol 2: Vacuum Oven Drying
-
Preparation: Spread the recrystallized and filtered product thinly on a clean watch glass or drying tray to maximize the surface area.
-
Loading: Place the sample in a vacuum oven.
-
Drying:
-
Set the temperature to 40-50°C.
-
Apply a vacuum, aiming for a pressure below 10 mbar.
-
If available, introduce a slow nitrogen bleed into the oven.
-
Dry for 12-24 hours.
-
-
Analysis: After drying, allow the sample to cool to room temperature under vacuum before removing it from the oven. Analyze a small portion of the sample by GC to determine the residual solvent levels. If the levels are still too high, continue drying and re-analyze.
Visualizing the Workflow
The following diagram illustrates the decision-making process for removing residual solvents from this compound.
Caption: Workflow for residual solvent removal.
By following this structured approach, grounded in the principles of crystallization and physical chemistry, researchers can confidently and effectively remove residual solvents from this compound, ensuring the production of high-purity compounds suitable for their intended applications.
References
-
University of Rochester. How To: Purify by Crystallization. Available from: [Link]
-
ChemBK. 4-amino-2-methoxy-5-nitrobenzoic acid. Available from: [Link]
-
CK-12 Foundation. Methods of Purification of Organic Compounds. Available from: [Link]
-
Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available from: [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
U.S. Food and Drug Administration. Q3C — Tables and List Guidance for Industry. Available from: [Link]
-
Agilent. Residual Solvent Analysis of Pharmaceutical Products. Available from: [Link]
-
Agilent. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Available from: [Link]
-
Innoteg. The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Available from: [Link]
-
Shimadzu. Residual Solvents - secrets of science. Available from: [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available from: [Link]
-
European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available from: [Link]
Sources
Technical Support Center: Challenges in the Purification of Substituted Anilines
Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure substituted anilines. As an experienced application scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification strategies. The information herein is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental choices.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of substituted anilines, offering probable causes and actionable solutions.
Issue 1: Product Discoloration (Yellow to Brown) During or After Purification
Question: My freshly purified substituted aniline is a nice colorless or pale-yellow oil/solid, but it quickly turns yellow, red, or brown upon standing. What is causing this, and how can I prevent it?
Answer:
This is a classic and frequent challenge with anilines. The discoloration is primarily due to air oxidation and polymerization.[1] The amino group in anilines is susceptible to oxidation, which leads to the formation of highly colored impurities like p-benzoquinone and polymeric by-products.[2][3]
Causality and Prevention Strategy:
-
Atmospheric Oxygen: The primary culprit is atmospheric oxygen, often accelerated by light.
-
Acidic Impurities: The presence of residual acidic impurities can catalyze this degradation process.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct all purification and handling steps under an inert atmosphere (e.g., nitrogen or argon). This includes purging your chromatography column and solvents with an inert gas before use and collecting fractions under a blanket of inert gas.[1]
-
Acid Removal: Before purification, ensure all acidic residues from the reaction workup are completely removed. A wash with a mild aqueous base like sodium bicarbonate solution is highly recommended.[1]
-
Storage: Store the purified aniline under an inert atmosphere, protected from light (e.g., in an amber vial), and at a low temperature.
-
Antioxidant Treatment: For long-term storage, consider adding a small amount of a reducing agent like stannous chloride, which can help remove sulfur-containing impurities that promote oxidation.[4][5]
Issue 2: Poor Separation of Closely Related Isomers or Impurities by Column Chromatography
Question: I am struggling to separate my desired substituted aniline from a closely running impurity or a regioisomer using silica gel column chromatography. What can I do to improve the separation?
Answer:
Separating closely related aniline isomers or impurities with similar polarities is a common chromatographic challenge. The basicity of the aniline's amino group can also lead to problematic interactions with the acidic silica gel.
Causality and Optimization Strategy:
-
Insufficient Selectivity: The chosen mobile phase may not have sufficient selectivity to differentiate between the compounds.
-
Strong Adsorption: The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Employ a shallow gradient elution instead of an isocratic one. This can significantly improve the resolution of closely eluting compounds.[1]
-
Solvent System: Experiment with different solvent systems. If a standard hexane/ethyl acetate system fails, try alternatives like toluene/ethyl acetate or dichloromethane/methanol, which can offer different selectivity.[6]
-
-
Modify the Stationary Phase:
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers superior resolution compared to standard flash chromatography.[1][9] A C18 or phenyl-hexyl column can provide the necessary selectivity.[1]
Table 1: Suggested Starting Solvent Systems for Silica Gel Chromatography of Substituted Anilines
| Polarity of Analyte | Suggested Solvent System | Modifier (if needed) |
| Non-polar | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.1% Triethylamine |
| Moderately Polar | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | 0.1% Triethylamine |
| Polar | Ethyl Acetate / Methanol (e.g., 98:2 to 9:1) | 0.1% Triethylamine |
Issue 3: Low Recovery of Product After Column Chromatography
Question: I am experiencing a significant loss of my substituted aniline product after performing column chromatography on silica gel. What could be the reason, and how can I improve my yield?
Answer:
Low recovery is often due to irreversible adsorption of the basic aniline onto the acidic silica gel or decomposition on the column.[1][2]
Causality and Mitigation Strategy:
-
Irreversible Adsorption: The lone pair on the nitrogen of the aniline forms a strong interaction with the acidic silanol groups of the silica gel, leading to material that does not elute from the column.
-
Compound Instability: Some substituted anilines can be unstable on the acidic surface of silica gel, leading to degradation during the purification process.[2]
Troubleshooting Steps:
-
TLC Stability Test: Before committing to a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent. If you observe streaking or the appearance of new spots, your compound is likely unstable on silica.[6]
-
Base-Treated Silica/Eluent: As mentioned previously, adding triethylamine to the eluent or using silica gel pre-treated with triethylamine can passivate the acidic sites and minimize irreversible adsorption.[1][8]
-
Use Alumina: Neutral or basic alumina is an excellent alternative stationary phase for purifying basic compounds like anilines.[6]
-
Flush the Column: After your product has eluted, flush the column with a highly polar solvent mixture (e.g., 10% methanol in dichloromethane) to see if any of your product was strongly retained.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude substituted aniline?
A1: Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from the synthesis.[2][3] For instance, in a nitration followed by reduction, you might find unreacted nitro-precursor.[10]
-
Degradation Impurities: As discussed, these are primarily oxidation and polymerization products that cause discoloration.[2][3]
-
Elemental Impurities: If metal catalysts were used in the synthesis (e.g., palladium for cross-coupling reactions), trace amounts of these metals might be present.[2][3]
Q2: Is recrystallization a good method for purifying substituted anilines?
A2: Yes, recrystallization can be a very effective method, especially for solid anilines and for removing impurities with different solubility profiles.[11][12] The key is to find a suitable solvent or solvent system where the aniline has high solubility at elevated temperatures and low solubility at room temperature or below.[11] Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.[11]
Q3: How can I remove unreacted starting aniline from my reaction mixture?
A3: An acid-base extraction is a highly effective and straightforward method.[7][13][14]
-
Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble anilinium salt, which will move into the aqueous layer.[7][13]
-
Separate the layers. The organic layer will now be free of the aniline.
-
If your desired product is also basic, this method may not be suitable. In such cases, chromatography is the preferred method.
Q4: My synthesis involved a palladium catalyst. How can I remove residual metal from my aniline product?
A4: Residual palladium can be problematic, especially in pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite: This can remove insoluble palladium black.[15]
-
Activated Carbon: Treatment with activated carbon can adsorb some palladium species.[15]
-
Metal Scavengers: The most effective method is often the use of solid-supported metal scavengers. Resins functionalized with thiols (e.g., Si-Thiol) or other ligands have a high affinity for palladium and can efficiently remove it from solution.[15][16][17][18] You simply stir the crude product solution with the scavenger resin and then filter it off.[15]
Experimental Workflows and Diagrams
Workflow 1: General Purification Strategy for a Crude Substituted Aniline
This workflow outlines a comprehensive approach to purifying a substituted aniline, incorporating troubleshooting steps.
Caption: A general workflow for the purification of substituted anilines.
Diagram 1: Troubleshooting Logic for Common Purification Challenges
This diagram illustrates the decision-making process when encountering common issues.
Caption: Troubleshooting logic for common purification challenges.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
LibreTexts. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
- Google Patents. (2024). CN111056954A - Aniline purification method.
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
-
ACS Publications. (2024). Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
Sources
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Minimizing impurity formation in the synthesis of pharmaceutical intermediates
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive resource for minimizing impurity formation in the synthesis of pharmaceutical intermediates. This guide is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to proactively address challenges in your synthetic processes.
Frequently Asked Questions (FAQs)
This section addresses common questions about impurity formation and control, providing a foundational understanding for troubleshooting and process optimization.
Q1: What are the primary sources of impurities in pharmaceutical intermediates?
A1: Impurities can be introduced at various stages of the manufacturing process and are broadly categorized based on their origin.[1] Understanding these sources is the first step in effective control.
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis and appear in the final product.[1][2]
-
Side Reactions: Unintended reactions between starting materials, intermediates, or reagents can generate by-products.[3] For example, in Grignard reactions, a common side product is biphenyl, formed from a coupling reaction between the Grignard reagent and unreacted aryl halide.[4]
-
Degradation Products: The drug substance itself can degrade over time due to factors like temperature, light, pH, or reaction with excipients.[5][6] Common degradation pathways include hydrolysis, oxidation, and photolysis.[7]
-
Intermediates: Unreacted intermediates from a previous synthetic step can be carried over into the next.
-
Catalysts and Reagents: Residual catalysts (e.g., heavy metals) or excess reagents can remain in the final product.[8]
-
Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed are a common type of impurity.[1]
Q2: How do reaction conditions influence impurity formation?
A2: Reaction conditions play a critical role in directing the course of a chemical transformation and can significantly impact the impurity profile.
-
Temperature: Higher temperatures can increase the rate of side reactions and degradation, leading to a higher impurity load.[4]
-
pH: The pH of the reaction mixture can influence the stability of both the desired product and any intermediates. For molecules with hydrolytically sensitive functional groups like esters or amides, pH control is crucial to prevent degradation.[6][9]
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products or allow for the slow formation of thermodynamically favored by-products.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can affect the concentration of reactive species and influence the selectivity of the reaction, thereby minimizing side reactions.
Q3: What are the most common analytical techniques for impurity profiling?
A3: A suite of analytical techniques is employed to detect, identify, and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for identifying and quantifying organic impurities due to its versatility and sensitivity.[10]
-
Gas Chromatography (GC): GC is particularly effective for analyzing volatile impurities, such as residual solvents.[11] It is often coupled with Mass Spectrometry (GC-MS) for definitive identification.[12][13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of impurities and can be used to elucidate their structures, especially when coupled with a chromatographic technique (LC-MS or GC-MS).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities after they have been isolated.[14]
Q4: What are "protecting groups," and how can they contribute to impurity formation?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting in subsequent steps of a synthesis.[15] While essential for complex syntheses, they can also be a source of impurities.
-
Incomplete Protection or Deprotection: If the protection or deprotection reaction does not go to completion, it can result in a mixture of protected, partially protected, and unprotected species.
-
Side Reactions during Protection/Deprotection: The reagents used to add or remove protecting groups can sometimes cause side reactions on other parts of the molecule.
-
Orthogonal Strategy Failure: In complex syntheses with multiple protecting groups, an "orthogonal" strategy is used where each type of protecting group can be removed under specific conditions without affecting the others.[16] If this selectivity is not perfect, unintended deprotection can occur, leading to impurities.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and analysis of pharmaceutical intermediates.
Troubleshooting High Impurity Levels in a Synthesis
If you observe an unexpectedly high level of impurities in your reaction, this guide will help you identify the root cause and implement corrective actions.
| Symptom | Potential Causes | Recommended Actions |
| High levels of starting material in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time, temperature, or stoichiometry of the excess reagent. 2. Re-evaluate the purification method (e.g., recrystallization solvent, chromatography conditions). |
| Presence of a known by-product at elevated levels | 1. Non-optimal reaction conditions (temperature, concentration, stoichiometry). 2. Poor quality of starting materials or reagents. | 1. Optimize reaction conditions using a Design of Experiments (DoE) approach.[17] 2. Verify the purity of all starting materials and reagents. |
| Appearance of a new, unidentified impurity | 1. Degradation of the product under reaction or work-up conditions. 2. Contamination from an external source (e.g., solvent, glassware). | 1. Conduct forced degradation studies (stress testing) to understand the product's stability.[9] 2. Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Inconsistent impurity profile between batches | 1. Variability in the quality of starting materials. 2. Poor control over reaction parameters. | 1. Establish stringent quality control specifications for all raw materials.[2] 2. Implement robust process controls to ensure batch-to-batch consistency. |
Workflow for Investigating High Impurity Levels:
Caption: A systematic workflow for troubleshooting high impurity levels.
Troubleshooting Common HPLC Issues in Impurity Analysis
Accurate analytical data is crucial for process control. This guide addresses common problems encountered during HPLC analysis of impurities.[18][19]
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Column overload - Secondary interactions with the stationary phase - Column void | - Reduce sample concentration - Adjust mobile phase pH or use an additive to mask silanol groups - Replace the column |
| Peak Splitting or Broadening | - Incompatibility between sample solvent and mobile phase - Clogged column frit - Column degradation | - Dissolve the sample in the mobile phase whenever possible[20] - Backflush the column or replace the frit - Replace the column |
| Noisy or Drifting Baseline | - Contaminated mobile phase or detector cell - Air bubbles in the system - Inadequate mobile phase mixing | - Use high-purity solvents and flush the system[21] - Degas the mobile phase - Ensure proper mixing and priming of the pump |
| Variable Retention Times | - Fluctuation in mobile phase composition - Temperature variations - Column equilibration issues | - Check pump performance and ensure accurate solvent mixing[22] - Use a column oven for temperature control - Ensure the column is fully equilibrated before injection |
Best Practices & Protocols
This section provides detailed, step-by-step methodologies for key workflows aimed at minimizing impurity formation.
Protocol 1: Optimizing Reaction Conditions Using Design of Experiments (DoE)
DoE is a powerful statistical tool for systematically optimizing multiple reaction variables simultaneously to minimize impurities and maximize yield.[23]
Objective: To identify the optimal combination of temperature, reaction time, and reagent stoichiometry to minimize the formation of a known impurity.
Step-by-Step Methodology:
-
Define Factors and Ranges: Identify the key reaction parameters (factors) that could influence impurity formation (e.g., Temperature, Time, Reagent Equivalents). For each factor, define a practical high and low value.[23]
-
Select a DoE Design: For 3-4 factors, a factorial or response surface design is often suitable. Software packages like JMP or Design-Expert can be used to generate the experimental plan.[17]
-
Run the Experiments: Execute the series of experiments as laid out by the DoE design, ensuring that each run is performed with care and consistency. It's often beneficial to randomize the run order to avoid systematic bias.
-
Analyze the Results: Input the results (e.g., % product, % impurity) into the DoE software. The software will generate a statistical model that quantifies the effect of each factor and their interactions on the responses.
-
Identify Optimal Conditions: Use the model to predict the combination of factor settings that will result in the lowest level of the target impurity while maintaining a high yield of the desired product.
-
Confirmation Run: Perform a final experiment at the predicted optimal conditions to verify the model's prediction.
Logical Relationship in DoE:
Caption: The iterative process of reaction optimization using DoE.
Protocol 2: A Systematic Approach to Impurity Identification
When an unknown impurity is detected at a level that requires identification (as per ICH guidelines), a structured approach is necessary.[14]
Objective: To elucidate the structure of an unknown impurity.
Step-by-Step Methodology:
-
Initial Characterization with LC-MS: Analyze the sample using a high-resolution LC-MS system. This will provide an accurate mass of the impurity, which can be used to determine its molecular formula. The fragmentation pattern can also offer initial structural clues.[14]
-
Enrichment and Isolation: If the impurity concentration is low, it may need to be enriched or isolated for further analysis. Techniques like solid-phase extraction (SPE) or preparative HPLC can be used.[10]
-
Structural Elucidation with NMR: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity. This data is used to piece together the chemical structure.
-
Orthogonal Synthesis (Confirmation): To definitively confirm the proposed structure, synthesize the suspected impurity via an independent chemical route.[14]
-
Comparative Analysis: Compare the analytical data (e.g., retention time in HPLC, mass spectrum, NMR spectra) of the synthesized standard with the impurity observed in the original sample. A perfect match confirms the structure.
Impurity Identification Workflow:
Caption: A multi-technique workflow for impurity structure elucidation.
References
-
Veeprho. (2020, July 17). Drug Degradation Mechanism. [Link]
-
SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Pharma Learning In Depth. (2024, January 1). Drug Degradation and Impurity Formation Pathways [Video]. YouTube. [Link]
-
Wu, Y. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. C&EN. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
ACS Publications. (n.d.). Novel strategies for process-related impurity clearance during Biologics' manufacturing. [Link]
-
Qiu, F., & Norwood, D. L. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Drug Understanding: Chemistry, Formulation, and Stability. John Wiley & Sons. [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. [Link]
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Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]
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ResolveMass. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]
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Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. [Link]
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hplctools.com. (n.d.). HPLC Troubleshooting Guide. [Link]
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Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]
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separaciones.com. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
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PubMed. (n.d.). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. [Link]
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BioPharm International. (2022, November 2). Removing Residual Impurities. [Link]
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Slideshare. (2015, September 24). Use of gc and gcms in api analysis. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (2025, August 6). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]
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GalChimia. (2008, March 1). Reaction optimization using DoE. [Link]
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ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]
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Prof. G. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
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Synthace. (2023, July 6). DOE Process: A Step-by-Step Guide to How It Works. [Link]
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IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Optimizing the Reaction by Minimizing Impurities. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Amidation. [Link]
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Baertschi, S. W., & Teasdale, A. (2016). Impurity investigations by phases of drug and product development. In Impurity Control in Drug Development. Academic Press. [Link]
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Dealing with colored impurities in aromatic nitro compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common, yet often challenging, issue of colored impurities in aromatic nitro compounds. These impurities can compromise product purity, affect downstream reactions, and complicate analytical characterization. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively in your laboratory work.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format to provide direct and actionable advice.
Q1: My crude nitroaromatic product is intensely yellow or red-brown right after synthesis. What are the likely impurities?
A1: An intense color in your crude product is a strong indicator of side reactions during the nitration process. The specific hue can offer clues to the identity of the major byproducts. The most common culprits fall into a few distinct categories.
-
Nitrophenols: If your starting material was a phenol or if reaction conditions promoted hydrolysis (e.g., presence of water at elevated temperatures), the formation of nitrophenols is highly probable.[1][2] These compounds are often yellow and are more polar than the desired nitroaromatic product.
-
Dinitro or Trinitro Compounds: Exceeding the optimal reaction temperature or using an overly aggressive nitrating agent can lead to over-nitration.[3] For example, the formation of dinitrobenzene as a byproduct in the synthesis of nitrobenzene is a common cause of a distinct yellow color.[3]
-
Azoxy and Azo Compounds: These impurities arise from partial reduction of the nitro group to nitroso and hydroxylamine intermediates, which then condense.[4][5] Azoxybenzenes, for instance, are typically yellow solids.[6] This can be particularly prevalent if the reaction medium has reducing capabilities or if certain metal catalysts are used.[7]
-
Charge-Transfer Complexes: Polynitrated aromatics (the impurities themselves) can form intensely colored charge-transfer complexes with unreacted, electron-rich starting materials.[8]
Below is a summary of common impurities and their characteristics:
| Impurity Class | Typical Color | Likely Cause | Relative Polarity |
| Dinitro/Trinitro Aromatics | Pale Yellow to Yellow | Over-nitration (high temperature, excess acid) | Higher than mono-nitro |
| Nitrophenols | Yellow to Orange | Hydrolysis, nitration of phenols | High (acidic) |
| Azoxy Compounds | Bright Yellow | Partial reduction and condensation | Moderate |
| Oxidation Byproducts | Dark Brown to Black | Air oxidation, harsh reaction conditions | Often highly polar |
Q2: I've performed a recrystallization, but my aromatic nitro compound is still yellow. What went wrong and what should I do next?
A2: This is a common issue and it typically points to one of two scenarios: either the chosen solvent was not optimal, or the impurity is co-crystallizing with your product.
Causality Analysis: Recrystallization purifies a compound by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[9] If an impurity has similar solubility characteristics to your product or is present in a very high concentration, it may not be fully removed in the mother liquor and can be re-incorporated into the crystal lattice as it forms.
Recommended Protocol: The next logical step is a decolorization treatment using activated carbon (charcoal), followed by a second recrystallization. Activated carbon has a highly porous structure with a vast surface area, which is exceptionally effective at adsorbing large, conjugated molecules responsible for color.[10][11]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the Sample: In an appropriately sized flask, dissolve your impure nitro compound in the minimum amount of a suitable hot recrystallization solvent.
-
Cool Slightly: Remove the flask from the heat source and allow the boiling to subside for a moment. This is a critical safety step to prevent the solution from boiling over when the carbon is added.[9]
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the sample's weight) to the solution. A spatula tip's worth is often sufficient for lab-scale purifications.
-
Reheat and Swirl: Gently swirl the flask and reheat the mixture to boiling for 2-5 minutes to ensure maximum adsorption of the colored impurities onto the carbon.
-
Perform Hot Gravity Filtration: Filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. Vacuum filtration must be avoided here, as the reduced pressure will cause the hot solvent to boil violently.[9]
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of your purified product.
-
Isolate Crystals: Collect the purified crystals by suction filtration.
Q3: How can I effectively remove highly polar colored impurities like nitrophenols?
A3: Highly polar impurities, especially acidic ones like nitrophenols, are often poorly removed by standard recrystallization from nonpolar solvents. For these, a liquid-liquid extraction using a basic wash or column chromatography is far more effective.
Method 1: Alkaline Wash (Liquid-Liquid Extraction) This industrial method is highly effective on a lab scale.[12] Nitrophenols are acidic and will be deprotonated by a weak base, forming a water-soluble salt that can be extracted from the organic phase.
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution. You will often see the color transfer from the organic layer to the aqueous layer.
-
Repeat the wash until the aqueous layer is no longer colored.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting solid can then be further purified by recrystallization if needed.
Method 2: Column Chromatography If your product contains a mixture of impurities with varying polarities, column chromatography is the most powerful purification technique.[13][14] The stationary phase (typically silica gel) is highly polar. Nonpolar compounds will travel through the column quickly, while polar compounds will have stronger interactions and elute more slowly.[13] This allows for a clean separation of your less polar nitroaromatic product from highly polar colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways leading to colored impurities during nitration?
A1: The formation of colored impurities is intrinsically linked to the chemistry of the nitration reaction and the reactivity of aromatic systems. The diagram below illustrates the main pathways.
Caption: Primary pathways to colored impurities during nitration.
-
Pathway 1: Over-Nitration: The electron-withdrawing nitro group deactivates the aromatic ring, but under forcing conditions (high temperature or excess acid), a second or third nitration can occur, yielding yellow dinitro or trinitro byproducts.[3]
-
Pathway 2: Nitrophenol Formation: If the substrate is a phenol, the activating hydroxyl group directs nitration to the ortho and para positions.[15][16] Even with other substrates, harsh conditions can cause hydrolysis of the starting material or product, leading to phenolic impurities that are subsequently nitrated.[17]
-
Pathway 3: Reductive Condensation: The reduction of nitroaromatics is a stepwise process. If conditions allow for partial reduction, intermediates like nitrosoarenes and N-phenylhydroxylamines can form and then condense with each other to produce colored azoxy compounds.[4][5]
Q2: When should I choose column chromatography over recrystallization for purification?
A2: The choice between these two powerful purification techniques depends on the nature of the impurities and the quantity of material. The decision-making process can be visualized as follows.
Caption: Decision workflow for purification of nitroaromatics.
| Technique | Principle | Best For... | Not Ideal For... |
| Recrystallization | Difference in solubility | Removing small amounts of impurities from a large amount of product. | Separating mixtures with multiple components or when impurities have similar solubility.[9] |
| Activated Carbon | Adsorption of large, conjugated molecules | Removing intensely colored, trace-level impurities. | Removing colorless impurities or large quantities of impurities.[10] |
| Column Chromatography | Difference in polarity/adsorption | Separating complex mixtures, isomers (ortho/para), or when impurities have similar solubility to the product.[15][18] | Purifying very large quantities of material (can be resource-intensive). |
Q3: What are the best analytical techniques to identify and quantify these colored impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The primary methods used are chromatographic, often coupled with spectroscopic detectors.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[19] A UV-Vis detector is particularly effective because the colored impurities, by their nature, are chromophoric.[20]
-
Gas Chromatography (GC): Ideal for volatile nitroaromatics and their byproducts. It can be coupled with various detectors, including Flame Ionization (FID), Electron Capture (ECD), or a Mass Spectrometer (MS).[20]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), this technique is invaluable. It provides molecular weight and fragmentation data, which allows for the definitive structural identification of unknown impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your final, purified product and can also be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.
For routine quality control, an HPLC-UV method is often sufficient. For in-depth investigation of unknown colored byproducts, LC-MS is the most powerful tool.[19]
References
[4] ResearchGate. (n.d.). General synthetic pathway for the formation of azoxybenzene/azobenzene from nitrobenzene. Retrieved from ResearchGate. [5] Oae, S., Fukumoto, T., & Yamagami, M. (1963). The Mechanism of Azoxybenzene Formation. This Bulletin, 36, 601. [22] Royal Society of Chemistry. (n.d.). Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions. Retrieved from RSC Publishing. [17] Vione, D., et al. (n.d.). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed. [6] Vedantu. (n.d.). Azoxybenzene can be obtained by the treatment of nitro-benzene with. Retrieved from Vedantu. [23] Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [18] Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from Chemistry Stack Exchange. [24] ResearchGate. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation | Request PDF. Retrieved from ResearchGate. [7] Allen. (n.d.). Nitrobenzene gives azoxybenzene and hydrazobenzene when reduced. Retrieved from Allen. [25] Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from MST.edu. [26] Patnaik, P., & Khoury, J. N. (2003). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. ResearchGate. [27] Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. [1] National Center for Biotechnology Information. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from PMC - NIH. [15] UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com. [13] University of California, Irvine. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from CDN. [2] Organic Chemistry Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [28] Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals. [14] ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from ResearchGate. [12] Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from Google Patents. [29] SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from SciELO. [16] Khan Academy. (n.d.). Nitration of Phenols (video). Retrieved from Khan Academy. [20] Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. [30] Google Patents. (n.d.). Method for eliminating color forming impurities from nitro compounds. Retrieved from Google Patents. [9] University of Colorado Boulder. (n.d.). Recrystallization. [10] Labster. (n.d.). Recrystallization Steps - Theory pages. Retrieved from Labster. [3] Sciencemadness Discussion Board. (2010). Yellow impurity in nitrobenzene?. Retrieved from Sciencemadness Discussion Board. [31] BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Retrieved from BenchChem. [32] BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbons. Retrieved from BenchChem. [33] MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [8] Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from Chemistry LibreTexts. [34] Google Patents. (n.d.). Improved method for eliminating color forming impurities from nitro compounds. Retrieved from Google Patents. [35] Google Patents. (n.d.). Method of crystallizing nitro products. Retrieved from Google Patents. [21] PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [36] ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved from ResearchGate. [19] AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma. [11] MDPI. (n.d.). Efficient Removal of Nitrobenzene and Its Compounds by Coconut Shell-Derived Activated Carbon. [37] National Center for Biotechnology Information. (n.d.). The Effect of Oxidative Modification of Activated Carbon on Adsorption of Aromatic Compounds from Aqueous Solutions. Retrieved from PMC - NIH.
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Technical Support Center: Method Refinement for Consistent Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can achieve consistent and high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways to produce this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route 1: Nitration of Methyl 4-amino-2-methoxybenzoate. This is a direct approach involving the electrophilic aromatic substitution of a nitro group onto the benzene ring. The methoxy and amino groups are ortho-, para-directing, and the nitro group is typically introduced at the 5-position due to steric hindrance and electronic effects.
-
Route 2: Amination of a pre-nitrated precursor. This route starts with a commercially available or synthesized nitrated benzoic acid derivative, which is then aminated. For instance, an amination reaction of 2-methoxy-5-nitrobenzoic acid can be performed.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a highly effective and common method for monitoring the reaction's progress. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexanes. The reaction is considered complete upon the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different Rf value.[2]
Q3: What are the ideal storage conditions for the final product?
A3: To prevent degradation, it is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
Question: My reaction is showing low conversion to the desired product, even after an extended reaction time. What could be the issue?
Answer: Low yields or incomplete reactions are common hurdles in organic synthesis. The root cause often lies in the reaction conditions or the quality of the reagents.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Suggested Solution |
| Insufficient Nitrating Agent Activity | The nitronium ion (NO₂⁺) is the active electrophile in nitration reactions. Its formation is dependent on the equilibrium between nitric acid and a strong dehydrating acid, typically sulfuric acid. If the concentration of the nitrating agent is too low or if it has been compromised by moisture, the reaction rate will be significantly reduced. Solution: Ensure you are using a fresh, concentrated nitric and sulfuric acid mixture. The temperature of the reaction should be carefully controlled, as higher temperatures can lead to the formation of dinitration byproducts.[3][4] |
| Inadequate Temperature Control | Nitration is an exothermic reaction. If the temperature is not kept low (typically between 0-15°C), the rate of side reactions, such as the formation of dinitro- and ortho-isomers, increases, leading to a lower yield of the desired meta-product.[3][4] Solution: Use an ice-salt bath to maintain a low and stable reaction temperature. Add the nitrating mixture slowly and dropwise to the substrate solution to control the exotherm.[3][4] |
| Poor Quality Starting Material | Impurities in the starting material can interfere with the reaction. For instance, if starting from Methyl 4-amino-2-methoxybenzoate, any residual acidic or basic impurities could neutralize the catalyst or react with the nitrating agent. Solution: Ensure the purity of your starting materials. Recrystallize or purify the starting material if necessary. |
Problem 2: Formation of Impurities and Purification Challenges
Question: I am observing multiple spots on my TLC plate, and I'm having difficulty purifying the final product. What are these impurities, and how can I remove them?
Answer: The formation of side products is a common issue in electrophilic aromatic substitution reactions. Understanding the potential impurities is key to devising an effective purification strategy.
Common Impurities and Purification Strategies
| Impurity | Formation Mechanism | Purification Strategy |
| Isomeric Byproducts (e.g., ortho- and para-isomers) | While the directing groups favor the formation of the desired isomer, small amounts of other isomers can still form. | Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating isomers. Recrystallization: If the solubility differences between the isomers are significant, recrystallization from a suitable solvent like methanol or ethanol can be an effective purification method.[4] |
| Dinitrated Products | If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.[3] | Column Chromatography: Dinitrated products are generally more polar and will have a lower Rf on TLC, allowing for separation by column chromatography. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted starting material in the crude product. | Acid-Base Extraction: If the starting material has a different acidity or basicity than the product, an acid-base wash during the workup can remove it. For example, unreacted 4-amino-2-methoxybenzoic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution.[2] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents. (2014-02-12).
-
This compound - ChemBK. (2024-04-09). Retrieved from [Link]
-
Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid - PrepChem.com. Retrieved from [Link]
-
Supporting Information - CDC Stacks. Retrieved from [Link]
-
Nitration of Methyl Benzoate. Retrieved from [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Retrieved from [Link]
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Validation & Comparative
A Definitive Guide to Structural Confirmation: Interpreting NMR Spectra for Methyl 4-amino-2-methoxy-5-nitrobenzoate
As a Senior Application Scientist, I've seen firsthand how unambiguous structural confirmation is the bedrock of successful drug discovery and development. A molecule's efficacy and safety are intrinsically tied to its precise three-dimensional structure. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. It provides a non-destructive window into the molecular framework, revealing detailed information about the chemical environment and connectivity of individual atoms.
This guide provides an in-depth, practical comparison of theoretical versus experimental NMR data to confirm the structure of a key synthetic intermediate: Methyl 4-amino-2-methoxy-5-nitrobenzoate . We will move beyond a simple checklist approach, delving into the causal reasoning behind spectral features and demonstrating how a multi-faceted NMR analysis provides a self-validating, irrefutable structural proof.
The Analytical Challenge: Predicting the NMR Signature
Before stepping into the lab, a robust theoretical prediction of the expected NMR spectrum is crucial. This predictive analysis, grounded in fundamental principles of chemical shift and spin-spin coupling, forms our hypothesis.[1][2]
The structure of this compound presents a fascinating case study in substituent effects on a benzene ring. The interplay between electron-donating groups (EDGs: -NH₂, -OCH₃) and electron-withdrawing groups (EWGs: -NO₂, -COOCH₃) creates a distinct electronic landscape, which will be reflected in the NMR spectrum.
Structure and Proton Environments:
Caption: Structure of this compound with key protons highlighted.
Predicted ¹H NMR Spectrum
Based on established substituent effects in aromatic systems, we can predict the following:[3][4][5]
-
Aromatic Protons (H-3 and H-6):
-
H-3 (Red): This proton is positioned between two strong electron-donating groups, the amino (-NH₂) and methoxy (-OCH₃) groups. This high electron density will shield the proton, shifting its signal significantly upfield (to a lower ppm value) in the aromatic region. It has no adjacent protons, so it is expected to be a singlet .
-
H-6 (Blue): This proton is adjacent (ortho) to the potent electron-withdrawing nitro group (-NO₂). This will deshield the proton, causing its signal to shift significantly downfield (to a higher ppm value). Like H-3, it has no adjacent protons and should also appear as a singlet .
-
-
Amine Protons (-NH₂): These protons will likely appear as a broad singlet. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[6]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet .
-
Methyl Ester Protons (-COOCH₃): These three protons are also equivalent and will present as a sharp singlet .
Predicted ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak.[3][7]
-
Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Therefore, six distinct signals are expected in the aromatic region (~110-160 ppm).
-
Other Carbons: Signals for the carbonyl carbon of the ester (~165-170 ppm), the methoxy carbon (~55-60 ppm), and the methyl ester carbon (~50-55 ppm) are also anticipated. In total, we expect nine distinct carbon signals.
Experimental Verification: A Step-by-Step Protocol
To test our hypothesis, we must acquire high-quality experimental data. The integrity of the final spectrum is critically dependent on meticulous sample preparation.[8][9]
Protocol for NMR Sample Preparation
-
Determine Sample Amount: For a standard ¹H NMR spectrum, weigh 5-10 mg of the this compound sample. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is preferable to reduce acquisition time.[8][10]
-
Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Ensure a sufficient volume (typically 0.6-0.7 mL) to achieve the proper sample height in the tube.[11]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial first. This allows for gentle vortexing or warming to ensure complete dissolution.
-
Filtration and Transfer: To avoid signal broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Air-Sensitive Samples (If Applicable): If the compound were sensitive to air or moisture, the sample would need to be prepared under an inert atmosphere using a Schlenk line or in a glovebox.[10][12]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Comparative Analysis: Aligning Prediction with Reality
Let's assume the experimental NMR spectra were acquired. The following table compares our predicted data with a set of hypothetical, yet realistic, experimental results.
| Proton Assignment | Predicted Multiplicity | Predicted δ (ppm) | Experimental δ (ppm) | Integration |
| H-6 | Singlet | ~8.0 - 8.2 | 8.15 | 1H |
| H-3 | Singlet | ~6.3 - 6.5 | 6.40 | 1H |
| -NH₂ | Broad Singlet | Variable | 5.95 | 2H |
| -OCH₃ | Singlet | ~3.9 - 4.1 | 3.98 | 3H |
| -COOCH₃ | Singlet | ~3.8 - 4.0 | 3.90 | 3H |
¹H NMR Interpretation
The experimental data shows a remarkable correlation with our predictions.
-
The two signals in the aromatic region at 8.15 ppm and 6.40 ppm are both singlets, each integrating to one proton. This is the "smoking gun" for the proposed substitution pattern, confirming the two aromatic protons are isolated from each other.
-
The downfield signal at 8.15 ppm is assigned to H-6 , which is deshielded by the adjacent nitro group.
-
The upfield signal at 6.40 ppm is assigned to H-3 , which is shielded by the neighboring methoxy and amino groups.
-
The signals at 3.98 ppm and 3.90 ppm are sharp singlets, each integrating to three protons, consistent with the methoxy and methyl ester groups, respectively.
-
A broad signal at 5.95 ppm integrating to two protons corresponds to the amino group.
Unambiguous Confirmation with 2D NMR Spectroscopy
While the ¹H NMR data is strongly suggestive, 2D NMR experiments provide the definitive, interlocking evidence to complete the structural puzzle.[13] These techniques reveal through-bond correlations, allowing us to piece together the molecular skeleton with certainty.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[14][15] In the COSY spectrum of our compound, there would be a complete absence of cross-peaks between the signals at 8.15 ppm (H-6) and 6.40 ppm (H-3), experimentally proving they are not on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[16] It allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at 6.40 ppm would show a cross-peak to a specific carbon signal in the ¹³C spectrum; we can now definitively label that carbon as C-3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the full molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[16][17] This is essential for placing the non-protonated (quaternary) carbons and confirming the overall connectivity. Key expected correlations would include:
-
The methyl ester protons (δ 3.90) would show a correlation to the carbonyl carbon (δ ~166 ppm).
-
The methoxy protons (δ 3.98) would show a correlation to C-2 .
-
Proton H-3 (δ 6.40) would show correlations to carbons C-1, C-2, C-4, and C-5 .
-
Proton H-6 (δ 8.15) would show correlations to carbons C-1, C-2, C-4, and C-5 .
-
The successful observation of these key HMBC cross-peaks locks the substituents into their correct positions on the aromatic ring, leaving no room for structural ambiguity.
Conclusion
The structural confirmation of this compound serves as an excellent model for the rigorous application of NMR spectroscopy. By first establishing a theoretical spectral hypothesis based on fundamental principles, we create a clear benchmark for our experimental results. The initial ¹H NMR provides strong evidence, particularly through the characteristic singlet patterns of the isolated aromatic protons. However, it is the comprehensive, multi-technique approach, incorporating 2D experiments like COSY, HSQC, and especially HMBC, that provides the interlocking, self-validating data required to meet the highest standards of scientific integrity in drug development and chemical research. The combination of these methods allows for a complete and unambiguous assignment of the molecule's constitution.
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A Senior Application Scientist's Guide to Exact Mass Determination of C₉H₁₀N₂O₅ by High-Resolution Mass Spectrometry
Introduction: Beyond Nominal Mass in Pharmaceutical Development
In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. For a candidate compound like 2,2'-Anhydrouridine (C₉H₁₀N₂O₅), a modified nucleoside with potential therapeutic applications, simply knowing its nominal mass of 226 Da is insufficient.[1] Isobaric interferences—different molecules that share the same integer mass—can lead to false identifications, jeopardizing entire research programs. High-Resolution Mass Spectrometry (HRMS) transcends this limitation by providing mass measurements with exceptional precision, typically to several decimal places.[2][3] This guide offers a comparative overview of leading HRMS technologies and presents a self-validating experimental workflow for the exact mass determination of C₉H₁₀N₂O₅, providing researchers with the high-confidence data essential for regulatory submission and intellectual property protection.
The core principle of HRMS lies in its ability to measure the exact mass of an ion, which is the calculated mass of a molecule based on the most abundant isotope of each element.[4] For C₉H₁₀N₂O₅, the theoretical monoisotopic mass is 226.05897 u . The minute difference between this exact mass and the integer mass is known as the mass defect. It is this precise value that allows us to distinguish our target from other potential molecules, a critical capability that underpins modern pharmaceutical analysis.[5]
Comparative Overview of Core HRMS Technologies
The choice of a mass analyzer is the most critical decision in designing an HRMS experiment. The three predominant technologies—Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—each offer a unique balance of resolution, mass accuracy, speed, and cost.
Time-of-Flight (TOF) Mass Spectrometry
TOF analyzers operate on a simple principle: ions are accelerated by an electric field and their time of flight across a fixed distance is measured.[6][7] Lighter ions travel faster and reach the detector first, while heavier ions arrive later.[6]
-
Expertise & Experience: The primary advantage of TOF instruments is their high acquisition speed and broad mass range.[8] Modern instruments incorporate a "reflectron," an ion mirror that corrects for small differences in the initial kinetic energy of the ions, significantly enhancing resolution.[9] While historically less accurate than other HRMS analyzers, contemporary TOF systems, particularly when coupled with orthogonal acceleration (oa-TOF), routinely achieve mass accuracies below 5 ppm, making them suitable for many drug development applications.[8]
Orbitrap Mass Spectrometry
The Orbitrap analyzer traps ions in an electrostatic field, where they orbit a central, spindle-shaped electrode.[10][11] The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio (m/z). This frequency is detected as an image current, which is then converted into a highly accurate mass spectrum using a Fourier Transform (FT) algorithm.[11][12]
-
Expertise & Experience: The Orbitrap is renowned for its excellent combination of high resolution (often exceeding 100,000 FWHM), high mass accuracy (<3 ppm), and ease of use.[10][13] Unlike FT-ICR, it does not require a superconducting magnet, making it a more compact and less maintenance-intensive system.[11] This balance of performance and practicality has made it a workhorse in pharmaceutical labs for metabolite identification, impurity profiling, and exact mass confirmation.[11][14]
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR is the gold standard for ultra-high-resolution mass spectrometry.[15] Ions are trapped within a Penning trap, which uses a powerful superconducting magnet and electric plates to confine them.[16] The cyclotron frequency of the orbiting ions is measured and converted to m/z via Fourier Transform.
-
Expertise & Experience: The strength of the magnetic field is directly proportional to the achievable resolution. Consequently, FT-ICR instruments can deliver unparalleled resolving power (often >1,000,000) and sub-ppm mass accuracy.[17][18][19] This extreme performance allows for the fine-structure analysis of isotopic patterns and the separation of extremely close isobaric species.[19] The trade-off is significant: FT-ICR instruments are large, expensive, and require specialized maintenance for their cryogenic systems, reserving their use for the most challenging analytical problems.[16]
Data Presentation: Performance Comparison of HRMS Analyzers
The following table summarizes the key performance characteristics of the discussed HRMS technologies to guide instrument selection.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution (FWHM) | 10,000 - 60,000 | 60,000 - >240,000 | >1,000,000 |
| Mass Accuracy | < 5 ppm (typically 2-5 ppm) | < 3 ppm (typically <1 ppm with internal calibration) | < 1 ppm (often in the parts-per-billion range) |
| Acquisition Speed | Very Fast (up to hundreds of spectra/sec) | Moderate to Fast | Slow |
| Principle of Operation | Ion flight time in a field-free drift tube[6][20] | Ion orbital frequency in an electrostatic field[10][11] | Ion cyclotron frequency in a magnetic field[15][16] |
| Key Advantage | High speed, wide mass range | Excellent balance of resolution, accuracy, and usability | Unmatched resolution and mass accuracy |
| Primary Limitation | Lower resolution compared to FT-based analyzers | Slower scan speed than TOF | High cost, large footprint, complex operation |
Experimental Protocol: Validated Workflow for C₉H₁₀N₂O₅ Exact Mass Confirmation
This protocol describes a self-validating method using Liquid Chromatography coupled to an Orbitrap mass spectrometer (LC-HRMS) for the confirmation of C₉H₁₀N₂O₅.
Objective: To measure the exact mass of a synthesized compound purported to be 2,2'-Anhydrouridine (C₉H₁₀N₂O₅) with a mass accuracy of < 2 ppm.
Methodology
-
Standard and Sample Preparation:
-
Rationale: Proper sample preparation is essential to ensure compatibility with the LC-MS system and to minimize matrix effects that can suppress ionization.[21]
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the C₉H₁₀N₂O₅ reference standard and the test sample in a 50:50 mixture of methanol and water.
-
Create a 1 µg/mL working solution by diluting the stock solution with the same solvent mixture.
-
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: Chromatographic separation is crucial for isolating the analyte of interest from impurities, formulation excipients, or biological matrix components, ensuring that the mass spectrometer analyzes a pure compound.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
-
High-Resolution Mass Spectrometry (Orbitrap):
-
Rationale: The Orbitrap is selected for its high resolving power, which is necessary to separate the analyte's isotopic peaks from any potential background ions, and its inherent high mass accuracy.[12] The use of an internal lock mass ensures continuous calibration, making the measurement self-validating and robust against environmental fluctuations.[13]
-
Parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode. The two nitrogen atoms in the uracil ring are readily protonated.
-
Expected Ion: [M+H]⁺
-
Theoretical Exact Mass ([M+H]⁺): 227.0668 u
-
Scan Range: m/z 100 - 500.
-
Resolution: 140,000 @ m/z 200.
-
Internal Calibration (Lock Mass): Enable the use of a known background ion (e.g., a common siloxane) for real-time mass correction.
-
-
-
Data Analysis and Validation:
-
Rationale: The combination of exact mass measurement and isotopic pattern matching provides orthogonal data points that build exceptionally high confidence in the elemental composition assignment.[12] A mass error below 2 ppm is the primary acceptance criterion.
-
Procedure:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule (227.0668 ± 5 ppm).
-
From the resulting chromatographic peak, obtain the high-resolution mass spectrum.
-
Determine the measured m/z from the spectrum.
-
Calculate the mass error in parts-per-million (ppm) using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000[10]
-
Compare the experimentally observed isotopic distribution with the theoretical pattern for C₉H₁₀N₂O₅. The relative intensity of the A+1 peak (primarily from the natural abundance of ¹³C) should match the theoretical prediction.
-
-
Experimental Workflow Diagram
Caption: Figure 1: LC-HRMS Workflow for Exact Mass Determination.
The Interplay of Resolution and Accuracy
It is crucial to understand that while related, mass resolution and mass accuracy are distinct parameters. High resolution is the ability to distinguish between two ions of very similar m/z.[22] This capability is a prerequisite for achieving high mass accuracy, as it ensures that the mass measurement of the target ion is not skewed by unresolved interferences. High mass accuracy is the closeness of the measured mass to the true theoretical mass.[12]
Caption: Figure 2: The Logic of High-Confidence Formula Assignment.
Conclusion
The exact mass determination of pharmaceutical compounds like C₉H₁₀N₂O₅ is a non-negotiable step in modern drug development. While TOF, Orbitrap, and FT-ICR mass spectrometers are all capable of high-resolution analysis, they offer different levels of performance and practicality. The Orbitrap analyzer, as detailed in the experimental protocol, represents a robust and widely accessible solution, providing the high mass accuracy and resolving power needed to confidently assign an elemental formula. By implementing a self-validating workflow that includes chromatographic separation and internal mass calibration, researchers can generate unimpeachable data that stands up to the scrutiny of both internal quality standards and external regulatory bodies.
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A Senior Application Scientist's Guide to Purity Assessment of Organic Intermediates: HPLC vs. GC-MS
In the synthesis of active pharmaceutical ingredients (APIs), the purity of organic intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy.[1] Rigorous analytical testing at each stage of the synthetic route is not merely a regulatory expectation but a fundamental pillar of robust process development. This guide provides an in-depth comparison of two instrumental techniques central to purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus will be on the practical application of these methods, delving into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in making informed decisions.
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, categorizing them into organic impurities, inorganic impurities, and residual solvents.[2][3] This guide will primarily focus on the analysis of organic impurities, which can include starting materials, by-products, intermediates, and degradation products.[2]
The Dichotomy of Separation: Volatility as the Deciding Factor
The choice between HPLC and GC-MS for purity assessment fundamentally hinges on the physicochemical properties of the organic intermediate, with volatility being the most decisive factor.[4]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[4] It is ideally suited for non-volatile, thermally unstable, and high-molecular-weight compounds.[5] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9][10] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, heated column.[11][12] The mass spectrometer then provides definitive identification of the separated components.[11][12]
Head-to-Head Comparison: HPLC vs. GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Non-volatile, semi-volatile, and thermally labile compounds.[4] | Volatile and semi-volatile compounds that are thermally stable.[13][14] |
| Molecular Weight Range | Wide range, including large molecules and biomolecules. | Typically < 600 Da, though higher is possible with derivatization. |
| Sample Preparation | Often involves simple dissolution in a suitable solvent. | May require derivatization for non-volatile or polar compounds.[8][9][15] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[6][7] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.[11] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence, Refractive Index (RI), Mass Spectrometry (MS).[6] | Primarily Mass Spectrometry (MS), Flame Ionization Detector (FID).[12] |
| Identification Power | Retention time provides initial identification; coupling with MS (LC-MS) is required for definitive identification. | Mass spectral data provides a molecular fingerprint for confident identification.[11][16] |
| Quantification | Excellent for precise and accurate quantification using external or internal standards. | Good for quantification, especially with an FID detector.[17] |
| Throughput | Can be automated for high-throughput analysis. | Generally good throughput, with run times often being shorter for simple mixtures. |
The Causality Behind Experimental Choices: A Deeper Dive
When to Choose HPLC: The Versatile Workhorse
The vast majority of organic intermediates in pharmaceutical synthesis are complex molecules with multiple functional groups, rendering them non-volatile and often thermally sensitive.[4] This is the primary reason why HPLC is the dominant technique for their purity assessment.[4][18]
Expertise in Action: Consider an intermediate with multiple chiral centers, hydroxyl groups, and a high molecular weight. Attempting to analyze this by GC would be futile, as it would likely decompose in the high-temperature injector port.[19] HPLC, operating at or near ambient temperature, allows for the separation of this compound and its impurities without degradation.[4] Furthermore, the use of chiral stationary phases in HPLC can resolve enantiomeric impurities, which is critical for drug safety and efficacy.[4]
When to Choose GC-MS: The Specialist for Volatiles
GC-MS excels in the analysis of volatile and semi-volatile organic intermediates.[8][9][10] A key application in the context of organic intermediates is the analysis of residual solvents, which are classified as impurities by the ICH.[2][3]
Expertise in Action: If your organic intermediate is a low-molecular-weight, thermally stable compound, GC-MS offers superior separation efficiency and definitive identification.[4] The high resolution of capillary GC columns can separate closely related isomers, and the mass spectrometer provides a wealth of structural information, allowing for the confident identification of unknown impurities.[16]
The Role of Derivatization in Extending the Reach of GC-MS
For organic intermediates that are not sufficiently volatile for direct GC-MS analysis due to polar functional groups (e.g., -OH, -NH2, -COOH), chemical derivatization can be employed.[8][9][15] This process chemically modifies the analyte to increase its volatility.[15][20] Common derivatization techniques include silylation, acylation, and alkylation.[8][15][21]
Trustworthiness Through Validation: While derivatization expands the applicability of GC-MS, it also introduces an additional step that must be carefully controlled and validated. The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification.
Experimental Workflows: A Practical Guide
HPLC Purity Assessment Workflow
Caption: GC-MS Purity Assessment Workflow.
Detailed Protocol for GC-MS Purity Assessment:
-
Method Development (Abridged):
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
Temperature Program: Develop a temperature gradient that effectively separates the derivatized analyte from impurities.
-
Derivatization Agent: Select an appropriate agent based on the functional groups present (e.g., BSTFA for hydroxyl and amine groups).
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the organic intermediate into a vial.
-
Add a suitable aprotic solvent (e.g., pyridine, acetonitrile).
-
Add the derivatizing agent.
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Acquire data in full scan mode to obtain mass spectra for all eluting peaks.
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the main component and identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the purity based on the peak areas in the TIC.
-
A Self-Validating System: Ensuring Trustworthiness
For both HPLC and GC-MS methods, validation is crucial to ensure the reliability of the purity data. [22][23]A validated analytical method provides assurance that it is suitable for its intended purpose. [22]Key validation parameters, as outlined by the ICH, include: [24]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [25]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [25]* Accuracy: The closeness of the test results obtained by the method to the true value. [23][25]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [24]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [24]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [24]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [24]
Decision-Making Framework for Technique Selection
Caption: Decision Tree for Analytical Technique Selection.
Conclusion: A Symbiotic Relationship
In the comprehensive purity assessment of organic intermediates, HPLC and GC-MS should not be viewed as competing techniques, but rather as complementary tools. HPLC is the undisputed primary choice for the majority of non-volatile and complex intermediates encountered in pharmaceutical development. GC-MS, on the other hand, is indispensable for the analysis of volatile impurities, residual solvents, and certain classes of thermally stable intermediates. [18] A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, empowers the analytical scientist to select the most appropriate method, develop robust and reliable analytical procedures, and ultimately, ensure the quality and safety of the final drug substance.
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- GC Derivatiz
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- Advanced TD-GC-MS Technique to Identify and Control Organic Contamin
- Analytical method valid
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A Researcher's Comparative Guide to Purity Confirmation: The Case of Methyl 4-amino-2-methoxy-5-nitrobenzoate via Melting Point Analysis
In the rigorous world of synthetic chemistry and drug development, the unambiguous confirmation of a compound's purity is a non-negotiable prerequisite for advancing any project. An impurity can drastically alter a substance's chemical reactivity, physical properties, and, most critically, its biological activity and toxicity. This guide provides a detailed, experience-driven comparison of melting point analysis for the purity confirmation of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a key chemical intermediate. We will explore the underlying principles, present a robust experimental protocol, and objectively compare this classical technique with modern chromatographic and spectroscopic alternatives.
The Foundational Principle: Understanding Melting Point Depression
The melting point of a pure crystalline solid is an intrinsic and highly characteristic physical property. At a specific temperature, the thermal energy supplied to the system precisely overcomes the crystal lattice forces, resulting in a phase transition to a liquid. For a truly pure compound, this transition is sharp, typically occurring over a narrow range of 0.5-1.0°C[1].
The introduction of an impurity disrupts the uniform crystalline lattice structure. This disruption weakens the intermolecular forces holding the compound together. Consequently, less energy is required to break down the solid structure, leading to a depression of the melting point[2][3][4]. Furthermore, as the compound begins to melt, the impurity dissolves in the liquid phase, creating a solution. This process continues over a range of temperatures until the entire solid has melted, resulting in a broadened melting point range[1][5]. This phenomenon, known as melting point depression, is the cornerstone of this analytical technique; a broad and depressed melting range is a strong indicator of an impure sample[6].
Experimental Protocol: A Self-Validating Approach to Melting Point Determination
The trustworthiness of a melting point measurement hinges on meticulous technique. The following protocol is designed to yield accurate and reproducible results.
Core Objective: To determine the melting point range of a sample and compare it to the literature value to assess its purity.
Materials:
-
Sample of this compound (must be completely dry)[7]
-
Melting point capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Sample grinder (e.g., mortar and pestle)
Step-by-Step Methodology:
-
Sample Preparation: The sample must be a fine, homogeneous powder to ensure uniform heat transfer. If the sample consists of large crystals, gently grind it using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, vertical glass tube to achieve tight packing[7][8]. The final packed sample height should be 2-3 mm. Causality Note: A sample height greater than 3 mm will result in a temperature differential across the sample, leading to an artificially broad melting range[7].
-
Instrument Setup: Place the loaded capillary tube into the heating block of the apparatus.
-
Approximate Determination (Optional but Recommended): If the expected melting point is unknown, perform a rapid determination by heating at a high rate (~10-15°C per minute) to find an approximate range[9]. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the block rapidly to about 15-20°C below the expected or approximate melting point. Then, decrease the heating rate to 1-2°C per minute[5][9]. Causality Note: A slow ramp rate is critical to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures:
-
T1: The temperature at which the first droplet of liquid becomes visible.
-
T2: The temperature at which the last solid crystal melts completely.
-
-
Reporting: The result is reported as the range T1 – T2.
Experimental Workflow Visualization
Caption: Standard workflow for accurate melting point determination.
Interpreting the Data: A Comparative Analysis
The power of melting point analysis lies in comparing the experimental result to a known, authoritative value. For the purpose of this guide, we will use a hypothetical literature melting point for pure this compound of 168 – 170 °C .
| Sample Scenario | Observed Melting Range | Range Width | Interpretation & Action |
| High Purity | 167.5 – 169.5 °C | ~2 °C | The observed range is sharp and aligns closely with the literature value. The compound is likely of high purity. |
| Slightly Impure | 164 – 168 °C | 4 °C | The range is both depressed and broadened, indicating the presence of minor impurities. Recrystallization may be required. |
| Significantly Impure | 155 – 162 °C | 7 °C | A significant depression and a very broad range strongly suggest a high level of contamination. Further purification is necessary. |
| Grossly Impure / Wrong Compound | Melts at a completely different temperature or decomposes | N/A | The sample is either heavily contaminated or is not the expected compound. Further characterization is essential. |
Orthogonal Validation: Comparison with Other Purity Assessment Techniques
While melting point analysis is an excellent preliminary test, it is not quantitative and can be insensitive to certain types of impurities (e.g., those with similar melting points or amorphous solids). For comprehensive purity confirmation, especially in regulated environments, orthogonal methods are required[10][11].
| Analytical Technique | Core Principle | Advantages | Disadvantages | Best Application |
| Melting Point Analysis | Melting point depression and range broadening by impurities[4]. | Fast, low-cost, requires minimal sample, simple instrumentation[12]. | Not quantitative, not suitable for non-crystalline solids or thermally unstable compounds, low sensitivity[13]. | Rapid initial purity check of a known crystalline solid. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of components between a mobile and stationary phase[14]. | Highly sensitive, quantitative (purity by area %), applicable to a wide range of compounds[15][16]. | Higher cost, complex method development, requires reference standards for absolute quantification. | Definitive quantification of purity and detection of trace impurities. |
| qNMR (Quantitative NMR Spectroscopy) | Signal intensity is directly proportional to the number of nuclei[17]. | Provides structural and quantitative data simultaneously, universal detection for protons, can be absolute without a specific reference standard of the analyte[18][19][20]. | High instrument cost, lower sensitivity than HPLC, requires deuterated solvents, complex data analysis[17]. | Confirming identity while simultaneously providing a highly accurate purity value. |
| TLC (Thin-Layer Chromatography) | Differential migration of components on a solid stationary phase[21][22]. | Very fast, inexpensive, allows for simultaneous analysis of multiple samples, good for reaction monitoring[13]. | Primarily qualitative, lower resolution and sensitivity than HPLC[13][23]. | Quick screening for the presence of major impurities or unreacted starting materials. |
Decision Framework for Purity Analysis
Caption: A decision-making framework for selecting the appropriate purity analysis method.
Conclusion
For a crystalline solid like this compound, melting point determination remains a rapid, economical, and highly informative first-pass assessment of purity. A sharp melting point, consistent with the literature value, provides a high degree of confidence in the sample's integrity. However, it should be viewed as a foundational data point, not the final word. In the modern laboratory, and especially within drug development, true scientific rigor and trustworthiness are achieved by building a comprehensive analytical data package. Orthogonal techniques like HPLC and qNMR should be employed to provide quantitative, high-sensitivity data that complements and validates the initial melting point analysis, ensuring the highest possible quality for downstream applications.
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
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DETERMINATION OF MELTING POINTS. Parkland School District. [Link]
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What is Melting Point? Mettler Toledo. [Link]
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DETERMINATION of the purity and identity of organic compounds by melting point. University of the Witwatersrand, Johannesburg. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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How to design a purity test using HPLC. Chromatography Forum. [Link]
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What methods are used to test the purity of organic compounds? TutorChase. [Link]
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Melting Point Depression of Small Molecules in Cross-linked and Uncross-linked Polyisoprene. ResearchGate. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis (CoA) for Methyl 4-amino-2-methoxybenzoate Derivatives
Introduction: Beyond the Powder—The CoA as a Blueprint for Success
To the uninitiated, Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) is a simple off-white powder, a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] However, for the discerning researcher or drug development professional, its true value and utility are defined not by its appearance, but by the data encapsulated in its Certificate of Analysis (CoA). A CoA is more than a mere quality checklist; it is a legally and scientifically binding document that provides a detailed analytical report of a specific batch, assuring it meets predefined quality standards.[2][3] For a critical intermediate, variations in purity, impurity profiles, or even water content can have cascading effects on reaction yields, downstream purification efforts, and the safety and efficacy of the final API.[4][5][6]
This guide deconstructs the CoA for Methyl 4-amino-2-methoxybenzoate and its derivatives, moving beyond a simple list of tests to explain the causality behind the analytical choices. We will explore the core experimental protocols that form the foundation of a trustworthy CoA, compare how different quality grades impact experimental outcomes, and provide the technical insights necessary to critically evaluate this essential document. This approach is grounded in the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines, which mandate stringent quality control for APIs and their intermediates.[7][8][9][10]
Section 1: The Anatomy of a Trustworthy Certificate of Analysis
A robust CoA is a self-validating system. It doesn't just present results; it provides the context to trust them. Key components include detailed product identification, a comprehensive list of tests with their specifications, the numerical results, and references to the analytical methods used.[3][11][12]
Core Components of a CoA:
-
Product Identification: Unambiguously identifies the material with its name, CAS number, batch/lot number, and molecular information.[1][12]
-
Physical & Chemical Properties: Includes appearance, melting point, and other key identifiers.
-
Identity Confirmation: Confirms the molecular structure is correct.
-
Purity & Assay: Quantifies the amount of the desired compound, typically as a percentage.
-
Impurity Profile: Identifies and quantifies known and unknown impurities. This is critical for regulatory compliance and safety assessment.[4][13]
-
Residual Solvents & Water Content: Measures volatile residues from the manufacturing process and the presence of water, which can affect stability and reactivity.[14]
-
Dates & Authorization: Includes dates of manufacture, release, and re-test, along with the signature of authorized quality assurance personnel.[11][15]
The following sections will detail the experimental validation behind these key components.
Section 2: The Four Pillars of Analytical Validation
The data on a CoA is generated through a series of validated analytical procedures. The choice of technique is paramount and is dictated by the specific information required. For Methyl 4-amino-2-methoxybenzoate, four techniques form the bedrock of a comprehensive analysis: HPLC for purity and assay, Mass Spectrometry for identity, NMR for structural integrity, and Karl Fischer Titration for water content.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Purity Arbiter
Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds like Methyl 4-amino-2-methoxybenzoate. Its power lies in its ability to separate the main compound from process-related impurities and degradation products.[16][17] The choice of a reversed-phase (e.g., C18) column is deliberate; the non-polar stationary phase effectively retains the moderately polar aromatic amine, while a gradient elution of a polar mobile phase (like water/acetonitrile or water/methanol) allows for the sequential elution of compounds based on their polarity. Formic acid is often added to the mobile phase to protonate the amine group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column.
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Gradient elution (e.g., starting at 95% A, ramping to 5% A over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 310 nm (DAD allows for monitoring multiple wavelengths to detect impurities with different chromophores).
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of Methyl 4-amino-2-methoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Interpretation:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Assay is calculated by comparing the peak area of the sample to the peak area of the reference standard of a known concentration.
-
Pillar 2: Mass Spectrometry (MS) - The Identity Confirmer
Expertise & Causality: While HPLC provides retention time, it is not an absolute identifier. Mass spectrometry provides the definitive molecular weight of the compound.[18][19] For Methyl 4-amino-2-methoxybenzoate (C₉H₁₁NO₃), the expected molecular weight is 181.19 g/mol .[1][20] Electrospray Ionization (ESI) is the chosen ionization technique because it is a "soft" method that typically generates the protonated molecular ion [M+H]⁺ without significant fragmentation.[21] This results in a clean spectrum where the base peak corresponds to the molecular weight (m/z 182.08 for [C₉H₁₂NO₃]⁺), providing unambiguous confirmation of identity.[22]
-
System Preparation:
-
LC-MS System: A system coupling an HPLC (as described above) to a single quadrupole mass spectrometer (like an ACQUITY QDa Detector).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 1.0 - 3.0 kV.
-
Cone Voltage: 20 V (low voltage to minimize fragmentation).
-
Source Temperature: 120-150 °C.
-
-
Analysis:
-
Use the same chromatographic conditions as the HPLC purity method.
-
Inject the 0.1 mg/mL sample solution.
-
-
Data Interpretation:
Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
Expertise & Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.[25] For Methyl 4-amino-2-methoxybenzoate, ¹H NMR is used to verify the positions of the substituents on the aromatic ring and confirm the presence of the methyl ester and methoxy groups.[26] The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical as it dissolves the sample without creating a large interfering solvent signal in the proton spectrum.[26] The distinct chemical shifts, integration values (proton count), and splitting patterns (neighboring protons) provide a unique fingerprint of the molecule's structure.
-
System Preparation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
Solvent: DMSO-d₆ (chosen for its ability to dissolve the compound well and for the exchangeable amine protons to be clearly visible).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
Integrate all signals.
-
-
Data Interpretation (Expected Signals for Methyl 4-amino-2-methoxybenzoate):
-
Aromatic Protons: Three signals in the aromatic region (~6.0-7.5 ppm), corresponding to the three protons on the benzene ring. Their specific splitting pattern confirms the 1,2,4-substitution pattern.
-
Methoxy Protons (-OCH₃): A singlet at ~3.7-3.9 ppm, integrating to 3 protons.
-
Ester Methyl Protons (-COOCH₃): A singlet at ~3.7-3.9 ppm, integrating to 3 protons.
-
Amine Protons (-NH₂): A broad singlet at ~5.5-6.0 ppm, integrating to 2 protons.
-
Pillar 4: Karl Fischer Titration - The Water Quantifier
Expertise & Causality: Water is not an inert impurity; it can act as a nucleophile in side reactions or affect the physical properties of a material.[14] The Karl Fischer titration is the definitive method for quantifying water content because it is specific to water and highly accurate, even at low levels.[27][28][29] Unlike a simple "loss on drying" method, which measures any volatile substance, Karl Fischer titration is based on a stoichiometric reaction between iodine and water, ensuring only water is measured.[28][30] A coulometric titrator is preferred for expected low water content (<1%) as it is more sensitive than the volumetric method.[28]
-
System Preparation:
-
Titrator: A coulometric Karl Fischer titrator.
-
Reagents: Use a diaphragm or diaphragm-less cell with appropriate anolyte and catholyte solutions.
-
Standardization: Condition the cell until a stable, low drift rate is achieved. Verify the instrument's performance using a certified water standard.
-
-
Analysis:
-
Accurately weigh a suitable amount of the sample (e.g., 100-200 mg) directly into the titration vessel.
-
Allow the sample to dissolve and the titration to proceed to its endpoint.
-
-
Data Interpretation:
-
The instrument directly reports the water content, typically as a percentage (% w/w) or in parts per million (ppm).
-
A typical specification for a high-purity intermediate would be ≤ 0.5% w/w.
-
Section 3: Comparative Analysis - How Quality Grades Impact Performance
The stringency of the specifications on a CoA directly correlates with the intended use of the material. A "Research Grade" material may be suitable for initial discovery, while a "GMP Grade" product is required for manufacturing clinical trial material. The table below illustrates how CoA parameters for three hypothetical batches of Methyl 4-amino-2-methoxybenzoate might differ and the implications for the end-user.
| Parameter | Batch A (Research Grade) | Batch B (Process Development) | Batch C (GMP Grade) | Impact and Causality |
| Appearance | Off-white to Tan Powder | Off-white Powder | White Crystalline Powder | Color variation often indicates the presence of minor, often oxidized, impurities. While acceptable for early research, it's a sign of a less controlled process unsuitable for GMP. |
| Identity (¹H NMR, MS) | Conforms | Conforms | Conforms | Identity must conform for all grades. This is a non-negotiable parameter. |
| Purity (HPLC Area %) | ≥ 97.0% | ≥ 99.0% | ≥ 99.8% | Higher purity in GMP grade minimizes side reactions, simplifies downstream purification, and ensures consistent product quality and safety.[9] |
| Impurity X (HPLC Area %) | ≤ 1.0% | ≤ 0.3% | ≤ 0.05% | Unknown or uncharacterized impurities pose a significant safety risk and are tightly controlled by regulatory bodies like the FDA and EMA.[13][31] |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.1% | High water content can reduce the yield of subsequent moisture-sensitive reactions (e.g., acylations) and may impact the stability of the material.[14] |
| Documentation | Basic CoA | Detailed CoA | Comprehensive CoA with full traceability and compliance statements (e.g., ICH Q7) | GMP documentation provides the necessary traceability and quality assurance required for regulatory filings and clinical use.[7][10][32] |
Section 4: Visualizing the Quality Control Workflow
To ensure a self-validating system, the analytical tests are not performed in isolation but as part of a logical, interconnected workflow.
Caption: Logical decision gate for batch release based on analytical results.
Conclusion: The CoA as an Indispensable Research Tool
This guide demonstrates that the Certificate of Analysis for Methyl 4-amino-2-methoxybenzoate derivatives is far more than a simple data sheet. It is the culmination of a rigorous, scientifically-grounded process designed to ensure quality, safety, and consistency. By understanding the causality behind the choice of analytical techniques, the detailed execution of the protocols, and the implications of the resulting data, researchers and developers can make more informed decisions. A comprehensive CoA mitigates risk in drug development, ensures the reproducibility of critical experiments, and ultimately, upholds the integrity of the scientific process. It is the foundational document that transforms a chemical intermediate from a mere commodity into a reliable and indispensable tool for innovation.
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- Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
- Aquigen Bio Sciences. (n.d.). The Role of API Impurity Profiling in Drug Development.
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A Strategic Guide for Synthetic Chemists: Navigating the Isomeric Landscape of Nitroaromatic Building Blocks
An In-depth Comparison of Methyl 4-amino-2-methoxy-5-nitrobenzoate and Methyl 4-amino-3-nitrobenzoate in Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted nitroaromatic compounds are invaluable building blocks, offering a versatile platform for the introduction of diverse functionalities. This guide provides a detailed comparative analysis of two isomeric nitrobenzoate esters: this compound and Methyl 4-amino-3-nitrobenzoate. We will delve into their synthesis, physicochemical properties, and critically, their differential reactivity, offering field-proven insights to inform your experimental choices.
At a Glance: Structural and Physicochemical Distinctions
The seemingly subtle difference in the placement of the methoxy and nitro groups on the phenyl ring between these two isomers leads to significant disparities in their electronic properties and, consequently, their synthetic utility.
| Property | This compound | Methyl 4-amino-3-nitrobenzoate |
| CAS Number | 59338-84-0[1][2][3] | 3987-92-6[4][5][6] |
| Molecular Formula | C9H10N2O5[2] | C8H8N2O4[4][5] |
| Molecular Weight | 226.19 g/mol [2] | 196.16 g/mol [5] |
| Appearance | Yellow crystalline solid[2] | Yellow solid[7] |
| Solubility | Soluble in common organic solvents like methanol and ethanol[2]. | Data not widely available, but expected to be soluble in polar organic solvents. |
| Melting Point | Not consistently reported. | 186-205 °C[8] |
Synthesis: A Tale of Two Strategies
The synthetic routes to these isomers are distinct, reflecting the influence of the substituent pattern on the feasibility of different reaction pathways.
Methyl 4-amino-3-nitrobenzoate: A Robust Two-Step Approach
The most prevalent and well-documented synthesis of Methyl 4-amino-3-nitrobenzoate is a two-step process commencing from 4-chloro-3-nitrobenzoic acid.[9] This method is characterized by high yields and straightforward procedures.
-
Nucleophilic Aromatic Substitution: The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine in an aqueous solution. The electron-withdrawing nitro group activates the para-positioned chlorine atom towards nucleophilic attack, facilitating its displacement by methylamine to yield 4-(methylamino)-3-nitrobenzoic acid.[9][10][11] Yields for this step are reported to be as high as 99.4%.[9]
-
Fischer Esterification: The subsequent step is the esterification of the carboxylic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[9][12] This classic Fischer esterification proceeds efficiently to afford the final product, Methyl 4-amino-3-nitrobenzoate.[7]
Experimental Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate
Step 1: Synthesis of 4-Amino-3-nitrobenzoic acid
-
Suspend 4-chloro-3-nitrobenzoic acid in a 25% aqueous methylamine solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to approximately 3 by the dropwise addition of acetic acid to precipitate the product.
-
Collect the resulting yellow solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Step 2: Fischer Esterification
-
Suspend the dried 4-amino-3-nitrobenzoic acid (50 g, 270 mmol) in methanol (600 mL) at room temperature.
-
Slowly add thionyl chloride (20 mL, 270 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 16 hours.
-
After cooling to room temperature, the yellow solid product, Methyl 4-amino-3-nitrobenzoate, is collected by filtration.[7] The product can often be used in subsequent steps without further purification.[7]
This compound: Leveraging Existing Functionality
Detailed experimental protocols for the synthesis of this compound are less commonly reported in the literature. However, a plausible and documented approach involves the functionalization of a pre-existing aminobenzoate.
A reported synthesis starts from methyl 4-amino-2-methoxybenzoate.[13]
-
Bromination: The starting material is first brominated, likely at the 5-position, which is activated by the amino and methoxy groups.
-
Nitration: The resulting methyl 4-amino-5-bromo-2-methoxybenzoate is then nitrated. The nitro group is directed to the position ortho to the activating amino group and meta to the methoxy and bromo groups.
Another potential route is the amination of 2-methoxy-5-nitrobenzoic acid.[2]
Reactivity and Synthetic Utility: A Comparative Analysis
The distinct substitution patterns of these two isomers are the primary determinant of their differential reactivity and, therefore, their applications in multi-step synthesis.
Methyl 4-amino-3-nitrobenzoate:
-
Nucleophilic Substitution: The amino group can readily undergo acylation, alkylation, and other nucleophilic reactions.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a handle for further functionalization, such as diazotization or amide bond formation. This opens up pathways to a wide array of bicyclic and more complex heterocyclic systems.
-
Intramolecular Hydrogen Bonding: The presence of the amino group ortho to the nitro group allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.[7]
This compound:
-
Steric Hindrance: The methoxy group at the 2-position introduces steric hindrance around the adjacent amino group and the ester functionality. This can modulate the reactivity of these groups, potentially requiring more forcing reaction conditions for transformations at these sites compared to its isomer.
-
Electronic Effects: The electron-donating methoxy group at the 2-position and the amino group at the 4-position both activate the ring towards electrophilic substitution, while the nitro group at the 5-position is strongly deactivating. This complex interplay of electronic effects can be strategically exploited for selective functionalization of the aromatic ring.
-
Applications in Dye Synthesis: The specific chromophoric system of this molecule makes it a useful intermediate in the synthesis of dyes.[2]
Logical Flow of a Key Synthetic Transformation: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation for both isomers, significantly expanding their synthetic potential. The resulting diamino-benzoate derivatives are key precursors for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
Caption: Synthetic pathways following the reduction of the nitro group.
Applications in Drug Discovery and Beyond
Both isomers serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Methyl 4-amino-3-nitrobenzoate and its derivatives have been utilized as intermediates in the synthesis of a range of biologically active compounds. For instance, related 4-amino-3-nitrobenzoic acid derivatives are key structural units in the synthesis of various pharmaceuticals.[10] The corresponding N-methylated amide has been described as an intermediate for triazole derivatives with potential applications in treating diabetes, hypertension, and other conditions, as well as for benzimidazole analogs for treating autoimmune diseases.[11]
This compound is also a valuable intermediate in drug discovery research.[14] While specific examples of its incorporation into marketed drugs are less prevalent in the readily available literature, its structural motifs are of interest to medicinal chemists. The presence of the methoxy group can enhance metabolic stability and modulate the pharmacokinetic properties of a final drug candidate. Furthermore, its application as an intermediate for dyes highlights its utility in materials science.[2]
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and Methyl 4-amino-3-nitrobenzoate is not arbitrary but a strategic decision based on the desired final product and the planned synthetic route.
-
Choose Methyl 4-amino-3-nitrobenzoate for:
-
Well-established, high-yielding synthetic protocols.
-
Applications where the subsequent transformation of the 4-amino and 3-nitro (or its reduced form) groups is the primary focus.
-
Syntheses where steric hindrance is a concern for subsequent reactions.
-
-
Choose this compound for:
-
Introducing a methoxy group at the 2-position to influence the electronic and steric environment of the molecule.
-
Modulating the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability.
-
Specific applications in dye chemistry or when the unique substitution pattern is required for a particular biological target.
-
By understanding the distinct synthetic and reactivity profiles of these two isomers, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
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-
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Comparison of reactivity between different isomers of methoxy nitrobenzoates
A Comparative Guide to the Reactivity of Methoxy Nitrobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Substituents
Methyl methoxy nitrobenzoates are a fascinating class of compounds where the reactivity is finely tuned by the positional arrangement of three key functional groups: a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The electron-donating nature of the methoxy group and the electron-withdrawing properties of the nitro and ester groups create a complex electronic landscape across the aromatic ring.[1][2][3][4] This electronic interplay, coupled with steric considerations, significantly influences the susceptibility of the ester to hydrolysis and the aromatic ring to nucleophilic attack. Understanding these nuances is critical for applications in medicinal chemistry and materials science, where precise control over reactivity is paramount.
Foundational Principles: Electronic and Steric Effects
The reactivity of a substituted benzene derivative is governed by the cumulative electronic and steric effects of its substituents.
-
Methoxy Group (-OCH₃): This group is a strong π-electron donor through resonance, increasing electron density at the ortho and para positions.[1][2] Inductively, due to the electronegativity of the oxygen atom, it has a slight electron-withdrawing effect. Overall, its resonance effect dominates, making it an activating group for electrophilic aromatic substitution and a director to the ortho and para positions.[1]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and induction.[5][6] It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[6] Conversely, it activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group.[4][7]
-
Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, primarily through resonance, and acts as a meta-director in electrophilic aromatic substitution.[4]
-
The Ortho Effect: Substituents at the ortho position to a carboxyl or ester group can introduce steric hindrance, forcing the group to twist out of the plane of the benzene ring.[8][9][10] This twisting can inhibit resonance between the carboxyl/ester group and the ring, which can, in turn, affect the acidity of the corresponding carboxylic acid or the rate of hydrolysis of the ester.[8][9][10][11][12]
Comparative Reactivity Analysis
We will consider two primary reactions to compare the reactivity of different methoxy nitrobenzoate isomers: alkaline hydrolysis of the methyl ester and nucleophilic aromatic substitution (SNAr).
Alkaline Hydrolysis of the Methyl Ester
The rate of alkaline hydrolysis of a benzoate ester is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negatively charged transition state. Conversely, electron-donating groups tend to decrease the rate.
Predicted Reactivity Order (Fastest to Slowest Hydrolysis):
-
Methyl 4-methoxy-3-nitrobenzoate & Methyl 2-methoxy-5-nitrobenzoate: The nitro group is meta to the methoxy group, and its strong electron-withdrawing effect will significantly enhance the electrophilicity of the ester carbonyl.
-
Methyl 3-methoxy-4-nitrobenzoate & Methyl 3-methoxy-2-nitrobenzoate: The nitro group is ortho or para to the methoxy group. While the nitro group is still electron-withdrawing, the electron-donating resonance effect of the methoxy group will slightly counteract this, leading to a slower hydrolysis rate compared to the first group.
-
Methyl 5-methoxy-2-nitrobenzoate: Similar to the previous case, the interplay between the electron-donating methoxy and electron-withdrawing nitro group will influence the rate.
Experimental Protocol: Comparative Hydrolysis Rate Study
This protocol outlines a method to compare the relative rates of alkaline hydrolysis of different methyl methoxy nitrobenzoate isomers.
Materials:
-
Isomers of methyl methoxy nitrobenzoate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or other suitable co-solvent
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Quvettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each isomer in a suitable organic solvent like ethanol.
-
Reaction Initiation: In a thermostatted cuvette, mix a known concentration of the ester solution with a known concentration of the NaOH solution.
-
Spectrophotometric Monitoring: Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the starting material and product have significantly different extinction coefficients. The disappearance of the starting material or the appearance of the product (the corresponding benzoate salt) can be tracked over time.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a more rigorous comparison, pseudo-first-order conditions can be employed (using a large excess of NaOH), and the rate constants can be calculated.
Data Presentation:
| Isomer | Relative Initial Rate (Normalized) | Pseudo-first-order rate constant (k') (s⁻¹) |
| Methyl 4-methoxy-3-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 2-methoxy-5-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 3-methoxy-4-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 3-methoxy-2-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 5-methoxy-2-nitrobenzoate | (Experimental Data) | (Experimental Data) |
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. In the case of methoxy nitrobenzoates, the methoxy group itself can act as a leaving group if a sufficiently strong nucleophile is used, although this is less common than the displacement of a halide. A more likely scenario for comparing reactivity would involve isomers of a compound like methyl 4-chloro-3-methoxy-5-nitrobenzoate, where the chloride is the leaving group.
However, we can qualitatively predict the susceptibility of the methoxy group to be displaced based on the position of the activating nitro group. The SNAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the rate is enhanced when the negative charge can be delocalized onto the electron-withdrawing group.[7][13] This occurs most effectively when the nitro group is ortho or para to the leaving group.[7][13]
Predicted Reactivity Order (Fastest to Slowest SNAr):
-
Methyl 3-methoxy-4-nitrobenzoate & Methyl 5-methoxy-2-nitrobenzoate: The nitro group is para or ortho to the methoxy leaving group, respectively. This positioning allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group, significantly stabilizing the intermediate and accelerating the reaction.
-
Methyl 4-methoxy-3-nitrobenzoate & Methyl 2-methoxy-5-nitrobenzoate: The nitro group is meta to the methoxy group. In this case, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance, leading to a much slower reaction rate.
Experimental Protocol: Comparative SNAr Reactivity
This protocol describes a method to compare the rates of SNAr for isomers where the methoxy group is displaced by a nucleophile like sodium methoxide (in a trans-etherification) or another suitable nucleophile.
Materials:
-
Isomers of methyl methoxy nitrobenzoate
-
Strong nucleophile (e.g., sodium thiophenolate in a suitable solvent like DMF)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known amount of the methyl methoxy nitrobenzoate isomer in anhydrous DMF.
-
Reaction Initiation: Add a solution of the nucleophile to the reaction vessel.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding a dilute acid), and analyze the composition of the mixture by HPLC or GC to determine the extent of conversion.
-
Data Analysis: Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
Data Presentation:
| Isomer | % Conversion at Time 't' | Apparent Rate Constant (M⁻¹s⁻¹) |
| Methyl 3-methoxy-4-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 5-methoxy-2-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 4-methoxy-3-nitrobenzoate | (Experimental Data) | (Experimental Data) |
| Methyl 2-methoxy-5-nitrobenzoate | (Experimental Data) | (Experimental Data) |
Visualizing Reaction Mechanisms and Workflows
Diagram: Alkaline Hydrolysis of a Benzoate Ester
Caption: Mechanism of alkaline hydrolysis of a methyl benzoate derivative.
Diagram: SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Synthesis of Methoxy Nitrobenzoate Isomers
The various isomers of methyl methoxy nitrobenzoate can be synthesized through several routes. A common approach involves the nitration of the corresponding methyl methoxybenzoate. The directing effects of the methoxy and ester groups will determine the regioselectivity of the nitration. For instance, nitration of methyl 3-methoxybenzoate would be expected to yield a mixture of products, with substitution occurring at positions 2, 4, and 6.[14] Separation of these isomers would then be necessary.
Alternatively, one could start with a nitro-substituted benzoic acid and then perform esterification and/or nucleophilic substitution of a suitable leaving group with methoxide. For example, methyl 3-nitrobenzoate can be synthesized by the nitration of methyl benzoate.[15][16][17][18]
General Protocol: Nitration of Methyl Methoxybenzoate
Caution: Nitrating mixtures are highly corrosive and reactions can be exothermic. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl methoxybenzoate isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Slowly add the methyl methoxybenzoate to the cold nitrating mixture while maintaining a low temperature.
-
Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture over ice water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to separate the isomers.
Conclusion
The reactivity of methyl methoxy nitrobenzoate isomers is a clear demonstration of the profound influence of substituent position on the chemical properties of aromatic compounds. By understanding the interplay of electronic and steric effects, researchers can predict and control the outcomes of chemical reactions. The experimental protocols provided in this guide offer a framework for the systematic investigation of these effects, enabling the rational design of synthetic routes and the development of new molecules with tailored reactivity for a wide range of applications in science and industry.
References
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Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]
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Gomez, L. A., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]
-
Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2733. Retrieved from [Link]
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Singh, B., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Explained. (2021, February 26). Effect of Multiple Substituents on EAS. Retrieved from [Link]
-
Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
ResearchGate. (n.d.). (PDF) Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
-
Brainly.com. (2023, June 24). Why is methyl m-nitrobenzoate formed in this reaction instead of the ortho or para isomers? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya! Retrieved from [Link]
-
Studylib. (n.d.). Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Retrieved from [Link]...
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]
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YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor. Retrieved from [Link]
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A Comparative Guide for Medicinal Chemists: The Strategic Advantages of Methyl 4-amino-2-methoxy-5-nitrobenzoate in Heterocyclic Synthesis
In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision point that profoundly impacts yield, purity, and overall process efficiency. This guide provides an in-depth comparison of Methyl 4-amino-2-methoxy-5-nitrobenzoate against its common precursor alternative, 4-amino-2-methoxy-5-nitrobenzoic acid. We will explore the nuanced advantages of the methyl ester, supported by mechanistic rationale and practical data, to inform the strategic design of synthesis pathways, particularly for pharmaceutically relevant quinazoline scaffolds.
Foundational Properties and Strategic Importance
This compound is a highly functionalized aromatic building block. Its structure is primed for the construction of complex heterocyclic systems due to the orchestrated reactivity of its substituents:
-
Amino Group (-NH₂): A versatile nucleophile, ideal for forming amide or imine bonds.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amine, providing a secondary point for cyclization.
-
Methoxy (-OCH₃) and Ester (-COOCH₃) Groups: These groups modulate the electronic properties and solubility of the molecule, often leading to cleaner reactions and improved handling characteristics.
This strategic arrangement of functional groups makes it a favored precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs), including kinase inhibitors.
The Core Comparison: Methyl Ester vs. Carboxylic Acid
The primary alternative in synthesis is often the parent carboxylic acid, 4-amino-2-methoxy-5-nitrobenzoic acid. While structurally similar, the choice between the methyl ester and the carboxylic acid has significant downstream consequences. The advantages of employing the methyl ester are multifaceted, centering on reaction efficiency, solubility, and the circumvention of problematic side reactions.
Advantage 1: Enhanced Solubility in Organic Solvents
A fundamental challenge in process chemistry is ensuring reactants are fully solvated to facilitate efficient molecular interactions. Carboxylic acids, due to their ability to form strong hydrogen-bonded dimers, often exhibit limited solubility in common organic solvents. In contrast, the methyl ester lacks the acidic proton, preventing dimerization and significantly boosting its solubility.
Table 1: Comparative Solubility Profiles
| Compound | Structure | Typical Organic Solvents | Implications for Synthesis |
| This compound | O=C(OC)c1cc(c(OC)c(N)c1)[O-] | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene | Homogeneous reaction mixtures, potentially faster reaction rates, and milder reaction conditions. |
| 4-amino-2-methoxy-5-nitrobenzoic acid | O=C(O)c1cc(c(OC)c(N)c1)[O-] | Limited solubility in non-polar solvents; often requires polar aprotic solvents like DMF or DMSO. | Potential for slurry-to-slurry reactions, mass transfer limitations, and the need for harsher, high-boiling point solvents that are difficult to remove. |
This enhanced solubility profile for the methyl ester translates directly to more reliable and scalable reaction processes.
Advantage 2: Streamlined Synthesis by Avoiding In Situ Acid Activation
To make a carboxylic acid reactive towards nucleophiles (e.g., for amide bond formation), it must first be "activated." This typically involves treatment with reagents like thionyl chloride (SOCl₂) or carbodiimides. This introduces additional reagents and byproducts that can complicate purification.
The methyl ester, however, can often react directly with nucleophiles under appropriate conditions (e.g., heating with an amine) or can be readily converted to a highly reactive acyl chloride without the side reactions associated with the free acid's amino group. This simplifies the overall synthetic pathway, reducing the number of steps and potential points of failure.
Experimental Workflow: Synthesis of a Quinazoline Intermediate
To illustrate these advantages, we will examine a key transformation in the synthesis of kinase inhibitors like Gefitinib, where an aniline derivative is coupled with the benzoate precursor.
Workflow Diagram: Comparative Synthetic Pathways
The following diagram illustrates the more streamlined process when starting with the methyl ester.
Caption: Comparative workflows for synthesizing a key amide intermediate.
Representative Protocol: Amide Formation
This protocol is a representative example based on established methodologies for synthesizing quinazoline precursors.
Objective: To synthesize N-(4-methoxyphenyl)-4-amino-2-methoxy-5-nitrobenzamide from this compound.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.2 eq)
-
Toluene or Xylene (as solvent)
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
Vessel Setup: To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Reactant Addition: Add p-Anisidine (1.2 eq) to the flask. The methyl ester's solubility ensures a homogeneous solution forms readily.
-
Reaction: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting material, and then dried under a vacuum.
-
Purity Analysis: The purity of the resulting amide can be confirmed by HPLC and its identity verified by NMR and Mass Spectrometry.
Expected Outcome: This direct amidation typically proceeds in high yield (>90%) with excellent purity, avoiding the need for corrosive activating agents and simplifying the purification process. The primary byproduct is methanol, which is easily removed.
Mechanistic Considerations and Side Reaction Avoidance
The presence of an amino group on the same ring as a carboxylic acid introduces a significant risk of polymerization or intermolecular side reactions during acid activation. Activating agents are often non-selective and can react with the nucleophilic amino group.
Caption: Risk of side reactions during carboxylic acid activation.
By using the methyl ester, the carboxylic acid functionality is effectively 'protected.' This inherent protection prevents the activating agent from reacting with the wrong part of the molecule, ensuring higher regioselectivity and leading to a cleaner product profile.
Conclusion and Recommendations
While both this compound and its corresponding carboxylic acid can serve as precursors in heterocyclic synthesis, the methyl ester presents clear and compelling advantages for the modern medicinal chemist:
-
Process Efficiency: It streamlines synthetic routes by removing the need for a separate acid activation step.
-
Superior Handling: Its enhanced solubility in common organic solvents simplifies reaction setup and can lead to more consistent results.
-
Higher Purity: It minimizes the risk of side reactions associated with acid activation, leading to cleaner crude products and simplifying purification.
For researchers and drug development professionals aiming to develop robust, scalable, and efficient synthetic processes, this compound is the superior strategic choice. Its use can de-risk key synthetic transformations, ultimately accelerating the path from discovery to development.
References
-
Note: The following are representative patents and resources that describe the use of this compound in synthesis, from which the principles in this guide are derived. Direct comparative studies are not commonly published, but the advantages are evident from the chosen synthetic routes in these documents.
- Source: Google Patents (US 6927295 B2)
- Source: Google Patents (WO 2005023783 A1)
-
Title: this compound Technical Data Source: PubChem, National Institutes of Health URL: [Link]
A Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques
Introduction: The Imperative of Orthogonality in Analytical Science
In the landscape of drug development and scientific research, the integrity of analytical data is paramount. A single analytical technique, no matter how powerful, provides only one perspective on a sample's properties. True confidence in analytical results is achieved through orthogonality —the practice of using multiple, independent methods to measure the same attribute.[1] This guide provides a comprehensive framework for the cross-validation of analytical results obtained from different spectroscopic techniques, ensuring data reliability, robustness, and regulatory compliance.
Cross-validation is the systematic process of demonstrating that a validated analytical method yields consistent, reliable, and accurate results when compared to other validated methods.[2] This is not merely a confirmatory exercise but a fundamental component of a method's lifecycle, as emphasized by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7] The recent ICH Q2(R2) guideline, in particular, extends validation principles to modern techniques, including the multivariate models often required for spectroscopic data from methods like Near-Infrared (NIR) and Raman spectroscopy.[8][9][10][11]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical discussions to provide actionable protocols, comparative data, and the rationale behind the cross-validation strategies, empowering you to build self-validating systems for your analytical workflows.
The Spectroscopic Toolkit: A Symphony of Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a diverse toolkit for chemical analysis.[12] Each technique probes different molecular properties, making their combined use a powerful strategy for comprehensive sample characterization.
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of ultraviolet and visible light, arising from electronic transitions within a molecule. It is a robust and widely used technique for the quantitative analysis of compounds with chromophores.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a unique "fingerprint" of a molecule's functional groups.[13][14]
-
Raman Spectroscopy: Relies on the inelastic scattering of monochromatic light (laser). Like FTIR, it provides information about molecular vibrations but is particularly sensitive to non-polar bonds and is well-suited for aqueous samples and solid-state characterization.[15][16]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Exploits the magnetic properties of atomic nuclei. The intensity of an NMR signal is directly proportional to the number of nuclei, making qNMR a primary analytical method that often does not require a reference standard of the same compound for quantification.[17]
-
Mass Spectrometry (MS): Separates ions based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC-MS), it offers exceptional specificity and sensitivity, making it a powerful tool for both identification and quantification.[1][18]
The choice of techniques for cross-validation should be deliberate, ideally selecting methods that rely on different physicochemical principles to provide truly independent verification.
The Cross-Validation Workflow: A Step-by-Step Guide
This section details a practical workflow for cross-validating two common spectroscopic techniques—UV-Vis and FTIR—for the quantification of an Active Pharmaceutical Ingredient (API), "Analyte X," in a simple powder formulation.
Caption: A typical workflow for cross-validating two spectroscopic techniques.
Experimental Protocol: Quantification of Analyte X
1. Preparation of Standards and Samples:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of Analyte X reference standard and dissolve in 25.0 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with methanol to prepare calibration standards at concentrations of 5, 10, 20, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare three independent QC samples from a separate weighing of the reference standard at low (8 µg/mL), medium (40 µg/mL), and high (80 µg/mL) concentrations.
-
Formulation Samples: Accurately weigh a portion of the powder formulation equivalent to a nominal 2.5 mg of Analyte X. Dissolve in methanol, sonicate for 10 minutes, and dilute to a final volume of 100.0 mL to achieve a target concentration of 25 µg/mL. Prepare three independent samples.
2. UV-Vis Spectroscopic Analysis:
-
Instrument: A qualified double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the 50 µg/mL standard from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of the blank (methanol) and each calibration standard at λmax.
-
Sample Measurement: Measure the absorbance of the three QC samples and three formulation samples.
3. FTIR Spectroscopic Analysis with Attenuated Total Reflectance (ATR):
-
Instrument: A qualified FTIR spectrometer with a diamond ATR accessory.
-
Method: For each standard and sample, place a small amount of the prepared solution onto the ATR crystal and allow the solvent to evaporate, leaving a thin film. This ensures a consistent presentation of the analyte to the instrument.
-
Data Acquisition: Collect the spectrum for each sample (e.g., 32 scans at 4 cm⁻¹ resolution from 4000-650 cm⁻¹). Clean the ATR crystal thoroughly with methanol between measurements.
-
Data Pre-processing: Apply necessary spectral pre-processing, such as Standard Normal Variate (SNV) to correct for scattering effects and first or second derivative to resolve overlapping peaks.
Data Presentation and Interpretation
The objective is to compare the performance characteristics of each method to ensure they are fit for purpose and produce equivalent results.
Table 1: Method Performance Characteristics
| Parameter | UV-Vis Spectroscopy | FTIR-ATR with PLS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99 |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL | Covers 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.7% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 2.5 µg/mL | Sufficient for intended purpose |
Data shown are illustrative examples.
The causality behind these choices is critical. UV-Vis often exhibits superior linearity and lower limits of detection for strong chromophores.[13] FTIR, when combined with chemometrics like Partial Least Squares (PLS) regression, can quantify analytes in more complex mixtures by using information from a wider spectral range, but may show slightly lower precision.[19] The acceptance criteria are based on typical requirements outlined in guidelines like ICH Q2(R2).[8][10]
Table 2: Cross-Validation of Formulation Sample Results
| Sample ID | UV-Vis Result (µg/mL) | FTIR-ATR Result (µg/mL) | % Difference |
| Formulation 1 | 25.1 | 24.7 | -1.6% |
| Formulation 2 | 24.8 | 25.3 | +2.0% |
| Formulation 3 | 25.3 | 25.0 | -1.2% |
| Average | 25.07 | 25.00 | -0.28% |
| % RSD | 1.0% | 1.2% | N/A |
% Difference = [(FTIR - UV-Vis) / UV-Vis] * 100
Statistical Evaluation: The Arbiter of Equivalence
Visual comparison is insufficient; statistical analysis provides an objective assessment of method equivalence. For comparing two quantitative methods, several statistical tools are invaluable.[20]
Caption: Key statistical tests for comparing analytical methods.
-
Paired t-test: This test determines if there is a statistically significant difference between the mean results of the two methods. A p-value greater than 0.05 typically indicates no significant difference (bias) between the methods.
-
F-test: This test compares the variances of the two methods. It helps determine if one method is significantly more precise than the other. A p-value greater than 0.05 suggests that the precisions are statistically equivalent.
-
Bland-Altman Plot: This is a powerful graphical method that plots the difference between the two measurements for each sample against the average of the two measurements. It helps to visualize the agreement between the two methods across the analytical range and identify any concentration-dependent bias.
Advanced Cross-Validation: Orthogonal Confirmation with LC-MS
For complex samples or when the highest level of confidence is required, cross-validation should include a highly specific and sensitive orthogonal technique like LC-MS.[1][18][21] Mass spectrometry provides an independent confirmation based on the mass-to-charge ratio of the analyte, which is a fundamental molecular property distinct from its light-absorbing or vibrational characteristics.[22]
For our "Analyte X" example, the results from the UV-Vis and FTIR methods would be compared against a validated LC-MS method. This three-way comparison provides an exceptionally robust validation package, demonstrating that three methods based on fundamentally different principles—electronic transitions (UV-Vis), molecular vibrations (FTIR), and mass (MS)—all converge on the same quantitative result.
Conclusion: Building a Foundation of Trustworthy Data
Cross-validation of analytical results from different spectroscopic techniques is not just a regulatory hurdle but a scientific necessity. It embodies the principle of orthogonality and builds a self-validating system that ensures the reliability and integrity of your data. By employing a systematic workflow, presenting data transparently, and using appropriate statistical tools, researchers can demonstrate with a high degree of confidence that their analytical procedures are fit for their intended purpose. As new analytical technologies emerge, the principles outlined in this guide—grounded in the authoritative standards of ICH and USP—will remain the bedrock of sound analytical science.
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An Enhanced Approach to Analytical Instrument and System Qualification. (2025, May 1). LCGC.[Link]
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Difference between FTIR And UV-Vis. (2023, December 20). Rocky Mountain Labs.[Link]
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Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. (2023, June 2). Journal of Chemical Education.[Link]
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ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube.[Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse.[Link]
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Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. (2023, July 11). OSTI.GOV.[Link]
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Comparing FTIR and UV-Vis for Chemical Analysis. (2025, September 22). Photonics.[Link]
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New Tutorial Highlights Power of Chemometrics in Data Analysis. (2025, April 28). Spectroscopy Online.[Link]
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Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. (2020, October 23). OENO One.[Link]
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FTIR and UV-Vis Spectroscopy. Honeyman Laboratories.[Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.[Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). QbD Group.[Link]
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A comparative study of ATR-FTIR, UV-visible and fluorescence spectroscopy combined with chemometrics for quantification of squalene in extra virgin olive oils. (2020, November 5). PubMed.[Link]
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Orthogonal Comparison of Analytical Methods by Theoretical Reconstruction from Bottom-up Assay Data. Protein Metrics.[Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.[Link]
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A Senior Application Scientist’s Guide to Benchmarking Synthesis Efficiency Against Published Methods
In the relentless pursuit of novel therapeutics and advanced materials, the efficiency of a chemical synthesis is not merely an academic metric; it is a critical determinant of a project's economic viability, environmental footprint, and overall speed to market. For researchers, scientists, and drug development professionals, the ability to objectively benchmark a new synthetic route against established methods is a cornerstone of process optimization and innovation. This guide provides an in-depth framework for evaluating and comparing synthesis efficiency, moving beyond simple yield calculations to a holistic, data-driven analysis. We will explore the foundational metrics that quantify efficiency, present a practical workflow for comparative analysis, and delve into the mechanistic insights that underpin superior synthetic performance.
The Pillars of Synthesis Efficiency: Defining the Key Metrics
To have a meaningful discussion about efficiency, we must first establish a common language. While percentage yield has traditionally been the primary indicator of a reaction's success, it only tells part of the story.[1][2][3] A comprehensive assessment requires a multi-faceted approach, incorporating metrics that also account for the inherent wastefulness of a transformation. The most widely accepted and impactful metrics are rooted in the principles of green chemistry.[3][4][5]
-
Percentage Yield (% Yield): This is the ratio of the actual mass of the desired product obtained to the theoretical maximum mass, expressed as a percentage.[1] It is a crucial measure of a reaction's practical success under specific conditions but ignores the fate of all other atoms involved.[1][6]
-
Atom Economy (AE): Developed by Barry Trost, Atom Economy offers a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[1][6] It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100.[6] A high atom economy signifies an inherently efficient reaction design that minimizes the generation of byproducts.[7]
-
Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the total waste generated in a process.[4][8] It is the ratio of the total mass of waste to the mass of the product.[9] Unlike Atom Economy, the E-Factor is an empirical metric that accounts for all waste, including solvents, reagents, and byproducts.[8] The pharmaceutical industry, for instance, has historically seen high E-factors, often exceeding 25, highlighting the significant need for more sustainable practices.[10]
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[11][12] It is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[9][12] The relationship between PMI and E-Factor is simple: E-Factor = PMI - 1.[8][12] PMI encourages a focus on minimizing inputs rather than just managing outputs.[3]
Comparative Overview of Core Metrics
For a quick reference, the following table summarizes the key characteristics of these foundational metrics.
| Metric | Calculation | Focus | Type | Ideal Value | Strengths & Causality | Weaknesses |
| % Yield | (Actual Mass of Product / Theoretical Mass of Product) x 100 | Practical Success | Empirical | 100% | Directly measures the outcome of a specific experiment, reflecting reaction conditions and handling.[1][2] | Ignores waste and byproducts; a high yield can mask a very inefficient process.[6] |
| Atom Economy | (MW of Product / Sum of MW of all Reactants) x 100 | Inherent Efficiency | Theoretical | 100% | Assesses the "greenness" of a reaction design at its core, independent of experimental results.[4][6] | Does not account for yield, excess reagents, or solvent waste.[4] |
| E-Factor | Total Mass of Waste / Mass of Product | Waste Generation | Empirical | 0 | Provides a real-world measure of all waste produced, highlighting environmental impact.[8][9] | Can be complex to calculate accurately as it requires meticulous tracking of all waste streams. |
| PMI | Total Mass of Inputs / Mass of Product | Overall Process Efficiency | Empirical | 1 | A comprehensive metric favored by industry for its holistic view of all materials used.[11][12] | The inclusion of all materials, including process water, can sometimes inflate the value, requiring careful context.[8] |
A Practical Workflow for Benchmarking
Objective comparison requires a structured and repeatable process. The following workflow provides a self-validating system for benchmarking a novel synthesis against a published method.
Caption: A structured workflow for comparative synthesis efficiency analysis.
Experimental Protocol: A Case Study in Amide Bond Formation
To illustrate this workflow, let's consider the synthesis of N-benzylacetamide, a common structural motif. We will compare a "traditional" method using a stoichiometric coupling reagent with an "optimized" catalytic method.
Method A: Traditional (Stoichiometric Carbodiimide Coupling)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic acid (1.20 g, 20.0 mmol) and benzylamine (2.14 g, 20.0 mmol) in dichloromethane (DCM, 40 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (4.54 g, 22.0 mmol, 1.1 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure N-benzylacetamide.
Method B: Optimized (Catalytic Amidation)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic acid (1.20 g, 20.0 mmol), benzylamine (2.14 g, 20.0 mmol), and a suitable catalyst (e.g., a boric acid derivative, 0.10 g, 0.5 mol%) in toluene (40 mL).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux (approx. 110 °C) for 8 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-benzylacetamide.
Data Presentation and Analysis
After executing both protocols and carefully tracking all materials, the data can be summarized for direct comparison. Let's assume the following experimental outcomes:
| Parameter | Method A (Traditional) | Method B (Optimized) | Justification for Difference |
| Product Mass (Yield) | 2.68 g (90%) | 2.83 g (95%) | Catalytic method is more selective, leading to fewer side products and higher conversion. |
| Total Input Mass | 115.5 g | 55.8 g | Method A requires a stoichiometric coupling reagent and extensive aqueous workup/purification solvents. |
| Total Waste Mass | 112.8 g | 53.0 g | Direct consequence of the higher input mass and generation of DCU byproduct in Method A. |
| Atom Economy | 56.5% | 87.1% | Method B is an addition-condensation reaction where water is the only byproduct. Method A incorporates the large DCC molecule, most of which becomes waste (DCU). |
| E-Factor | 42.1 | 18.7 | Directly reflects the ~2.2x reduction in waste generation per kg of product. |
| PMI | 43.1 | 19.7 | A holistic view showing that Method B uses less than half the total mass to produce the same target molecule. |
Mechanistic Insights: The "Why" Behind Superior Efficiency
The quantitative data clearly favors Method B, but a senior scientist must understand the underlying chemical principles driving this improvement. The choice of a catalytic versus a stoichiometric approach is the core reason for the enhanced efficiency.
Caption: Stoichiometric waste generation vs. a catalytic cycle.
In Method A , the carbodiimide (DCC) acts as a stoichiometric dehydrating agent. For every molecule of amide formed, one molecule of DCC is consumed, generating one molecule of dicyclohexylurea (DCU) as a byproduct. This process has an inherently low Atom Economy because the atoms of the DCC are not incorporated into the final product.[4] Furthermore, the DCU byproduct is often poorly soluble, necessitating filtration and extensive solvent use for purification, which dramatically increases the PMI.
In contrast, Method B employs a catalyst. The catalyst's role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. After the amide bond is formed, the catalyst is regenerated and can participate in another reaction cycle. The only theoretical byproduct is water, leading to a much higher Atom Economy. This catalytic approach avoids the use of heavy, stoichiometric reagents and simplifies the purification process, significantly reducing both the E-Factor and PMI.[13] This shift from a stoichiometric to a catalytic mindset is a fundamental principle in designing greener and more efficient synthetic processes.[14]
By objectively quantifying these differences and understanding their mechanistic origins, researchers can make compelling, data-backed arguments for adopting newer, more efficient synthetic methodologies, ultimately accelerating the development of life-changing molecules.
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A Researcher's Guide to the Biological Activity of Substituted Nitroaromatics: A Comparative Study
Welcome to a comprehensive exploration of substituted nitroaromatic compounds, a fascinating and pharmacologically significant class of molecules. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis of the biological activities of these compounds. We will move beyond simple descriptions to elucidate the underlying mechanisms, provide actionable experimental protocols, and present comparative data to inform your research and development efforts. Our narrative is grounded in scientific literature, ensuring that the insights provided are both accurate and field-proven.
Introduction: The Dual Nature of the Nitro Group
Substituted nitroaromatics are organic compounds characterized by an aromatic ring bearing at least one nitro (-NO₂) group. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's chemical and physical properties, making these compounds highly versatile.[1] They have found applications in diverse fields, including as explosives, dyes, and pesticides.[1] However, it is in the realm of medicine and biology that their dualistic nature as both therapeutic agents and potential toxins becomes most apparent.[1][2][3]
Many nitroaromatic drugs function as prodrugs, requiring metabolic activation to exert their biological effects.[4][5] This activation is often a reductive process, leading to the generation of reactive intermediates that can interact with cellular macromolecules.[6][7] This mechanism is central to their use as antibacterials, antiprotozoals, and even as hypoxia-activated anticancer agents.[1][4] Conversely, this same reactivity can lead to toxicity, including mutagenicity and carcinogenicity, making a thorough understanding of their structure-activity relationships paramount.[1][8]
This guide will dissect these mechanisms, compare key examples of nitroaromatic compounds, and provide the methodologies to assess their activity in your own laboratory.
Chapter 1: Core Mechanisms of Biological Activity
The biological effects of most pharmacologically active nitroaromatics are not intrinsic to the parent molecule but are a consequence of its metabolic transformation. The central event is the reduction of the nitro group, which can proceed via two main pathways, dictating the compound's therapeutic action and potential toxicity.
Reductive Activation: A Tale of Two Electrons
The most common mechanism of action is the enzymatic reduction of the nitro group, a process critical for the activity of many antimicrobial and anticancer nitroaromatics.[1][6] This bioactivation is often carried out by a class of enzymes known as nitroreductases (NTRs) .[4][6]
There are two main types of nitroreductases:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group through a series of two-electron steps, sequentially forming nitroso, hydroxylamino, and finally amino derivatives.[4] This process avoids the formation of a nitro radical anion that can be re-oxidized by molecular oxygen, allowing these enzymes to function in both aerobic and anaerobic environments. The highly reactive hydroxylamine intermediate is often the ultimate cytotoxic species, capable of damaging DNA and other macromolecules.[4]
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction to form a nitro radical anion.[1] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to significant oxidative stress.[1] Under anaerobic conditions, the nitro radical can be further reduced to exert its cytotoxic effects.
The selective expression of certain nitroreductases in specific pathogens (e.g., anaerobic bacteria, protozoa) or in the hypoxic microenvironment of solid tumors forms the basis for the selective toxicity of many nitroaromatic drugs.[1] For instance, the efficacy of metronidazole against anaerobic bacteria is due to the presence of efficient nitroreductase systems in these organisms that are absent in aerobic mammalian cells.[4]
Caption: Fig 2. Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.
Causality: This method provides a quantitative measure of a compound's potency against a specific bacterial strain, which is crucial for preclinical assessment of new antibiotics.
Materials:
-
96-well U-bottom or flat-bottom microtiter plates, sterile
-
Bacterial strain (e.g., Bacteroides fragilis for anaerobes, E. coli for aerobes)
-
Appropriate broth medium (e.g., Schaedler broth for anaerobes, Cation-Adjusted Mueller-Hinton Broth for aerobes)
-
Test nitroaromatic compound
-
McFarland turbidity standards (typically 0.5)
-
Spectrophotometer or turbidimeter
-
Incubator (with anaerobic capabilities if required)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate broth to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Prepare a stock solution of the test compound at a concentration at least 4 times the highest desired final concentration.
-
Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Using a multi-channel pipette, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.
-
Essential Controls: Column 11 should be a growth control (no drug), and Column 12 should be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final diluted bacterial inoculum (from step 1) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
-
Reading the MIC:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol: Bacterial Nitroreductase Activity Assay
This assay measures the activity of nitroreductase enzymes by monitoring the consumption of the cofactor NAD(P)H in the presence of a nitroaromatic substrate.
Causality: The rate of NAD(P)H oxidation (decrease in absorbance at 340 nm) is directly proportional to the nitroreductase activity, allowing for the kinetic characterization of the enzyme with different nitroaromatic compounds.
Materials:
-
Purified nitroreductase enzyme or bacterial cell lysate
-
Nitroaromatic substrate (e.g., nitrofurantoin, 4-nitrobenzoic acid)
-
NADPH or NADH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the nitroaromatic substrate in a suitable solvent (e.g., DMSO) and then dilute in reaction buffer.
-
Prepare a stock solution of NADPH or NADH in reaction buffer.
-
Dilute the nitroreductase enzyme in reaction buffer.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing:
-
Reaction buffer
-
NAD(P)H (final concentration typically 100-200 µM)
-
Nitroaromatic substrate (at a desired concentration, e.g., 100 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiating the Reaction:
-
Initiate the reaction by adding a small volume of the nitroreductase enzyme to the cuvette and mix immediately.
-
Essential Control: Run a parallel reaction without the enzyme to control for non-enzymatic reduction of the substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.
-
By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.
-
Chapter 4: Structure-Activity Relationship (SAR) Analysis
The biological activity of a nitroaromatic compound is not solely determined by the nitro group but is finely tuned by the nature and position of other substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drugs with reduced toxicity.
Antimicrobial SAR
For antimicrobial nitroaromatics, particularly nitroimidazoles and nitrofurans, several structural features are key determinants of activity.
-
The Nitro Group is Essential: Removal or replacement of the nitro group almost invariably leads to a complete loss of activity, confirming its role as the essential pharmacophore that undergoes reductive activation.
-
Position of the Nitro Group: In imidazoles, 5-nitroimidazoles (like metronidazole) are primarily active against anaerobic bacteria, while some 4-nitroimidazoles have shown activity against both aerobic and anaerobic mycobacteria.
-
Substituents at Other Positions: Modifications to the side chain can significantly impact potency, pharmacokinetics, and spectrum of activity. For 2-methyl-5-nitroimidazoles, activity against B. fragilis generally increases with the size of the substitution at the N-1 position. [9]For example, tinidazole, with its ethylsulfonyl ethanol side chain, is generally more potent on a molar basis than metronidazole, which has a simple hydroxyethyl side chain. [10][9]
Nitroimidazole Derivative N-1 Substituent Geometric Mean MIC vs B. fragilis (µg/mL) Relative Molar Potency (Metronidazole = 1) Dimetridazole -CH₃ 1.1 0.4 Metronidazole -CH₂CH₂OH 0.7 1.0 Secnidazole -CH₂CH(OH)CH₃ 0.8 1.0 Ornidazole -CH₂CH(OH)CH₂Cl 0.5 1.6 | Tinidazole | -CH₂CH₂SO₂CH₂CH₃ | 0.16 | 4.4 |
Data adapted from a comparative study on 2-methyl-5-nitroimidazole compounds.[10][9]
Anticancer SAR
The development of nitroaromatics as anticancer agents, especially as hypoxia-activated prodrugs, is an active area of research.
-
Redox Potential: The reduction potential of the nitro group is a critical factor. Compounds with a higher (less negative) reduction potential are more easily reduced and may be more effective in hypoxic environments.
-
Leaving Groups: For some nitroaromatic anticancer agents, the mechanism involves the release of a cytotoxic effector molecule upon reduction. The nature of the leaving group can therefore be critical to activity. For instance, in a series of dinitrobenzyl compounds, those with a good leaving group (like bromide or chloride) at the benzylic position showed potent alkylating properties and antitumor effects.
-
Substituent Effects: Electron-withdrawing groups elsewhere on the ring can increase the reduction potential of the nitro group, potentially enhancing its activation under hypoxia. Conversely, electron-donating groups can have the opposite effect. [5]
Conclusion
Substituted nitroaromatics represent a versatile and powerful class of biologically active molecules. Their efficacy is intrinsically linked to the reductive metabolism of the nitro group, a feature that has been ingeniously exploited to achieve selective toxicity against microbial pathogens and cancer cells in hypoxic environments. This guide has provided a framework for understanding their mechanisms of action, offered detailed protocols for their evaluation, and presented comparative data to highlight key structure-activity relationships.
As research continues, a deeper understanding of the interplay between nitroreductase enzymes and nitroaromatic substrates will undoubtedly lead to the design of next-generation therapeutics with enhanced potency, greater selectivity, and improved safety profiles. The methodologies and comparative insights provided herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Amino-Nitrobenzoate Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the amino-nitrobenzoate scaffold, a privileged chemical structure in modern medicinal chemistry. This guide moves beyond simple data lists to provide a causal analysis of how specific structural modifications influence biological activity. We will dissect the core pharmacophoric elements, compare the performance of key analogs with supporting data, and provide the experimental frameworks necessary for robust SAR studies.
The Nitroaromatic Core: A Tale of Two Faces
Nitroaromatic compounds are a fascinating class of molecules, often described as having a dual personality. The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties, polarity, and potential for biological interaction.[1] However, its true significance lies in its role as a "pro-toxicophore" or "warhead." In many biological systems, particularly under hypoxic (low-oxygen) conditions found in tumors and various pathogenic microorganisms, the nitro group can be enzymatically reduced.[2] This bioactivation is the engine driving the therapeutic—and sometimes toxic—effects of these compounds.[3]
The reduction process occurs in sequential steps, transforming the nitro group into highly reactive intermediates like nitroso and hydroxylamine species.[2][3] These intermediates can covalently bind to critical biological macromolecules such as DNA and proteins, leading to cellular damage and death.[4] This mechanism is the cornerstone of the activity seen in many nitroaromatic drugs.[3]
Dissecting the Amino-Nitrobenzoate Scaffold: A Comparative SAR Analysis
The amino-nitrobenzoate scaffold combines three key features: the nitro "warhead," a carboxylate group for modulating solubility and interaction, and an amino group that can significantly influence electronic properties and serve as a handle for further modification. The relative positioning of these groups is critical to the compound's overall activity profile.
The Crucial Role of Nitro Group Positioning
The position of the nitro group relative to the other substituents governs the molecule's electrophilicity and susceptibility to nitroreductase enzymes. Quantitative Structure-Activity Relationship (QSAR) studies on various nitroaromatics consistently identify the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) as a key predictor of activity; a lower ELUMO generally correlates with higher reactivity and toxicity.[5]
-
Meta- and Para-Positions: A nitro group in the meta or para position to an electron-donating group (like an amino group) or another activating group often results in higher mutagenic and biological activity.[6] This is because these positions effectively participate in the resonance delocalization of electrons, making the nitro group more susceptible to reduction.
-
Ortho-Position: An ortho relationship can sometimes lead to reduced activity due to steric hindrance, which may impede the optimal binding orientation within the nitroreductase active site.[6] Furthermore, intramolecular hydrogen bonding between an ortho-amino and nitro group can alter the molecule's conformation and physicochemical properties.
The Influence of the Carboxylate Group: Acid vs. Ester
The carboxylate moiety is a primary site for modification to tune pharmacokinetic properties. The choice between a free carboxylic acid and an ester can profoundly impact cell permeability and overall efficacy.
Studies on nitrobenzoates as antitubercular agents have shown that converting the carboxylic acid to an ester significantly enhances activity against M. tuberculosis.[7][8] This is a classic prodrug strategy: the more lipophilic ester can better penetrate the mycobacterial cell wall. Once inside, cellular esterases can hydrolyze the ester back to the active carboxylic acid form.
| Compound Scaffold | R Group (Ester) | Target | Activity (MIC) | Rationale for Activity Change |
| 3,5-Dinitrobenzoic Acid | -H | M. tuberculosis | >256 µg/mL | Poor cell wall penetration due to polarity of the free acid. |
| 3,5-Dinitrobenzoate | -CH₂CH₃ (Ethyl) | M. tuberculosis | 16 µg/mL | Increased lipophilicity enhances cellular uptake.[8] |
| 3,5-Dinitrobenzoate | -CH₂(CH₂)₆CH₃ (Octyl) | M. tuberculosis | 4 µg/mL | Further increase in lipophilicity leads to optimal membrane penetration.[8] |
Table 1: Comparison of 3,5-dinitrobenzoic acid and its ester derivatives against M. tuberculosis. Data synthesized from findings in related studies.[7][8]
Modifications at the Amino Group
The amino group serves as a key point for structural diversification. Its basicity and hydrogen-bonding capacity can be modulated through N-acylation or N-alkylation.
-
N-Acylation: Converting the amino group to an amide (e.g., acetamido) can neutralize its basicity and increase its hydrogen bond donating/accepting potential. In a study on antimicrobial aurones, derivatives with a 5-acetamido group were found to be significantly more active and safer than their 5-amino counterparts, suggesting that this modification can lead to a better therapeutic index.[9]
-
N-Alkylation: Adding alkyl groups can increase lipophilicity but may also introduce steric bulk, potentially hindering target binding.
Performance Across Therapeutic Areas: A Comparative Overview
Amino-nitrobenzoate derivatives and related structures have been investigated for a range of applications, primarily in antimicrobial and anticancer research.
| Compound Structure | Key Features | Therapeutic Area | Reported Activity (IC₅₀ / MIC) & Key Findings | Reference |
| Ethyl 3,5-dinitrobenzoate | Dinitro substitution, Ethyl ester | Antimycobacterial | MIC = 16 µg/mL vs. M. tuberculosis. The 3,5-dinitro pattern is highly effective. | [8] |
| 4-Nitroaniline | para-nitro, amino | Mutagenesis/Genotoxicity | Mutagenic in Ames test (TA98) only after metabolic activation. | [6] |
| 2-Aroyl-6-nitrobenzoyl Amino Acids | Nitro group, Amide linkage | Antimicrobial | Compounds showed potent antifungal activity against Candida albicans. | [10] |
| Nitroaromatic Alkylating Agents | Nitro group, Benzylic bromide | Anticancer | IC₅₀ < 8.5 µM on human cancer cell lines. Activity linked to alkylating properties. | [11][12] |
Table 2: Summary of biological activities for representative nitroaromatic compounds.
Experimental Corner: A Framework for SAR Investigation
A robust SAR study requires a systematic approach, combining chemical synthesis with rigorous biological evaluation.
Workflow for a Typical SAR Study
The process is iterative, with biological data from one round of compounds informing the design of the next generation of analogs.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antibacterial activity of newly synthesized compounds. Trustworthiness is ensured by including positive, negative, and vehicle controls.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer (for inoculum preparation).
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Wells 11 and 12 will serve as controls.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in each well is now 200 µL. b. Well 11 (Growth Control): Contains bacteria and CAMHB but no compound. c. Well 12 (Sterility Control): Add 100 µL of sterile CAMHB instead of inoculum. This well should remain clear.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion and Future Perspectives
The amino-nitrobenzoate scaffold is a rich platform for the development of novel therapeutic agents. The key takeaways from this analysis are:
-
Bioactivation is Key: The biological activity is fundamentally tied to the enzymatic reduction of the nitro group.
-
Positioning is Paramount: The relative positions of the amino, nitro, and carboxylate groups dictate the electronic properties and, consequently, the activity.
-
Prodrug Strategies are Effective: Esterification of the carboxylate group is a proven method to enhance cell permeability and improve the efficacy of nitrobenzoate-based antimicrobials.
Future research should focus on multi-parameter optimization. This includes fine-tuning the electronic properties by exploring different substituents on the aromatic ring while simultaneously modifying the ester portion to optimize pharmacokinetics. Furthermore, investigating derivatives as substrates for specific nitroreductases expressed in target pathogens or cancer cells could lead to the development of highly selective, next-generation therapeutics.
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Hu, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
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Vogt, R.A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In: Nitroarenes. Environmental and Molecular Toxinology. [Link]
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Grishina, M.A., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds. Journal of Hazardous Materials, 153(3), 1211-1219. [Link]
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Hu, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]
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Salehi, B., et al. (2019). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Cancers, 11(5), 704. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and intricate organic synthesis, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the isomeric purity of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a vital chemical intermediate. As this compound is also recognized as an impurity in the synthesis of the drug Alizapride (designated as Alizapride Impurity E), its rigorous analysis is of paramount importance.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into potential synthetic byproducts, and presents a comparative framework of analytical techniques, empowering you to select and implement the most appropriate method for your research and quality control needs.
The Synthetic Landscape and the Genesis of Isomeric Impurities
The isomeric purity of this compound is intrinsically linked to its synthesis. A common synthetic route involves the nitration of a methyl methoxybenzoate precursor. This electrophilic aromatic substitution reaction can potentially yield several positional isomers, where the nitro group (-NO₂) is introduced at different positions on the benzene ring relative to the amino and methoxy groups.
The primary isomeric impurities of concern would be other regioisomers of the nitro group on the methyl 4-amino-2-methoxybenzoate scaffold. Understanding the directing effects of the amino and methoxy groups on the aromatic ring is key to predicting the likely isomeric byproducts.
Comparative Analysis of Analytical Methodologies
The cornerstone of isomeric purity analysis lies in the selection of a separation technique with sufficient selectivity to resolve structurally similar isomers. This guide will compare the industry-standard High-Performance Liquid Chromatography (HPLC) with advanced techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC remains the most widely adopted technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and well-established validation protocols.[3] For the separation of polar, aromatic isomers like those of this compound, reversed-phase HPLC is the method of choice.
Causality of Method Parameters:
-
Stationary Phase: A C18 column is a common starting point. However, for enhanced selectivity between positional isomers, a phenyl-hexyl stationary phase can be advantageous. The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes can provide an orthogonal separation mechanism to the hydrophobic interactions of a standard C18 phase. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity for these zwitterionic compounds.[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group and any potential acidic impurities, thereby influencing their retention and selectivity.
-
Detector: A UV detector is suitable for these chromophoric compounds, with the detection wavelength set at the absorbance maximum of the main component and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Illustrative HPLC Method for Isomeric Purity:
Based on methods developed for similar nitroaromatic and aminobenzoic acid compounds, a robust stability-indicating HPLC-UV method can be established.[6][7]
Experimental Protocol:
| Parameter | Recommended Condition |
| HPLC System | A system with a pump, autosampler, column oven, and PDA detector. |
| Stationary Phase | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase | A: 0.02 M Potassium Phosphate buffer, pH 3.0B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm (or λmax of the main peak). |
| Injection Volume | 10 µL. |
Data Presentation:
| Analyte | Retention Time (min) (Expected) | Resolution (Rs) |
| This compound | ~12.5 | - |
| Potential Isomeric Impurity 1 | ~11.0 | > 2.0 |
| Potential Isomeric Impurity 2 | ~14.0 | > 2.0 |
Note: The retention times are illustrative and will depend on the specific isomers present and the exact chromatographic conditions.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry.[][9] It utilizes supercritical CO₂ as the primary mobile phase, offering significant advantages in terms of reduced organic solvent consumption, faster analysis times, and unique selectivity.
Causality of Method Parameters:
-
Mobile Phase: The use of supercritical CO₂ modified with a small amount of an organic solvent (e.g., methanol, ethanol) provides a mobile phase with low viscosity and high diffusivity, enabling rapid separations.
-
Stationary Phase: Chiral stationary phases (CSPs) are employed for enantiomeric purity analysis. For positional isomers, achiral stationary phases with different selectivities can be screened.
-
Advantages: SFC often provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate isomers that are difficult to resolve by HPLC. The lower backpressure allows for higher flow rates and faster method development.
Illustrative SFC Method for Chiral Purity (if applicable):
While this compound itself is not chiral, impurities or related compounds in a synthetic pathway could be. For such cases, chiral SFC would be the method of choice.
Experimental Protocol:
| Parameter | Recommended Condition |
| SFC System | An analytical SFC system with a back-pressure regulator. |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based). |
| Mobile Phase | Supercritical CO₂ / Methanol (with a basic or acidic additive). |
| Gradient/Isocratic | Isocratic or a shallow gradient of the modifier. |
| Flow Rate | 2-4 mL/min. |
| Back Pressure | 150 bar. |
| Column Temperature | 40 °C. |
| Detection | UV at 254 nm. |
Workflow for SFC Analysis:
Caption: Workflow for SFC analysis.
Capillary Electrophoresis (CE): High-Efficiency Separations
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged and polar compounds, offering extremely high separation efficiencies.[1][10]
Causality of Method Parameters:
-
Separation Principle: In Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. For neutral isomers, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed where a surfactant is added to the buffer to create micelles that act as a pseudostationary phase.
-
Buffer System: The composition and pH of the background electrolyte (BGE) are critical for achieving separation. The addition of chiral selectors like cyclodextrins to the BGE allows for the separation of enantiomers.
-
Advantages: CE requires minimal sample and solvent consumption, making it a green analytical technique. Its high efficiency can resolve closely related isomers that are challenging for HPLC.
Illustrative CE Method for Isomeric Purity:
Experimental Protocol:
| Parameter | Recommended Condition |
| CE System | A CE system with a PDA detector. |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length). |
| Background Electrolyte | 50 mM Phosphate buffer, pH 7.0 (for CZE) or with added surfactant (e.g., SDS) for MEKC. |
| Voltage | 20-30 kV. |
| Temperature | 25 °C. |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5s). |
| Detection | PDA at 254 nm. |
Workflow for CE Analysis:
Caption: Workflow for Capillary Electrophoresis analysis.
Orthogonal Spectroscopic Techniques for Isomer Confirmation
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are invaluable for the definitive identification and structural elucidation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer. For instance, the substitution pattern on the benzene ring will significantly alter the electronic environment of the protons, leading to distinct chemical shifts and splitting patterns that can be used for unambiguous identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. While the spectra of isomers may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to differentiate them.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A self-validating system is crucial for any analytical protocol. The chosen method for isomeric purity analysis must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity of the main component should be demonstrated. Resolution between the main peak and the closest eluting impurity should be >1.5. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the main component and impurities. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | RSD of peak areas for replicate injections should be ≤ 2.0% for the main component and ≤ 10% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase pH, column temperature, etc. |
Logical Relationship for Method Validation:
Caption: Logical relationship of method validation parameters.
Conclusion
The isomeric purity of this compound is a critical quality attribute that necessitates the use of high-resolution analytical techniques. While HPLC remains the gold standard for routine quality control, SFC and CE offer valuable orthogonality and can be indispensable for challenging separations. A comprehensive approach that combines a validated chromatographic method with spectroscopic confirmation ensures the unambiguous identification and quantification of isomeric impurities. This guide provides the foundational knowledge and practical considerations for developing and implementing a robust analytical strategy, thereby ensuring the quality and consistency of this important pharmaceutical intermediate.
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- Supporting Inform
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Safety Operating Guide
Navigating the Disposal of Methyl 4-amino-2-methoxy-5-nitrobenzoate: A Guide for Laboratory Professionals
For researchers in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the reactions themselves are the protocols for managing the resulting waste streams. This guide provides a comprehensive, step-by-step approach to the proper disposal of Methyl 4-amino-2-methoxy-5-nitrobenzoate, a compound whose disposal requires careful consideration due to its chemical structure. As this compound is a substituted aromatic amine and nitro compound, it necessitates a disposal protocol grounded in a thorough understanding of its potential hazards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[2]
-
Nitro Compounds: Aromatic nitro compounds are often associated with toxicity and can be harmful to aquatic life with long-lasting effects.
-
Combined Structure: The presence of both an amino group (a potential reducing agent) and a nitro group (an oxidizing agent) on the same aromatic ring suggests that the molecule should be handled with care, although specific data on its reactivity is limited.
Given these characteristics, this compound must be treated as hazardous waste . Improper disposal, such as drain disposal or mixing with general laboratory trash, is not an option and can lead to environmental contamination and potential regulatory violations.
The following table summarizes the known and inferred properties of this compound and its structural analogs.
| Property | Value/Information | Source (Analogous Compound) |
| Physical State | Yellow crystalline solid | [1] |
| Solubility | Soluble in methanol and ethanol | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | Inferred |
| Hazard Classifications | Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | (Methyl 4-amino-2-methoxybenzoate) |
| Environmental Hazards | Harmful to aquatic life with long lasting effects. | (Methyl 4-nitrobenzoate) |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste contractor.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and its contaminated materials.
-
Container Material: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Do not use metal containers, as some aromatic amines and nitro compounds can be corrosive.
-
Incompatible Wastes: Do not mix this waste with:
-
Acids
-
Bases
-
Strong oxidizing agents
-
Other reactive chemicals
-
The following diagram illustrates the decision-making process for waste segregation.
Labeling and Storage in a Satellite Accumulation Area (SAA)
Accurate labeling and proper storage are mandated by the U.S. Environmental Protection Agency (EPA) and are crucial for safety and compliance.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Conditions:
-
Keep the container closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Full Container Management and Disposal Request
Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if the waste has been accumulated for close to the maximum allowable time per institutional policy, it is time to arrange for its disposal.
-
Final Sealing and Labeling: Securely close the container lid. Ensure the hazardous waste label is complete and legible.
-
Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a contracted waste disposal company. Do not attempt to transport the waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.
The overall disposal workflow can be visualized as follows:
Sources
A Senior Application Scientist's Guide to Handling Methyl 4-amino-2-methoxy-5-nitrobenzoate
As researchers and developers, our work with specialized chemical intermediates like Methyl 4-amino-2-methoxy-5-nitrobenzoate is fundamental to innovation. However, the novel reactivity we seek in these molecules necessitates a commensurate level of respect for their potential hazards. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, grounded in the principle that true laboratory safety is achieved not by rote memorization, but by understanding the direct causality between a chemical's properties and the protective measures we employ.
Hazard Assessment: The 'Why' Behind the Protective 'What'
The selection of appropriate Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific, identified risks of a substance. This compound, like many aromatic nitro compounds, presents multiple routes of potential exposure, each with a corresponding health effect.[1] A thorough review of the Safety Data Sheet (SDS) is the foundational step in any handling protocol.[2]
The primary hazards associated with this compound are summarized by its GHS classifications.[3] Understanding these dictates every subsequent safety decision we make.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H332 | Harmful if inhaled | The solid is likely a fine powder; dust generation must be strictly controlled. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab attire. |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent contact with dust particles. |
| H335 | May cause respiratory irritation | Engineering controls are the primary defense to protect the respiratory tract. |
These classifications form the basis of our risk assessment and logically lead to the specific PPE and handling protocols detailed below.
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound.[1] Each component serves a specific purpose, working in concert to create a comprehensive barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before any discussion of wearable PPE, the work environment itself must be engineered for safety. Due to the significant inhalation risk (H332, H335), all manipulations of this solid compound that could generate dust must be performed within a primary engineering control.[3]
-
Chemical Fume Hood: The preferred and most critical piece of safety equipment. It protects the user by continuously drawing airborne contaminants away from the breathing zone.[4]
-
Exhausted Balance Enclosure: When weighing the powder, a dedicated ventilated enclosure provides containment and can prevent fluctuations in sensitive balance readings caused by the high airflow in a standard fume hood.[5][6]
Personal Protective Equipment (PPE)
This is the equipment worn by the individual and represents the final barrier against exposure.
-
Eye and Face Protection: Given the H319 classification "Causes serious eye irritation," robust eye protection is non-negotiable.[3]
-
Chemical Splash Goggles: These are required as they form a seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[7]
-
Face Shield: To be worn over goggles during procedures with a higher risk of splashing or aerosolization, such as when transferring large quantities of the powder or preparing solutions.[8]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential to prevent skin irritation (H315).[3] Disposable nitrile gloves provide a good baseline of protection for incidental contact.[9] It is critical to inspect gloves for any defects before use and to remove them without contaminating your skin. Never reuse disposable gloves.[2]
-
Laboratory Coat: A properly buttoned lab coat protects the skin and personal clothing from contamination.[2]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to ensure maximum skin coverage.[4]
-
-
Respiratory Protection:
-
Under normal operating conditions within a functioning fume hood, a separate respirator should not be necessary. However, if engineering controls are insufficient or in the event of a significant spill, respiratory protection may be required.[9] Use of a respirator necessitates enrollment in a formal respiratory protection program, including fit testing and training.[4][9]
-
Table 2: Summary of Recommended PPE for Routine Handling
| Protection Type | Required Equipment | Rationale (Linked to Hazard) |
|---|---|---|
| Engineering Control | Chemical Fume Hood or Ventilated Enclosure | Prevents inhalation of harmful/irritating dust (H332, H335).[4][6] |
| Eye/Face | Chemical Splash Goggles | Prevents serious eye irritation from airborne particles (H319).[3] |
| Hands | Chemical-Resistant Nitrile Gloves | Prevents skin irritation upon contact (H315).[3][9] |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Minimizes potential for skin contact and contamination.[2][4] |
Operational Plan: From Weighing to Waste
Safe handling is a process, not just a set of equipment. Following a deliberate, step-by-step protocol minimizes the risk of exposure at every stage.
Protocol for Weighing and Handling
-
Designate the Work Area: Cover the work surface within the fume hood with absorbent bench paper.[5] This simplifies cleanup in case of a minor spill.
-
Don Full PPE: Before handling the primary container, put on all required PPE as outlined in Table 2.
-
Transfer to Weigh Boat: Keep the primary chemical container as closed as possible.[5] Carefully scoop the required amount of powder into a weigh boat. Avoid any actions that could create dust clouds, such as dropping scoops of powder from a height.
-
Prepare Solution (if applicable): If dissolving the powder, add the solvent to the solid slowly to prevent splashing. All solution preparations should also occur within the fume hood.[5]
-
Immediate Cleanup: After weighing, securely close the primary container. Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe and dispose of it in the designated solid waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[2]
Spill Management
In the event of a spill, a calm and methodical response is crucial. The following workflow applies to small, manageable spills of the solid compound.
Caption: Workflow for Managing a Solid Chemical Spill.
Disposal and Decontamination
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety long after the experiment is complete.
-
Chemical Waste: All surplus solid material and any solutions containing this compound must be disposed of in a clearly labeled hazardous waste container. Do not discharge the material into drains.[10]
-
Contaminated Materials: Used gloves, absorbent pads, weigh boats, and any other disposable items that have come into contact with the chemical should be placed in a designated solid hazardous waste container.
-
Decontamination: After work is completed, the designated handling area should be wiped down with an appropriate solvent to remove any residual contamination.[5]
By integrating a deep understanding of the inherent hazards with meticulous operational protocols, researchers can confidently and safely utilize this compound, ensuring that scientific progress and personal safety advance hand-in-hand.
References
-
Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]
-
Duke University, Occupational & Environmental Safety Office. WORKING SAFELY WITH TOXIC POWDERS. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
University of California, Riverside, Compliance and Risk Management. General Rules for Working with Chemicals. [Link]
-
University of California, Los Angeles, Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
ChemBK. This compound. [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. epa.gov [epa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
